Tetrachloro-m-xylene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4,6-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4/c1-3-5(9)4(2)7(11)8(12)6(3)10/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUBJKOTTSFEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075433 | |
| Record name | Tetrachloro-m-xylene | |
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Molecular Weight |
243.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | 2,4,5,6-Tetrachloro-m-xylene | |
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CAS No. |
877-09-8 | |
| Record name | Tetrachloro-m-xylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-09-8 | |
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| Record name | Tetrachloro-m-xylene | |
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| Record name | Tetrachloro-m-xylene | |
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| Record name | Tetrachloro-m-xylene | |
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| Record name | 2,4,5,6-tetrachloro-m-xylene | |
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| Record name | TETRACHLORO-M-XYLENE | |
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Foundational & Exploratory
A Technical Guide to Tetrachloro-m-xylene: Structure, Properties, and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tetrachloro-m-xylene, a halogenated aromatic compound with significant applications in analytical chemistry. This document details its chemical structure, physicochemical properties, and outlines the methodologies for its synthesis and analysis, designed for a scientific audience.
Chemical Identity and Structure
This compound, systematically named 1,2,3,5-tetrachloro-4,6-dimethylbenzene, is a derivative of m-xylene (B151644) where the four aromatic hydrogen atoms have been substituted with chlorine atoms.[1] Its chemical formula is C₈H₆Cl₄.[1][2]
Chemical Structure Diagram
The molecular structure of this compound is depicted below, illustrating the arrangement of atoms in the benzene (B151609) ring with two methyl groups and four chlorine atoms.
Caption: Chemical structure of 1,2,3,5-tetrachloro-4,6-dimethylbenzene.
Chemical Identifiers
For precise identification and reference in scientific literature and databases, the following identifiers are used for this compound.
| Identifier Type | Value |
| IUPAC Name | 1,2,3,5-tetrachloro-4,6-dimethylbenzene[2] |
| CAS Number | 877-09-8[1][2][3] |
| Molecular Formula | C₈H₆Cl₄[1][2][3] |
| Canonical SMILES | CC1=C(C(=C(C(=C1Cl)Cl)Cl)C)Cl[2][3] |
| InChI Key | NTUBJKOTTSFEEV-UHFFFAOYSA-N[2][4] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its application, handling, and environmental fate. A summary of these properties is presented below.
| Property | Value |
| Molecular Weight | 243.9 g/mol [2][3] |
| Appearance | Colorless or white solid[1] |
| Melting Point | 222-223 °C[1][3][5] |
| Boiling Point | ~297 °C (estimate)[4] |
| Density | 1.436 g/cm³[4] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | ~4.5 - 5.24[4][6] |
| Water Solubility | Low[4] |
Experimental Protocols
This section details the common experimental procedures for the synthesis and analysis of this compound.
Synthesis of this compound
The most common method for synthesizing this compound is through the electrophilic aromatic substitution of m-xylene.[4]
Principle: This reaction involves the progressive chlorination of the m-xylene aromatic ring. The two methyl groups on the m-xylene ring are activating and ortho-, para-directing, which influences the position of the incoming chlorine atoms.[4] A Lewis acid catalyst, typically ferric chloride (FeCl₃), is used to polarize the Cl-Cl bond, generating a highly electrophilic chloronium ion (Cl⁺) that attacks the electron-rich benzene ring.[4] The reaction proceeds stepwise, leading to a mixture of chlorinated products, from which the tetrachlorinated derivative is isolated.[4]
Generalized Laboratory Procedure:
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a gas scrubber (to neutralize excess chlorine and HCl byproduct), place m-xylene.
-
Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (FeCl₃) to the m-xylene.
-
Chlorination: While stirring the mixture, bubble chlorine gas (Cl₂) through the liquid at a controlled rate. The reaction is exothermic, and the temperature may need to be managed with a cooling bath.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them using gas chromatography (GC) to observe the disappearance of m-xylene and the formation of mono-, di-, tri-, and tetrachlorinated products.
-
Work-up: Once the desired level of chlorination is achieved, stop the chlorine flow. The reaction mixture is then typically washed with water to remove the catalyst and any dissolved HCl. An additional wash with a dilute base (e.g., sodium bicarbonate solution) may be used to neutralize any remaining acid.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate). The final product, this compound, is then isolated and purified, typically by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane), taking advantage of its solid nature at room temperature.[1]
A logical workflow for this synthesis is presented below.
Caption: Generalized workflow for the synthesis of this compound.
Analysis of this compound
This compound (TCMX) is frequently used as a surrogate or internal standard in the analysis of organochlorine pesticides and other halogenated compounds by gas chromatography.[1] The following outlines a general procedure for its analysis, often as part of a broader analytical method for environmental samples.
Principle: Gas chromatography is ideally suited for the analysis of volatile and semi-volatile compounds like TCMX. The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. A detector, commonly an Electron Capture Detector (ECD) for halogenated compounds or a Mass Spectrometer (MS) for definitive identification, is used for detection and quantification.
Generalized Analytical Procedure (GC-MS/ECD):
-
Sample Preparation/Extraction: For solid samples (e.g., soil, sediment), analytes are extracted using a suitable solvent like dichloromethane (B109758) or a hexane/acetone mixture. Techniques such as Soxhlet extraction, microwave-assisted extraction, or accelerated solvent extraction can be employed.[1] The extract is then concentrated.
-
Cleanup: The raw extract often contains interfering compounds from the sample matrix. Cleanup steps are necessary to remove these interferences. This may involve techniques like Gel Permeation Chromatography (GPC) to remove large molecules or adsorption chromatography using materials like Florisil or silica (B1680970) gel.
-
Internal Standard Spiking: A known amount of an internal standard (if TCMX is the analyte) or the TCMX surrogate standard (if analyzing other compounds) is added to the sample extract before injection into the GC.
-
GC Analysis:
-
Injection: A small volume (e.g., 1 µL) of the final extract is injected into the GC inlet, which is heated to ensure rapid volatilization.
-
Separation: A capillary column (e.g., a non-polar or semi-polar column like a DB-5ms or HP-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to elute compounds in order of their boiling points and polarity.
-
Detection:
-
ECD: Highly sensitive to electrophilic compounds like chlorinated hydrocarbons.
-
MS: Provides mass spectral data, allowing for positive identification based on the fragmentation pattern of the molecule. It is often operated in selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
-
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a calibration curve generated from standards of known concentrations. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is used for quantification.
A diagram illustrating the analytical workflow is provided below.
Caption: General workflow for the analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DE952344C - Process for the monochlorination of m-xylene - Google Patents [patents.google.com]
Tetrachloro-m-xylene (CAS 877-09-8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachloro-m-xylene, with the CAS number 877-09-8, is a chlorinated aromatic hydrocarbon. Its chemical structure consists of a benzene (B151609) ring substituted with four chlorine atoms and two methyl groups at positions 1 and 3 (meta). This technical guide provides a comprehensive overview of the known properties, synthesis, and primary applications of this compound, with a focus on data relevant to research and development.
Physicochemical Properties
This compound is a solid at room temperature, appearing as a white to off-white crystalline substance.[1] It is characterized by its high molecular weight and the presence of multiple chlorine atoms, which significantly influence its physical and chemical behavior. A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Cl₄ | [2][3][4] |
| Molecular Weight | 243.95 g/mol | [2][3][4] |
| Melting Point | >222 °C (decomposes)[1], 223 °C[5] | [1][5][6] |
| Boiling Point | 272.29 °C (estimate) | [5][7] |
| Density | 1.7030 g/cm³ (estimate) | [5][7] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate.[5][8] | [5][8] |
| Appearance | White to Off-White Solid[1][5] | [1][5] |
Synthesis
The primary method for the synthesis of this compound is through the electrophilic aromatic substitution of m-xylene (B151644). This process involves the direct chlorination of m-xylene in the presence of a Lewis acid catalyst, typically ferric chloride (FeCl₃). The reaction proceeds by the stepwise substitution of hydrogen atoms on the aromatic ring with chlorine atoms.
A general workflow for the synthesis is outlined below:
Biological Activity and Signaling Pathways
Toxicological Profile
Toxicological data specific to this compound is limited. However, information on xylenes (B1142099) and other chlorinated compounds provides some insight. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[10][11] The target organs for toxicity are considered to be the respiratory system, kidneys, and eyes.[10][12]
| Hazard Statement | Classification | Source(s) |
| H302: Harmful if swallowed | Acute Toxicity (Oral), Category 4 | [10][11] |
| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [10][11] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | [11] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure, Category 3 | [10][11] |
Experimental Protocols
Synthesis of this compound (General Protocol)
While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be described as follows. Caution: This reaction should only be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a gas outlet leading to a scrubber (e.g., containing a sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl gas).
-
Charging the Reactor: The flask is charged with m-xylene and a catalytic amount of anhydrous ferric chloride.
-
Chlorination: Chlorine gas is bubbled through the stirred solution at a controlled rate. The reaction is typically exothermic, and the temperature may need to be controlled with a cooling bath.
-
Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to follow the disappearance of m-xylene and the formation of chlorinated intermediates and the final product.
-
Work-up: Upon completion, the reaction mixture is cooled. Excess chlorine is purged with an inert gas (e.g., nitrogen). The mixture is then washed with water and a dilute solution of sodium bicarbonate to remove the catalyst and any acidic byproducts.
-
Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent (if any) is removed by rotary evaporation. The crude solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Analytical Application: Use as a Surrogate Standard in GC Analysis
This compound is frequently used as a surrogate standard in environmental analysis, particularly for the determination of organochlorine pesticides by gas chromatography (GC), such as in EPA Method 8081. A surrogate is a compound that is similar to the analytes of interest in chemical composition and behavior but is not expected to be present in the sample. It is added to the sample in a known amount before extraction and analysis to monitor the efficiency of the analytical process.
Experimental Steps:
-
Sample Spiking: A known quantity of a standard solution of this compound is added to the environmental sample prior to any sample preparation steps.
-
Extraction: The sample is subjected to an extraction procedure to isolate the analytes of interest and the surrogate standard from the sample matrix.
-
Concentration and Cleanup: The resulting extract may be concentrated and cleaned up to remove interfering substances.
-
GC Analysis: A portion of the concentrated extract is injected into a gas chromatograph, where the compounds are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Detection: The separated compounds are detected by a suitable detector, such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
-
Quantification and Recovery: The amount of this compound recovered is determined by comparing its peak area to a calibration curve. The percentage recovery is calculated, which provides a measure of the efficiency of the sample preparation and analysis process for the target analytes.
Conclusion
This compound (CAS 877-09-8) is a well-characterized compound with established physicochemical properties. Its primary utility lies in the field of analytical chemistry, where it serves as a valuable surrogate standard for the analysis of chlorinated pesticides. While methods for its synthesis are established, there is a significant gap in the scientific literature regarding its biological activity, mechanism of action, and potential for therapeutic development. Future research could explore these areas to uncover novel applications for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. Buy this compound | 877-09-8 [smolecule.com]
- 4. ez.restek.com [ez.restek.com]
- 5. US7060862B2 - Method for the preparation of α,α,αâ²,αâ²-tetrachloro-p-xylene with high purity - Google Patents [patents.google.com]
- 6. 2,4,5,6-TETRACHLORO-M-XYLENE | 877-09-8 [chemicalbook.com]
- 7. CN100335451C - Method for preparing tetrachloro ortho xylene - Google Patents [patents.google.com]
- 8. Table 7-2, Analytical Methods for Determining Tetrachloroethylene in Environmental Samples - Toxicological Profile for Tetrachloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3,5-Tetrachloro-4,6-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the chlorinated aromatic hydrocarbon, 1,2,3,5-tetrachloro-4,6-dimethylbenzene (also known as 2,4,5,6-tetrachloro-m-xylene). Due to the limited availability of specific experimental data for this particular isomer, this guide also includes calculated values and comparative data from the closely related isomer, 2,3,5,6-tetrachloro-p-xylene, to provide a broader understanding. The document covers structural information, physicochemical properties, spectral data, and general experimental protocols for synthesis and analysis. Additionally, it touches upon the potential toxicological relevance by discussing the general mechanisms of action for polychlorinated aromatic hydrocarbons.
Introduction
1,2,3,5-Tetrachloro-4,6-dimethylbenzene is a member of the chlorinated xylene family, which are compounds of interest in environmental science and toxicology. Understanding the physicochemical properties of these compounds is crucial for predicting their environmental fate, transport, and potential biological interactions. This guide is intended to serve as a valuable resource for researchers in chemistry, environmental science, and drug development who may be working with or studying this class of compounds.
Chemical and Physical Properties
The fundamental identifying and physicochemical properties of 1,2,3,5-tetrachloro-4,6-dimethylbenzene are summarized below. For comparative purposes, available data for the isomer 2,3,5,6-tetrachloro-p-xylene are also included.
Identification
| Property | 1,2,3,5-Tetrachloro-4,6-dimethylbenzene |
| IUPAC Name | 1,2,3,5-Tetrachloro-4,6-dimethylbenzene[1] |
| Synonyms | 2,4,5,6-Tetrachloro-m-xylene, Tetrachloro-m-xylene[1][2] |
| CAS Number | 877-09-8[1][2] |
| Molecular Formula | C₈H₆Cl₄[1][2] |
| Molecular Weight | 243.95 g/mol [2][3] |
| InChI | InChI=1S/C8H6Cl4/c1-3-5(9)4(2)7(11)8(12)6(3)10/h1-2H3[1] |
| InChIKey | NTUBJKOTTSFEEV-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC1=C(C(=C(C(=C1Cl)Cl)Cl)C)Cl[1] |
Physicochemical Data
Quantitative data for key physical and chemical properties are presented in the table below. It is important to note that some of the data for 1,2,3,5-tetrachloro-4,6-dimethylbenzene are calculated estimates, and experimental values should be determined for precise applications.
| Property | 1,2,3,5-Tetrachloro-4,6-dimethylbenzene (Value) | Data Type | 2,3,5,6-Tetrachloro-p-xylene (Value) | Data Type |
| Melting Point | 223 °C (496 K)[4] | Experimental | 172.35 °C | Experimental |
| Boiling Point | 272.29 °C | Calculated | 272.29 °C | Calculated |
| Solubility in Water (log₁₀WS) | -5.16 mol/L | Calculated | Not Available | - |
| Octanol/Water Partition Coefficient (logP) | 4.917 | Calculated | Not Available | - |
| Vapor Pressure | Not Available | - | 0.00258 mmHg at 25°C | Experimental |
| Density | Not Available | - | 1.6545 g/cm³ | Calculated |
Spectral Data
Spectral data is essential for the identification and characterization of chemical compounds. The available spectral information for 1,2,3,5-tetrachloro-4,6-dimethylbenzene is limited.
-
Mass Spectrometry (MS): An electron ionization mass spectrum is available through the NIST WebBook.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: A ¹³C NMR spectrum is listed as available from Sigma-Aldrich, however, the spectral data is not publicly detailed.
-
-
Infrared (IR) Spectroscopy: No specific experimental IR spectrum for 1,2,3,5-tetrachloro-4,6-dimethylbenzene was found. General characteristic absorbances for substituted benzenes would be expected.
Experimental Protocols
Synthesis
A common method for the synthesis of chlorinated xylenes (B1142099) is the direct chlorination of the corresponding xylene isomer in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃).
General Procedure:
-
Reaction Setup: In a fume hood, a multi-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a gas outlet leading to a trap containing a sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl gas produced.
-
Charging the Reactor: The flask is charged with m-xylene and a catalytic amount of anhydrous ferric chloride.
-
Chlorination: Chlorine gas is bubbled through the stirred solution at a controlled rate. The reaction is typically exothermic, and the temperature may need to be controlled with a cooling bath. The progress of the reaction can be monitored by gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Excess chlorine and HCl are removed by purging with an inert gas (e.g., nitrogen). The mixture is then washed sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification
Recrystallization is a standard technique for the purification of solid organic compounds like tetrachlorinated xylenes.
General Procedure:
-
Solvent Selection: A suitable solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for nonpolar compounds include ethanol, methanol, or hexane.
-
Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the hot solvent is added to achieve complete dissolution.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot to remove the charcoal.
-
Crystallization: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Analysis
Gas chromatography (GC) coupled with a suitable detector is a common method for the analysis of chlorinated hydrocarbons.
General GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, with an injection temperature of around 250 °C.
-
Oven Program: A temperature gradient program, for example, starting at 100 °C and ramping up to 280 °C.
-
Detector: A mass spectrometer (MS) for identification or an electron capture detector (ECD) for high sensitivity to halogenated compounds.
Reactivity and Stability
Specific reactivity data for 1,2,3,5-tetrachloro-4,6-dimethylbenzene is scarce. However, the reactivity can be inferred from the general behavior of polychlorinated aromatic hydrocarbons.
-
Electrophilic Aromatic Substitution: The benzene (B151609) ring is highly deactivated due to the presence of four electron-withdrawing chlorine atoms, making further electrophilic substitution reactions difficult.
-
Nucleophilic Aromatic Substitution: While generally unreactive towards nucleophiles, substitution may occur under harsh conditions (high temperature and pressure).
-
Stability: The compound is expected to be thermally stable. Photochemical degradation in the presence of UV light is a potential degradation pathway in the environment.
Biological Activity and Toxicology
There is a lack of specific toxicological data for 1,2,3,5-tetrachloro-4,6-dimethylbenzene. The toxicity of chlorinated benzenes generally increases with the degree of chlorination. Many polychlorinated aromatic hydrocarbons are known to be persistent organic pollutants and can bioaccumulate.
A common mechanism of toxicity for many halogenated aromatic hydrocarbons involves their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.
This activation can lead to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. While this is a detoxification pathway, it can also lead to the formation of reactive metabolites that can cause cellular damage.
Conclusion
1,2,3,5-Tetrachloro-4,6-dimethylbenzene is a chemical for which a limited amount of specific experimental data is publicly available. This guide has compiled the known information and provided context by including calculated data and information on related compounds. For definitive applications, it is highly recommended that key properties such as boiling point, solubility, and spectral characteristics be determined experimentally. The general protocols provided herein offer a starting point for such experimental work. Further research into the biological activity and toxicological profile of this specific isomer is warranted to fully assess its potential environmental and health impacts.
References
An In-depth Technical Guide to the Synthesis of Tetrachloro-m-xylene from m-xylene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of tetrachloro-m-xylene, a halogenated aromatic compound with applications in analytical chemistry and materials science. The primary focus is on the prevalent method of electrophilic aromatic substitution, offering a detailed examination of the reaction mechanism, a representative experimental protocol, and a summary of the physical and chemical properties of the key compounds involved.
Introduction
This compound, systematically named 1,2,3,5-tetrachloro-4,6-dimethylbenzene, is a derivative of m-xylene (B151644) where the four aromatic hydrogen atoms have been substituted by chlorine atoms.[1] Its chlorinated structure makes it a compound of interest for various research applications, including its use as an internal standard in the analysis of organochloride pesticides.[1] The synthesis of this compound is primarily achieved through the exhaustive chlorination of m-xylene, a process that involves a stepwise electrophilic aromatic substitution reaction.[2]
Reaction Mechanism and Synthesis Pathway
The most common and cost-effective method for the synthesis of this compound is the direct chlorination of m-xylene in the presence of a Lewis acid catalyst, typically ferric chloride (FeCl₃).[1][2] The reaction proceeds through an electrophilic aromatic substitution mechanism.
The key steps of the reaction are as follows:
-
Formation of the Electrophile: The Lewis acid catalyst (FeCl₃) polarizes the chlorine molecule (Cl₂), generating a highly electrophilic chloronium ion (Cl⁺) species.[2]
-
Electrophilic Attack: The electron-rich aromatic ring of m-xylene attacks the chloronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The two methyl groups on the m-xylene ring are activating and ortho-, para-directing, meaning they increase the rate of reaction and direct the incoming electrophile to the positions ortho and para to them.[2]
-
Deprotonation: A weak base, such as the FeCl₄⁻ complex formed in the first step, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the chlorinated product.
-
Progressive Chlorination: The reaction proceeds stepwise, with the initial monochlorination producing a mixture of 4-chloro-m-xylene and 2-chloro-m-xylene.[2] Subsequent chlorination steps become progressively more difficult due to the deactivating, electron-withdrawing effect of the chlorine atoms already present on the ring. However, under forcing conditions, the reaction can be driven to completion to yield the desired this compound.[2]
An alternative, though less common, approach involves photochemical or radical-initiated chlorination. This method typically requires heating the xylene in a photoreactor while introducing chlorine gas, sometimes in the presence of a radical initiator.[2]
Reaction Pathway: Electrophilic Aromatic Chlorination of m-Xylene
Caption: Stepwise electrophilic aromatic substitution for the synthesis of this compound.
Data Presentation: Physical and Chemical Properties
A summary of the key physical and chemical properties of the reactant and the final product is provided in the table below for easy reference and comparison.
| Property | m-Xylene | This compound |
| IUPAC Name | 1,3-dimethylbenzene | 1,2,3,5-tetrachloro-4,6-dimethylbenzene[1] |
| CAS Number | 108-38-3 | 877-09-8[1] |
| Molecular Formula | C₈H₁₀ | C₈H₆Cl₄[1] |
| Molecular Weight | 106.16 g/mol | 243.95 g/mol [3] |
| Appearance | Colorless liquid | Colorless or white solid[1] |
| Melting Point | -47.9 °C | 223 °C[1] |
| Boiling Point | 139.1 °C | Not readily available |
| Density | 0.864 g/mL | Not readily available |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via ferric chloride-catalyzed chlorination. This procedure is based on established methods for the exhaustive chlorination of xylenes (B1142099) and should be performed by qualified personnel in a well-ventilated fume hood.[4]
Materials:
-
m-Xylene (C₈H₁₀)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine Gas (Cl₂)
-
Perchloroethylene (C₂Cl₄) (or another suitable inert solvent)
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube
-
Reflux condenser with a gas outlet to a scrubbing system (e.g., sodium hydroxide (B78521) solution)
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser, charge m-xylene and perchloroethylene. A typical ratio would be approximately 2.5 parts of perchloroethylene to 1 part of m-xylene by weight.[4]
-
Catalyst Addition: To the stirred solution, add anhydrous ferric chloride. The catalyst loading is typically around 1% by weight relative to the m-xylene.[4]
-
Chlorination: While vigorously stirring the mixture, introduce a steady stream of chlorine gas through the gas inlet tube. The reaction is exothermic, and the temperature should be maintained in the range of 60-120 °C.[4] The progress of the reaction can be monitored by observing the cessation of HCl gas evolution. For exhaustive chlorination, a molar excess of chlorine is required (at least 4 moles of Cl₂ per mole of m-xylene).
-
Reaction Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a solvent like perchloroethylene is used, it may be necessary to heat the mixture to dissolve the product for catalyst removal.[4] The solid catalyst can be removed by filtration.
-
Quenching and Extraction: The reaction mixture is then carefully quenched with water and transferred to a separatory funnel. The organic layer is washed sequentially with water and a saturated aqueous sodium bicarbonate solution to remove any remaining acid.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate, and the solvent is removed by rotary evaporation.
-
Purification: The crude solid product is purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the laboratory synthesis of this compound.
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and should only be conducted in a laboratory setting with appropriate safety precautions.
-
Chlorine Gas: Chlorine is a toxic and corrosive gas. All manipulations involving chlorine must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including respiratory protection, should be used.
-
m-Xylene and Solvents: m-Xylene and perchloroethylene are flammable and harmful. Avoid inhalation and contact with skin and eyes.
-
Ferric Chloride: Ferric chloride is corrosive and can cause burns. Handle with care.
-
Hydrogen Chloride Gas: The reaction produces hydrogen chloride gas as a byproduct, which is corrosive and toxic. The reaction apparatus should be equipped with a gas outlet connected to a scrubbing system to neutralize the HCl gas.
Conclusion
The synthesis of this compound from m-xylene is a well-established process primarily achieved through ferric chloride-catalyzed electrophilic aromatic chlorination. This method, while effective, requires careful control of reaction conditions to achieve exhaustive chlorination and ensure a high yield of the desired product. The detailed protocol and safety information provided in this guide are intended to support researchers in the safe and efficient synthesis of this valuable compound for its various applications in scientific research.
References
An In-depth Technical Guide to the Ferric Chloride Catalyzed Chlorination of m-Xylene
This technical guide provides a comprehensive overview of the ferric chloride (FeCl₃) catalyzed chlorination of m-xylene (B151644), a classic example of electrophilic aromatic substitution. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of the reaction's mechanism, experimental procedures, and product outcomes.
Introduction
The chlorination of aromatic compounds is a fundamental process in organic synthesis, providing key intermediates for a wide range of applications, including pharmaceuticals, agrochemicals, and polymers. The reaction of m-xylene with chlorine in the presence of a Lewis acid catalyst, such as ferric chloride, results in the substitution of a hydrogen atom on the aromatic ring with a chlorine atom. Ferric chloride plays a crucial role as a catalyst by polarizing the chlorine molecule, thereby generating a potent electrophile that can attack the electron-rich aromatic ring of m-xylene.[1][2][3] The substitution pattern is governed by the directing effects of the two methyl groups on the m-xylene ring.
Reaction Mechanism
The ferric chloride catalyzed chlorination of m-xylene proceeds via a well-established electrophilic aromatic substitution mechanism. This multi-step process can be broken down into three primary stages: generation of the electrophile, attack on the aromatic ring to form a carbocation intermediate, and restoration of aromaticity.
Step 1: Generation of the Electrophile Ferric chloride, a potent Lewis acid, interacts with molecular chlorine to form a complex. This interaction polarizes the Cl-Cl bond, weakening it and generating a highly electrophilic chlorine species, often represented as a chloronium ion (Cl⁺) for mechanistic clarity. This activated complex is the key electrophile that initiates the substitution.[2][4]
Step 2: Formation of the Sigma Complex (Arenium Ion) The π-electron system of the m-xylene ring acts as a nucleophile, attacking the electrophilic chlorine atom of the Cl₂-FeCl₃ complex. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Step 3: Deprotonation and Catalyst Regeneration In the final step, a weak base, typically the [FeCl₄]⁻ anion formed in the first step, abstracts a proton from the carbon atom bearing the new chlorine substituent.[4] This deprotonation restores the aromatic π-system, yielding the chlorinated m-xylene product and regenerating the ferric chloride catalyst. Hydrogen chloride (HCl) is formed as a byproduct.[2][3]
Caption: The three-step mechanism of FeCl₃ catalyzed aromatic chlorination.
Directing Effects and Product Distribution
The two methyl groups on the m-xylene ring are activating and ortho, para-directing substituents. This means they increase the rate of electrophilic substitution compared to benzene (B151609) and direct the incoming electrophile to the positions ortho and para to themselves.
In m-xylene (1,3-dimethylbenzene), the available positions for substitution are C2, C4, C5, and C6.
-
Position 2: Ortho to both methyl groups. This position is sterically hindered.
-
Position 4: Ortho to one methyl group and para to the other. This position is electronically activated by both groups.
-
Position 5: Para to one methyl group.
-
Position 6: Ortho to one methyl group and para to the other (equivalent to C4).
Due to the combined activating and directing influence of the two methyl groups, substitution occurs preferentially at the positions most activated and accessible.
-
Major Product: Chlorination predominantly occurs at the C4 (and equivalent C6) position, yielding 4-chloro-1,3-dimethylbenzene (4-chloro-m-xylene) . This position benefits from the strong para-directing effect of one methyl group and the ortho-directing effect of the other.
-
Minor Product: Substitution can also occur at the C2 position to form 2-chloro-1,3-dimethylbenzene (2-chloro-m-xylene) . However, this isomer is formed in smaller amounts due to significant steric hindrance from the two adjacent methyl groups.
-
Negligible Product: Substitution at the C5 position is minimal as it is situated between the two methyl groups and is less electronically favored than the C4/C6 positions.
Caption: Isomer formation from the chlorination of m-xylene.
Quantitative Data
The ratio of monochlorinated isomers is influenced by reaction conditions such as temperature and the specific catalyst system employed. While ferric chloride is a common catalyst, other Lewis acids or co-catalysts can alter the product distribution.
Table 1: Typical Product Distribution in Monochlorination of m-Xylene
| Product Isomer | Typical Yield (%) | Notes |
|---|---|---|
| 4-Chloro-m-xylene | ~75% | The thermodynamically and kinetically favored product. |
| 2-Chloro-m-xylene | ~25% | Formation is limited by steric hindrance. |
| Dichloro-m-xylenes | Variable | Amount increases with higher chlorine-to-xylene ratios and longer reaction times. |
Note: These values are approximate and can vary. For instance, a German patent describes a process using iron chloride at -5 to -10°C, resulting in a mixture of approximately 75% 4-chloro- and 25% 2-chloro-m-xylene.[5] Another study focusing on the reaction of ferric chloride directly with xylenes (B1142099) reported a 23% yield of 4-chloro-m-xylene from m-xylene.
Table 2: Influence of Catalyst on Isomer Ratios in Xylene Chlorination
| Catalyst System | Substrate | Product Ratio (Isomer 1 : Isomer 2) | Reference |
|---|---|---|---|
| FeCl₃ (sole catalyst) | o-Xylene | 1.38 : 1 (4-chloro- : 3-chloro-) | [6] |
| FeCl₃ with thianthrene (B1682798) co-catalyst | o-Xylene | 3.81 : 1 (4-chloro- : 3-chloro-) | [6] |
| Iron-free Antimony Trisulfide | m-Xylene | ~9 : 1 (4-chloro- : 2-chloro-) |[5] |
This table illustrates that while FeCl₃ is effective, the selectivity of xylene chlorination can be significantly enhanced by using alternative or co-catalyst systems.
Detailed Experimental Protocol
The following is a generalized protocol for the laboratory-scale chlorination of m-xylene using ferric chloride.
Materials and Reagents:
-
m-Xylene (reagent grade, anhydrous)
-
Anhydrous ferric chloride (powdered)
-
Chlorine gas or a suitable chlorine source
-
Nitrogen gas (for inert atmosphere)
-
5% Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Apparatus: Round-bottom flask, magnetic stirrer, gas inlet tube, thermometer, reflux condenser, gas outlet connected to a trap (e.g., sodium hydroxide (B78521) solution) to neutralize excess chlorine and HCl gas.
Caption: A typical workflow for the synthesis and purification of chloro-m-xylene.
Procedure:
-
Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with m-xylene and a catalytic amount of anhydrous ferric chloride (e.g., 0.01-0.05 molar equivalents). The flask is fitted with a condenser, a gas inlet tube extending below the liquid surface, and a gas outlet leading to a scrubber.
-
Inert Atmosphere: The system is flushed with nitrogen to remove air and moisture.
-
Temperature Control: The reaction flask is cooled in an ice-water or other suitable bath to the desired temperature (e.g., 0-10°C) to control the reaction rate and minimize side reactions.
-
Chlorine Introduction: Chlorine gas is bubbled through the stirred solution at a rate that allows for its efficient absorption and reaction, while keeping the temperature within the desired range. The reaction is exothermic.
-
Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them by Gas Chromatography (GC) to determine the ratio of starting material to products.
-
Quenching: Once the desired conversion is achieved, the chlorine flow is stopped, and the system is purged with nitrogen to remove excess chlorine and HCl.
-
Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with water, a 5% sodium bisulfite solution (to destroy any remaining chlorine), a saturated sodium bicarbonate solution (to neutralize residual HCl), and finally with brine.
-
Drying and Purification: The organic layer is separated, dried over an anhydrous drying agent like magnesium sulfate, filtered, and the product is purified by fractional distillation under reduced pressure to separate the isomers and remove unreacted xylene and polychlorinated byproducts.
Conclusion
The ferric chloride catalyzed chlorination of m-xylene is a robust and well-understood method for producing monochlorinated derivatives. The reaction proceeds through a standard electrophilic aromatic substitution mechanism, where the Lewis acid catalyst is essential for activating the chlorine molecule. The inherent directing effects of the methyl groups on the m-xylene ring predictably favor the formation of 4-chloro-m-xylene as the major product. Careful control of reaction conditions and an appropriate workup procedure are critical for achieving high yields and purity of the desired chlorinated products. This process remains a cornerstone of industrial and laboratory synthesis for accessing valuable chlorinated aromatic building blocks.
References
- 1. Does m-xylene or p-xylene react more rapidly with Cl2 + FeCl3? Ex... | Study Prep in Pearson+ [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. DE952344C - Process for the monochlorination of m-xylene - Google Patents [patents.google.com]
- 6. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
Molecular weight and formula of Tetrachloro-m-xylene
An In-depth Technical Guide to Tetrachloro-m-xylene
This guide provides comprehensive technical information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental properties, synthesis protocols, analytical methods, and safety information.
Core Properties and Data
This compound (TCMX) is an organochlorine compound derived from m-xylene (B151644) where the four aromatic hydrogen atoms are replaced by chlorine.[1] Its chemical stability makes it useful in various analytical applications.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | 1,2,3,5-Tetrachloro-4,6-dimethylbenzene | [2] |
| Molecular Formula | C₈H₆Cl₄ | [2][3] |
| Molecular Weight | ~243.9 g/mol | [2][4] |
| CAS Number | 877-09-8 | [3][4] |
| Appearance | Colorless or white solid | [1] |
| Melting Point | 222-223 °C | [1][4] |
| SMILES String | CC1=C(C(=C(C(=C1Cl)Cl)Cl)C)Cl | [2] |
| InChI Key | NTUBJKOTTSFEEV-UHFFFAOYSA-N | [2][3] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through the electrophilic aromatic substitution of m-xylene.[5] This process involves the direct chlorination of the aromatic ring, typically facilitated by a catalyst.
Catalytic Chlorination of m-Xylene
This protocol details the most prevalent laboratory-scale synthesis of this compound.
Objective: To synthesize this compound via electrophilic aromatic substitution.
Materials:
-
m-Xylene
-
Chlorine gas (Cl₂)
-
Ferric chloride (FeCl₃) or another suitable Lewis acid catalyst
-
Inert solvent (e.g., carbon tetrachloride or dichlorobenzene, optional)[6]
-
Reaction vessel equipped with a gas inlet, stirrer, and reflux condenser
-
Gas bubbling apparatus
-
Neutralizing solution (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Apparatus for recrystallization
Methodology:
-
Catalyst Preparation: Place m-xylene in the reaction vessel. Add a catalytic amount of anhydrous ferric chloride (FeCl₃). The FeCl₃ acts as a Lewis acid to polarize the Cl-Cl bond, generating a highly electrophilic chloronium ion (Cl⁺) species.[5]
-
Chlorination: Heat the mixture gently while stirring. Bubble chlorine gas slowly through the liquid m-xylene.[5] The methyl groups on the m-xylene ring are activating and ortho-, para-directing, guiding the incoming electrophiles.[5] The reaction proceeds through sequential chlorination steps, leading to the formation of di-, tri-, and finally tetrachlorinated products.[5]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to analyze the mixture of positional isomers and compounds with varying degrees of chlorination.[5]
-
Work-up: Once the desired level of chlorination is achieved, stop the chlorine gas flow. Allow the reaction mixture to cool.
-
Purification:
-
Wash the mixture with a dilute sodium bicarbonate solution to neutralize any remaining acid and remove unreacted chlorine.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate. .
-
-
Isolation: The final product, this compound, is a solid and can be isolated and further purified by recrystallization from a suitable solvent to yield a colorless or white crystalline solid.[1]
Caption: Catalytic chlorination workflow for this compound synthesis.
Applications in Research
This compound serves several important roles in a research context.
-
Internal Standard: Due to its stability and unique mass, it is widely used as an internal standard for the analysis of organochloride pesticides and other chlorinated compounds by gas chromatography (GC).[1]
-
Analytical Reagent: In proteomics, it is employed as a reagent for modifying peptides to enhance their detection and quantification in mass spectrometry analysis.[5]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, including certain pesticides, metabolites, and quinol nitrates.[7] It is also used in the preparation of isophthalaldehyde.[8]
Analytical Methodologies
Several analytical techniques are suitable for the detection and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method can be used for analysis. A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[9]
-
Gas Chromatography (GC): As a semi-volatile compound, GC is an ideal method for its separation and analysis, often coupled with detectors like Electron Capture Detector (ECD) for high sensitivity to chlorinated compounds or Mass Spectrometry (MS) for definitive identification.
-
Coupled Techniques: For analyzing decomposition products, hyphenated methods such as Thermogravimetric Analysis-Gas Chromatography-Mass Spectrometry (TGA-GC/MS) can provide detailed information.[5]
Caption: Key properties, applications, and analysis methods for TCMX.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazards: It is harmful if swallowed, causes skin irritation, and serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If dust or vapors are likely to be generated, use respiratory protection.[10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid the formation of dust and aerosols. Keep away from open flames and ignition sources.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry place.[13] It is classified as a combustible solid.[3]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present.[10]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[10]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H6Cl4 | CID 70139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,5,6-四氯-间二甲苯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,4,5,6-Tetrachloro-M-xylene | 877-09-8 | AAA87709 [biosynth.com]
- 5. This compound | High-Purity Reagent [benchchem.com]
- 6. CN100335451C - Method for preparing tetrachloro ortho xylene - Google Patents [patents.google.com]
- 7. 2,4,5,6-TETRACHLORO-M-XYLENE | 877-09-8 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. Page loading... [guidechem.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. accustandard.com [accustandard.com]
An In-depth Technical Guide to the Solubility of Tetrachloro-m-xylene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of Tetrachloro-m-xylene (CAS No. 877-09-8), a compound utilized as an internal standard in the analysis of organochloride pesticides. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document summarizes the existing information and presents a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents.
Overview of this compound
This compound, with the IUPAC name 1,2,3,5-Tetrachloro-4,6-dimethylbenzene, is a chlorinated aromatic hydrocarbon. Its structure, characterized by a substituted benzene (B151609) ring, suggests that its solubility will be largely governed by the principles of "like dissolves like." Therefore, it is expected to be more soluble in non-polar organic solvents than in polar ones.
Solubility Data
The available data on the solubility of this compound is sparse. The following table summarizes the currently known qualitative and quantitative solubility information.
| Organic Solvent | Temperature (°C) | Solubility | Data Type |
| Isooctane | Not Specified | 100 µg/mL | Quantitative |
| Chloroform | Not Specified | Slightly Soluble[1] | Qualitative |
| Ethyl Acetate | Not Specified | Slightly Soluble[1] | Qualitative |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.
Materials and Equipment
-
Solute: this compound (solid, high purity)
-
Solvents: A range of organic solvents of interest (e.g., hexane, toluene, dichloromethane, acetone, methanol, etc.), analytical grade or higher.
-
Equipment:
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) and PTFE-lined septa (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Centrifuge with temperature control
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification, such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the maximum amount of solute has dissolved. Gentle agitation should be maintained throughout this period.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at the same constant temperature for approximately 20-30 minutes at a moderate speed (e.g., 3000 rpm). This step is critical to prevent the precipitation of the solute due to temperature fluctuations.
-
-
Sample Collection and Dilution:
-
Carefully take an aliquot of the clear supernatant using a syringe. To avoid disturbing the solid pellet at the bottom, it is advisable to draw the liquid from the upper portion of the solution.
-
Immediately filter the collected aliquot through a syringe filter into a pre-weighed vial to remove any remaining microscopic particles.
-
Accurately weigh the filtered saturated solution.
-
Perform a serial dilution of the filtered saturated solution with the same organic solvent to bring the concentration within the calibration range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-ECD).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Data Analysis:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound in an organic solvent.
Conclusion
References
An In-depth Technical Guide to the Thermal Decomposition Products of Tetrachloro-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated thermal decomposition products of tetrachloro-m-xylene. Due to a lack of specific experimental data in the public domain for this particular compound, this guide synthesizes information from studies on closely related chlorinated aromatic compounds, such as chlorobenzene (B131634) and various polychlorinated hydrocarbons. The methodologies and potential reaction pathways described herein are based on established principles of thermal analysis and organic chemistry.
Introduction to the Thermal Decomposition of this compound
This compound, a polychlorinated aromatic hydrocarbon, is expected to exhibit complex thermal decomposition behavior. When subjected to high temperatures, organic compounds undergo pyrolysis, a process involving the breaking of chemical bonds (C-H, C-C, and C-Cl) in an inert atmosphere. In the presence of oxygen, combustion occurs, leading to a different set of products. The ignition temperature for this compound is reported to be 465°C, above which significant decomposition is expected.[1] The nature and distribution of the decomposition products are highly dependent on factors such as temperature, heating rate, and the composition of the surrounding atmosphere.
Anticipated Thermal Decomposition Products
Based on studies of analogous chlorinated aromatic compounds, the thermal decomposition of this compound is expected to yield a range of products through various reaction mechanisms, including dehydrochlorination and radical-initiated processes.
In an Inert Atmosphere (Pyrolysis):
Under pyrolysis conditions, the primary decomposition pathways are likely to involve the cleavage of C-Cl and C-H bonds, leading to the formation of a variety of chlorinated and non-chlorinated aromatic and polycyclic aromatic hydrocarbons (PAHs). The expected products include:
-
Hydrogen Chloride (HCl): A primary product resulting from the abstraction of chlorine and hydrogen atoms.
-
Lower Chlorinated Xylenes: Through successive loss of chlorine atoms.
-
Chlorinated Benzenes and Toluenes: Resulting from the cleavage of methyl groups and chlorine atoms.
-
Benzene and Toluene: Formed by complete de-chlorination.
-
Polychlorinated Biphenyls (PCBs) and other higher molecular weight compounds: Formed through condensation reactions of aromatic radicals.
-
Hexachlorobenzene: A potential product from extensive chlorination and condensation reactions.[1]
In the Presence of Oxygen (Combustion):
During combustion, the primary products are expected to be:
-
Carbon Oxides (CO, CO₂): From the complete or incomplete oxidation of the carbon backbone.[1]
-
Hydrogen Chloride (HCl): A major product from the chlorine and hydrogen content.[1]
-
Water (H₂O): From the oxidation of hydrogen.
-
Phosgene (COCl₂): A potential and highly toxic byproduct.[1]
The following table summarizes the anticipated decomposition products under different conditions. The yield percentages are hypothetical and illustrative, as specific experimental data for this compound is not available.
| Decomposition Condition | Temperature Range (°C) | Potential Products | Anticipated Yield (Illustrative) |
| Pyrolysis (Inert Atmosphere) | 400 - 600 | Hydrogen Chloride, Lower Chlorinated Xylenes, Chlorinated Toluenes | Major |
| 600 - 800 | Benzene, Toluene, Polychlorinated Biphenyls, Hexachlorobenzene | Moderate to Minor | |
| > 800 | Carbonaceous Residue (Char), Gaseous Products | Significant | |
| Combustion (Oxygen-rich) | > 465 | Carbon Dioxide, Water, Hydrogen Chloride | Major |
| Carbon Monoxide, Phosgene | Minor to Trace |
Experimental Protocols for Product Analysis
The analysis of thermal decomposition products of compounds like this compound is typically performed using pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS). This technique allows for the controlled thermal degradation of a sample followed by the separation and identification of the resulting volatile products.
Detailed Methodology for Py-GC/MS Analysis:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically in the microgram range) is placed into a pyrolysis sample cup.
-
Pyrolysis: The sample cup is introduced into a micro-furnace pyrolyzer interfaced with a GC-MS system. The pyrolysis is carried out under a continuous flow of an inert gas, such as helium. A typical pyrolysis temperature program would involve heating the sample to a final temperature between 600°C and 1000°C.
-
Gas Chromatography (GC): The volatile pyrolysis products are swept from the pyrolyzer into the GC injection port. A capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent) is used for separation. The oven temperature program is optimized to separate the wide range of expected products, for example:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Final hold: 10 minutes.
-
-
Mass Spectrometry (MS): The separated components exiting the GC column are introduced into the mass spectrometer. The MS is operated in electron ionization (EI) mode, typically at 70 eV. Mass spectra are recorded over a mass range of m/z 35-500.
-
Product Identification: The individual decomposition products are identified by comparing their mass spectra with reference spectra in a spectral library (e.g., NIST/Wiley).
-
Quantification: Quantitative analysis can be performed by using an internal standard and creating calibration curves for expected key products.
Visualizations
The following diagrams illustrate the logical workflow for the analysis of thermal decomposition products and a hypothetical signaling pathway for the pyrolysis of this compound.
Caption: A logical workflow for the analysis of thermal decomposition products.
Caption: A hypothetical reaction pathway for the pyrolysis of this compound.
References
Health and Safety Data for Tetrachloro-m-xylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow appropriate laboratory safety protocols when handling any chemical.
Executive Summary
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use in a research environment.
| Property | Value | Source |
| Chemical Name | 2,4,5,6-Tetrachloro-m-xylene | [1] |
| Synonyms | 1,2,3,5-Tetrachloro-4,6-dimethylbenzene | [1] |
| CAS Number | 877-09-8 | [1] |
| Molecular Formula | C₈H₆Cl₄ | [1] |
| Molecular Weight | 243.95 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 222 °C |
Toxicological Data
Comprehensive toxicological data is crucial for assessing the potential risks associated with a chemical. While specific acute toxicity values for Tetrachloro-m-xylene are not available, GHS classifications indicate it is harmful if swallowed and causes skin and eye irritation.[1] For reference, the acute toxicity of the parent compound, m-xylene (B151644), is presented below.
Acute Toxicity
No specific LD50 or LC50 values for this compound were found in publicly available literature or databases. For context, the following table summarizes the acute toxicity of m-xylene.
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 5000 mg/kg | [2] |
| LD50 | Rabbit | Dermal | 14100 mg/kg | [2] |
| LC50 | Rat | Inhalation | 8000 ppm (4h) | [2] |
Skin Corrosion/Irritation
This compound is classified as causing skin irritation.[1]
Serious Eye Damage/Irritation
This compound is classified as causing serious eye irritation.[1]
Respiratory or Skin Sensitization
No data is available to classify this compound as a respiratory or skin sensitizer.
Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity
There is a lack of specific data on the germ cell mutagenicity, carcinogenicity, and reproductive toxicity of this compound.
Experimental Protocols
Detailed methodologies for key toxicological experiments are essential for the interpretation and replication of safety data. The following sections describe the standard OECD protocols for assessing skin and eye irritation.
Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
Methodology:
-
Test Animal: The albino rabbit is the preferred species for this test.
-
Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped to expose a sufficient area of skin.
-
Application: A dose of 0.5 g of the solid test substance, moistened with a small amount of a suitable solvent to form a paste, is applied to a small area (approximately 6 cm²) of the clipped skin. The treated area is then covered with a gauze patch and secured with tape.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is gently cleansed to remove any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of erythema and edema is scored according to a standardized grading system.
Workflow Diagram:
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This test evaluates the potential of a substance to produce irritation or corrosion in the eye.
Methodology:
-
Test Animal: The albino rabbit is the recommended species.
-
Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The eyelids are then gently held together for about one second. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations are made for effects on the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).
-
Scoring: The severity of the observed lesions is scored using a standardized system.
Workflow Diagram:
Mechanism of Action and Signaling Pathways
Specific signaling pathways affected by this compound have not been elucidated in the available literature. However, the mechanism of toxicity for the parent compound, xylene, is generally understood to involve non-specific disruption of cell membranes in the central nervous system (CNS), leading to narcotic effects. This is a common mechanism for many organic solvents. The lipophilic nature of xylenes (B1142099) allows them to partition into the lipid-rich environment of neuronal membranes, altering their fluidity and function. This can impact the function of membrane-bound proteins such as ion channels and receptors, leading to CNS depression.
Proposed General Mechanism of Action for Xylenes:
Occupational Exposure Limits
There are no established specific occupational exposure limits (OELs) such as a Permissible Exposure Limit (PEL) from OSHA, a Recommended Exposure Limit (REL) from NIOSH, or a Threshold Limit Value (TLV) from ACGIH for this compound. For risk assessment purposes, it is prudent to consider the OELs for related compounds, such as the parent compound m-xylene and other chlorinated benzenes, while implementing stringent engineering controls and personal protective equipment to minimize exposure.
| Substance | Limit Type | Issuing Agency | Value |
| m-Xylene | PEL (8-hr TWA) | OSHA | 100 ppm |
| m-Xylene | REL (10-hr TWA) | NIOSH | 100 ppm |
| m-Xylene | STEL (15-min) | NIOSH | 150 ppm |
| m-Xylene | TLV (8-hr TWA) | ACGIH | 100 ppm |
| m-Xylene | STEL (15-min) | ACGIH | 150 ppm |
Safety Precautions and First Aid
Given the hazard classifications, the following precautions should be taken when handling this compound:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.
References
Technical Guide: Purity Specifications for Analytical Grade 2,4,5,6-Tetrachloro-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications for analytical grade 2,4,5,6-Tetrachloro-m-xylene (TCmX). It includes details on its physicochemical properties, typical purity levels, potential impurities, and standardized analytical methodologies for quality assessment. This document is intended to assist researchers, scientists, and professionals in drug development in ensuring the quality and reliability of TCmX used in their analytical applications.
Physicochemical Properties
2,4,5,6-Tetrachloro-m-xylene is a chlorinated aromatic hydrocarbon. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 1,2,3,5-Tetrachloro-4,6-dimethylbenzene |
| Synonyms | 2,4,5,6-Tetrachloro-m-xylene, TCmX |
| CAS Number | 877-09-8[1][2][3] |
| Molecular Formula | C₈H₆Cl₄[1][4][5] |
| Molecular Weight | 243.95 g/mol [1] |
| Appearance | Colorless or white solid[4] |
| Melting Point | 223 °C[4] |
| Solubility | Soluble in organic solvents such as isooctane (B107328), hexane, and methanol (B129727). |
Purity Specifications and Impurities
Analytical grade 2,4,5,6-Tetrachloro-m-xylene is typically available with a purity of 95% or greater. For its common application as an internal standard in sensitive analytical methods, such as the analysis of organochlorine pesticides, a high purity is crucial to prevent interference with the analytes of interest.
| Specification | Limit |
| Purity (Assay) | ≥ 95%[3] |
| Typical Purity | ≥ 98% |
Potential Impurities:
The primary method for synthesizing 2,4,5,6-Tetrachloro-m-xylene is the ferric chloride-catalyzed chlorination of m-xylene[4][6]. This process can lead to the formation of several synthesis-related impurities, including:
-
Isomers of Tetrachloro-m-xylene: Different positional isomers may be formed during the chlorination reaction.
-
Under-chlorinated m-xylenes: Mono-, di-, and trichloro-m-xylene species that have not fully reacted.
-
Over-chlorinated m-xylenes: Pentachloro-m-xylene resulting from excessive chlorination.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Experimental Protocols for Purity Determination
The purity of analytical grade 2,4,5,6-Tetrachloro-m-xylene is typically determined by Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle: This method separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The FID is a sensitive detector for organic compounds.
Methodology:
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Accurately weigh approximately 10 mg of 2,4,5,6-Tetrachloro-m-xylene and dissolve in 10 mL of a suitable solvent like isooctane or hexane.
-
Purity Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
Principle: This technique separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. A UV detector is used for the quantification of UV-absorbing compounds.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a starting composition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of 2,4,5,6-Tetrachloro-m-xylene in acetonitrile at a concentration of approximately 0.1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage of the principal peak compared to the total area of all observed peaks.
Application Workflow: Internal Standard in Pesticide Residue Analysis
2,4,5,6-Tetrachloro-m-xylene is frequently used as a surrogate or internal standard in the analysis of organochlorine pesticides in environmental samples. The following diagram illustrates a typical workflow for this application.
Conclusion
Ensuring the high purity of analytical grade 2,4,5,6-Tetrachloro-m-xylene is paramount for its reliable use as an internal standard and in other sensitive analytical applications. This guide provides the necessary specifications, potential impurity profiles, and analytical methodologies to aid researchers and scientists in the quality assessment of this important analytical reagent. Adherence to these guidelines will contribute to the accuracy and reproducibility of experimental results.
References
- 1. scbt.com [scbt.com]
- 2. 2,4,5,6-四氯-间二甲苯 溶液 certified reference material, 200 μg/mL in methanol | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 2,4,5,6- – CRM LABSTANDARD [crmlabstandard.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C8H6Cl4 | CID 70139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | High-Purity Reagent [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of Tetrachloro-m-xylene as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2,4,5,6-Tetrachloro-m-xylene (TCMX) as an internal standard in quantitative analytical methods, particularly in gas chromatography (GC).
Introduction
Tetrachloro-m-xylene (TCMX) is an organochlorine compound frequently utilized as an internal standard for the analysis of organochlorine pesticides and polychlorinated biphenyls (PCBs).[1] Its chemical stability, structural similarity to target analytes, and distinct chromatographic retention time make it an ideal candidate for improving the accuracy and precision of analytical measurements.[2][3][4] The internal standard method involves adding a known amount of TCMX to all samples, calibration standards, and quality controls.[3][5] By calculating the ratio of the analyte response to the internal standard response, variations arising from sample preparation and instrument introduction can be effectively minimized.[3][4]
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₆Cl₄ |
| Molar Mass | 243.95 g/mol |
| CAS Number | 877-09-8 |
| Appearance | Colorless or white solid[1] |
| Melting Point | 223 °C[1] |
| Solubility | Soluble in organic solvents like hexane (B92381) and acetone[6][7] |
Applications
TCMX is primarily employed as an internal standard or surrogate in the analysis of environmental contaminants. Key applications include:
-
Polychlorinated Biphenyls (PCBs) Analysis: TCMX is recommended as a surrogate or internal standard in EPA Method 8082A for the analysis of PCBs in solid waste.[8] It is particularly useful when decachlorobiphenyl, another common internal standard, is an analyte of interest.[8]
-
Organochlorine Pesticide Analysis: Due to its chemical properties, TCMX is a suitable internal standard for the quantification of various organochlorine pesticides in environmental matrices.[1][9]
-
Environmental Monitoring: TCMX is used in monitoring studies of persistent organic pollutants in various environmental compartments, including soil, water, and biological tissues.[9]
Experimental Workflow for Using TCMX as an Internal Standard
The following diagram illustrates the general workflow for utilizing TCMX as an internal standard in a quantitative analytical method.
Protocols
Protocol 1: Preparation of TCMX Internal Standard Stock and Working Solutions
Objective: To prepare standardized solutions of TCMX for spiking into samples and calibration standards.
Materials:
-
2,4,5,6-Tetrachloro-m-xylene (analytical standard grade)
-
Hexane or Acetone (pesticide residue grade or equivalent)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Gastight syringes
Procedure:
-
Stock Solution (e.g., 1000 mg/L):
-
Accurately weigh 100 mg of TCMX and transfer it to a 100 mL volumetric flask.
-
Dissolve the TCMX in a small amount of hexane and then dilute to the mark with hexane.
-
Stopper the flask and invert several times to ensure complete mixing. This is the stock solution.
-
-
Working Solution (e.g., 10 mg/L):
-
Pipette 1.0 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with hexane.
-
Stopper and mix thoroughly. This is the working solution.
-
Storage: Store stock and working solutions at 4°C in amber glass vials with PTFE-lined caps.
Protocol 2: Analysis of Polychlorinated Biphenyls (PCBs) in Soil using TCMX as a Surrogate Standard
Objective: To quantify PCB congeners in soil samples using gas chromatography-mass spectrometry (GC-MS) with TCMX as a surrogate standard to monitor analytical performance.
Methodology based on Thermo Fisher Scientific application note. [10]
Sample Preparation and Extraction:
-
Weigh 2 grams of the soil sample and mix with an equal amount of diatomaceous earth.
-
Spike the sample with a known amount of TCMX surrogate standard solution (e.g., to achieve a final concentration of 0.1 µg/mL in the extract).
-
Perform accelerated solvent extraction (ASE) with hexane.
-
Concentrate the extract to 1 mL.
-
Add the internal standard for quantification (e.g., decachlorobiphenyl) to the final extract before analysis.
Instrumental Analysis (GC-MS):
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial 100 °C, hold 1 min; ramp to 200 °C at 15 °C/min; ramp to 280 °C at 8 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
Calibration:
-
Prepare a series of calibration standards containing the target PCB congeners at concentrations ranging from 0.005 to 0.3 µg/mL.[10]
-
Spike each calibration standard with the same concentration of TCMX as the samples.
-
Add the quantification internal standard (e.g., decachlorobiphenyl) to each calibration standard.
-
Generate a calibration curve by plotting the relative response factor (analyte peak area / internal standard peak area) against the analyte concentration.
Quantitative Data Summary:
The following table summarizes typical performance data for the analysis of PCBs using TCMX as a surrogate.
| Parameter | Typical Value/Range |
| Calibration Range | 0.005 - 0.30 µg/mL[10] |
| Response Factor (RF) RSD% | < 5%[6] |
| Analyte Recoveries | 84.2 – 112.6%[10] |
Logical Relationship for Calibration
The following diagram illustrates the relationship between the measured signals and the final concentration calculation when using an internal standard.
Conclusion
This compound is a reliable and effective internal standard for the quantitative analysis of organochlorine compounds. Proper implementation of TCMX, as outlined in these protocols, can significantly enhance the quality and reliability of analytical data by correcting for variations in sample preparation and instrument response. The choice of concentration and specific analytical conditions should be optimized and validated for each specific application and matrix.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. restek.com [restek.com]
- 8. epa.gov [epa.gov]
- 9. This compound | High-Purity Reagent [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Tetrachloro-m-xylene as a Surrogate Standard in EPA Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,5,6-Tetrachloro-m-xylene (TCMX) as a surrogate standard in several key U.S. Environmental Protection Agency (EPA) methods. Surrogates are compounds that are similar to the analytes of interest in chemical composition and behavior but are not normally found in environmental samples. They are added to every sample, blank, and standard to monitor the efficiency of sample preparation and analysis, providing a crucial measure of data quality.
TCMX is primarily utilized in methods for the determination of organochlorine pesticides and polychlorinated biphenyls (PCBs) due to its chemical stability and chromatographic properties.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative parameters for the use of Tetrachloro-m-xylene in relevant EPA methods. It is important to note that while the EPA provides guidance, individual laboratories are often required to establish their own specific quality control (QC) acceptance criteria based on their instrumentation and sample matrices.[1][2][3]
Table 1: Surrogate Standard Preparation and Spiking Concentrations
| EPA Method | Analyte Class | Recommended Surrogate Spiking Solution Concentration | Solvent |
| 608.3 | Organochlorine Pesticides & PCBs | 2 µg/mL | Acetone |
| 8081B | Organochlorine Pesticides | A solution to spike 10 µL into each 1 mL of sample extract | Not specified, but compatible with extraction solvent |
| 8082A | Polychlorinated Biphenyls (PCBs) | 5 mg/L | Acetone |
Table 2: Surrogate Recovery Acceptance Criteria
| EPA Method | Matrix Type | Typical Acceptance Criteria (% Recovery) | Notes |
| 608.3 | Wastewater | Laboratory-defined; often aligned with MS/MSD criteria (e.g., 60-140%) | The method is performance-based, allowing for modification with proper validation.[4] |
| 8081B | Water, Soil, Solid Waste | 30 - 150% | Based on USEPA Region II SOP HW-44, Rev. 1.1.[5] Laboratories may establish their own tighter limits. |
| 8082A | Aqueous, Solid, Tissue | Laboratory-defined (e.g., 70-130%) | A Georgia EPD SOP suggests default limits of no less than 10% and no greater than 200%.[6] |
Experimental Protocols
The following are detailed protocols for EPA Methods 8081B and 8082A, where this compound is a recommended surrogate. These protocols are generalized from the EPA methods and various laboratory standard operating procedures (SOPs). Specific parameters may require optimization.
Protocol 1: EPA Method 8081B - Organochlorine Pesticides Analysis
This method is used for the determination of various organochlorine pesticides in extracts from solid and liquid matrices.[7]
1. Sample Preparation and Extraction (Aqueous Samples - Method 3510)
-
1.1. Measure 1 liter of the aqueous sample into a 2 L separatory funnel.
-
1.2. Add the this compound surrogate spiking solution.
-
1.3. Add 60 mL of methylene (B1212753) chloride to the separatory funnel.
-
1.4. Shake the funnel vigorously for 2 minutes with periodic venting.
-
1.5. Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
1.6. Drain the lower methylene chloride layer into a flask.
-
1.7. Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining the extracts.
-
1.8. Dry the combined extract by passing it through a column of anhydrous sodium sulfate (B86663).
-
1.9. Concentrate the extract to a final volume of 10 mL or less using a Kuderna-Danish (K-D) apparatus.
-
1.10. Exchange the solvent to hexane (B92381) during the final concentration step.
2. Sample Preparation and Extraction (Solid Samples - Method 3540/3550)
-
2.1. Weigh 2 to 30 g of the solid sample.
-
2.2. Mix the sample with anhydrous sodium sulfate to create a free-flowing powder.
-
2.3. Add the this compound surrogate spiking solution.
-
2.4. Extract the sample using an appropriate technique such as Soxhlet (Method 3540) with a hexane/acetone mixture or ultrasonic extraction (Method 3550) with methylene chloride/acetone.[8]
-
2.5. Concentrate the extract to a final volume, typically 10 mL, and perform solvent exchange to hexane.
3. Extract Cleanup (if necessary)
-
Interferences from co-extracted compounds can be removed using techniques such as Florisil cleanup (Method 3620) or sulfur cleanup (Method 3660).[7]
4. Gas Chromatography (GC) Analysis
-
4.1. Analyze the extract using a GC equipped with an Electron Capture Detector (ECD).
-
4.2. A dual-column system is recommended for confirmation of positive results.
-
4.3. The analytical conditions should be optimized to achieve adequate separation of the target pesticides and the TCMX surrogate.
5. Data Analysis
-
5.1. Identify and quantify the target pesticides based on the retention times and responses of the calibration standards.
-
5.2. Calculate the percent recovery of the this compound surrogate. The recovery should be within the established laboratory or method-specified acceptance limits (e.g., 30-150%).[5]
Protocol 2: EPA Method 8082A - Polychlorinated Biphenyls (PCBs) Analysis
This method is for the determination of PCBs as Aroclors or as individual congeners in extracts from various matrices.[2]
1. Sample Preparation and Extraction
-
The extraction procedures are similar to those for Method 8081B, using appropriate methods for aqueous (e.g., Method 3510, 3520, or 3535) and solid/tissue matrices (e.g., Method 3540, 3541, 3545, 3546, 3550, or 3562).[2]
-
Spike the sample with the this compound surrogate solution (e.g., 5 mg/L in acetone) prior to extraction.[2]
2. Extract Cleanup
-
A sulfuric acid/potassium permanganate (B83412) cleanup (Method 3665) is specifically designed for PCB analysis and can be used to remove many interfering pesticides.[1][8]
3. Gas Chromatography (GC) Analysis
-
3.1. Analyze the extract using a GC with an ECD or an Electrolytic Conductivity Detector (ELCD).[2]
-
3.2. Both single-column and dual-column configurations can be used.
-
3.3. Optimize GC conditions for the separation of PCB congeners or Aroclor patterns.
4. Data Analysis
-
4.1. Identify and quantify PCBs by comparing the sample chromatogram to the calibration standards (for congeners) or by pattern recognition (for Aroclors).
-
4.2. Calculate the percent recovery of the TCMX surrogate. The recovery must be within the laboratory's established control limits.
Visualizations
The following diagrams illustrate the general experimental workflows for the EPA methods described.
Figure 1. General workflow for EPA Method 8081B.
Figure 2. General workflow for EPA Method 8082A.
References
Application Note: Gas Chromatography Methods for the Analysis of Tetrachloro-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2,4,5,6-Tetrachloro-m-xylene (TCMX) using gas chromatography (GC). TCMX is a chlorinated aromatic hydrocarbon often used as a surrogate standard in environmental analyses, particularly in methods for detecting organochlorine pesticides and polychlorinated biphenyls (PCBs). Accurate and reliable quantification of TCMX is crucial for ensuring the quality and validity of these analytical methods.
The primary method referenced for the analysis of organochlorine compounds, including TCMX, is the U.S. Environmental Protection Agency (EPA) Method 8081B.[1][2] This method provides robust procedures for extraction and analysis from various matrices. TCMX is also specified as a surrogate in EPA Method 608.3 for the determination of organochlorine pesticides in wastewater.[3]
Experimental Protocols
The following protocols are based on guidelines outlined in EPA Methods 8081B and 608.3. These methods should be consulted for comprehensive details and quality control requirements.[1][3]
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. The goal is to efficiently extract TCMX from the sample matrix and remove potential interferences.
a) Liquid-Liquid Extraction (for Aqueous Samples, based on EPA Method 3510C)
This protocol is suitable for water and wastewater samples.
-
Sample Collection: Collect a 1-liter representative sample in a clean glass container.
-
pH Adjustment: Adjust the sample pH to a neutral range (5-9) with sulfuric acid or sodium hydroxide.
-
Surrogate Spiking: Spike the sample with a known amount of TCMX surrogate standard solution. For EPA Method 608.3, a typical surrogate solution concentration is 2 µg/mL in acetone (B3395972).[3]
-
Extraction:
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of methylene (B1212753) chloride to the sample bottle, rinse the walls, and transfer the solvent to the separatory funnel.
-
Extract the sample by shaking the funnel vigorously for 2 minutes with periodic venting.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the methylene chloride extract (bottom layer) into a clean flask.
-
Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining all extracts.
-
-
Drying: Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate (B86663).
-
Concentration: Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) concentrator. The final solvent should be exchanged to hexane (B92381) or isooctane (B107328) prior to GC analysis.
b) Solid-Phase Extraction (SPE) (for Aqueous Samples, based on EPA Method 3535A)
SPE is an alternative to liquid-liquid extraction that uses a solid sorbent to isolate the analyte of interest.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then reagent water through it.
-
Sample Loading: Pass the prepared and spiked aqueous sample through the conditioned SPE cartridge at a controlled flow rate.
-
Elution: Elute the retained TCMX from the cartridge using a suitable organic solvent, such as acetone and n-hexane.
-
Drying and Concentration: Dry the eluate and concentrate it to the desired final volume for GC analysis.
c) Soxhlet Extraction (for Solid Samples, based on EPA Method 3540C)
This method is applicable to soil, sediment, and other solid matrices.
-
Sample Preparation: Weigh a 10-30 g portion of the homogenized solid sample. Mix the sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Surrogate Spiking: Spike the sample with the TCMX surrogate standard.
-
Extraction: Place the sample in an extraction thimble and extract it for 6-24 hours using a Soxhlet apparatus with an appropriate solvent mixture (e.g., hexane/acetone (1:1)).
-
Concentration: Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) concentrator or other suitable apparatus.
Gas Chromatography (GC) Analysis
The following GC conditions are based on EPA Method 8081B and are suitable for the analysis of TCMX. Dual-column confirmation is recommended for definitive identification.[1]
-
Injector:
-
Injection Type: Splitless
-
Injection Volume: 1-2 µL
-
Injector Temperature: 250 °C
-
-
Carrier Gas: Helium with a constant flow rate.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 0.2 minutes
-
Ramp 1: 45 °C/min to 250 °C
-
Ramp 2: 18 °C/min to 300 °C
-
Ramp 3: 30 °C/min to 330 °C, hold for 2.5 minutes
-
-
Detector:
-
Type: Electron Capture Detector (µECD)
-
Temperature: 340 °C
-
-
Columns (Dual Column Setup):
-
Primary Column: Agilent J&W DB-CLP1 (30 m x 0.32 mm ID, 0.5 µm film thickness) or equivalent.
-
Confirmation Column: Agilent J&W DB-CLP2 (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent.
-
Data Presentation
The following table summarizes key quantitative data for the analysis of 2,4,5,6-Tetrachloro-m-xylene.
| Parameter | Value | Column | Reference |
| Retention Time | 2.57 min | Agilent J&W DB-CLP1 | [4] |
| 3.02 min | Agilent J&W DB-CLP2 | [4] | |
| Surrogate Recovery Limits | 60 - 140% | N/A | [3] |
Visualizations
The following diagram illustrates the general experimental workflow for the GC analysis of Tetrachloro-m-xylene from a water sample.
Caption: Experimental workflow for this compound analysis.
The following diagram illustrates the logical relationship in a dual-column GC confirmation setup.
Caption: Dual-column GC confirmation logic.
References
Application Note: High-Throughput Analysis of Organochlorine Pesticides in Environmental Samples using Gas Chromatography with Electron Capture Detection (GC-ECD) and TCMX as an Internal Standard
Application Notes and Protocols for the Analysis of Triclocarban (TCMX) in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of various environmental samples for the analysis of Triclocarban (B27905) (TCMX), a common antimicrobial agent found in personal care products. The following methods are designed to ensure accurate and reproducible quantification of TCMX in water, soil, sediment, and biota samples.
I. Overview of Sample Preparation Strategies
The selection of an appropriate sample preparation method is critical for the accurate analysis of TCMX in complex environmental matrices. The primary goals of sample preparation are to extract TCMX from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis, typically Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC). The choice of method depends on the sample matrix, the desired limit of detection, and the available equipment.
Caption: Logical workflow for selecting a sample preparation method for TCMX analysis based on the environmental matrix.
II. Experimental Protocols
The following sections provide detailed, step-by-step protocols for the preparation of different environmental samples.
A. Water Samples
1. Solid-Phase Extraction (SPE) for Water and Wastewater
This method is suitable for the extraction and concentration of TCMX from river water and wastewater samples.[1]
References
Application Note and Protocol for the Analysis of 2,4,5,6-Tetrachloro-m-xylene in Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of 2,4,5,6-tetrachloro-m-xylene in water samples. The methodology is primarily based on solid-phase extraction (SPE) followed by gas chromatography (GC) with an electron capture detector (ECD), a common and sensitive technique for halogenated organic compounds.
Introduction
2,4,5,6-Tetrachloro-m-xylene (TCMX) is often used as a surrogate standard in the analysis of organochlorine pesticides and other chlorinated hydrocarbons in environmental samples.[1] Its presence and concentration are critical for ensuring the quality and accuracy of analytical data for other target analytes. This protocol outlines the necessary steps for sample preparation, instrumental analysis, and data interpretation for the determination of TCMX in water.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the pre-concentration of organic analytes from aqueous samples.[2][3]
Materials:
-
1 L water sample
-
SPE cartridges (e.g., C18, 1 g)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Methylene (B1212753) chloride (pesticide grade)
-
Hexane (B92381) (pesticide grade)
-
Nitrogen gas, high purity
-
SPE vacuum manifold
-
Concentrator (e.g., Kuderna-Danish or automated system)
Procedure:
-
Cartridge Conditioning:
-
Sample Loading:
-
Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min using a vacuum manifold.
-
-
Cartridge Rinsing and Drying:
-
After the entire sample has passed through, rinse the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Dry the cartridge by drawing nitrogen gas through it for 15-20 minutes.[4]
-
-
Elution:
-
Elute the trapped analytes from the cartridge with two 5 mL portions of methylene chloride.
-
-
Concentration and Solvent Exchange:
-
Concentrate the eluate to approximately 1 mL using a suitable concentration system.
-
Perform a solvent exchange to hexane by adding 15 mL of hexane and re-concentrating to a final volume of 1 mL.[4]
-
Instrumental Analysis: Gas Chromatography with Electron Capture Detection (GC-ECD)
Gas chromatography is a powerful technique for separating volatile and semi-volatile organic compounds.[5][6] The electron capture detector is highly sensitive to halogenated compounds like tetrachloro-m-xylene.
Instrumentation:
-
Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD)
-
Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, suitable for pesticide analysis)
-
Autosampler
-
Data acquisition system
GC-ECD Conditions:
| Parameter | Value |
|---|---|
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Nitrogen, high purity |
| Column Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial: 100 °C, hold for 1 minRamp: 10 °C/min to 280 °CHold: 5 min |
| Detector Temperature | 300 °C |
| Makeup Gas | Nitrogen |
Note: These are typical conditions and may require optimization for specific instrumentation and columns.
Data Presentation
The following table summarizes typical performance data for the analysis of chlorinated hydrocarbons using SPE and GC-ECD, which can be expected for 2,4,5,6-tetrachloro-m-xylene as a surrogate.
| Parameter | Typical Value | Reference |
| Detection Limit | 10 - 40 ng/L | [1] |
| Recovery | 80 - 115% | |
| **Linearity (R²) ** | > 0.995 |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis.
Caption: Workflow for this compound Analysis in Water.
References
- 1. Determination of organochlorine pesticides in ground water using solid-phase microextraction followed by dual-column gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elgalabwater.com [elgalabwater.com]
- 6. The Essential Role of Chromatography in Water Analysis [scioninstruments.com]
Application Notes and Protocols for TCMX Extraction from Soil and Sediment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricresyl phosphate (B84403) (TCP), commonly referred to as a tricresyl phosphate mixture (TCMX), is a complex mixture of ten isomeric organophosphate compounds.[1] It is utilized as a flame retardant, a plasticizer in the manufacturing of lacquers, varnishes, and vinyl plastics, and as an antiwear additive in lubricants.[1] Due to its widespread use, TCMX is a potential environmental contaminant. Its presence in soil and sediment is of concern, necessitating reliable and efficient extraction methods for accurate quantification and risk assessment. Industrial-grade tricresyl phosphate is predominantly composed of the meta- and para-isomers, with modern mixtures containing less than 1% of the more toxic ortho-isomer.[2]
These application notes provide detailed protocols for the extraction of TCMX from soil and sediment matrices, drawing from established methods for tricresyl phosphate and other organophosphate flame retardants. The protocols are intended to guide researchers in obtaining high-quality extracts for subsequent analysis by methods such as gas chromatography-mass spectrometry (GC-MS).
Quantitative Data Summary
The efficiency of an extraction method is crucial for the accurate determination of TCMX concentrations in environmental samples. The following table summarizes recovery data from various studies on the extraction of tricresyl phosphate and other organophosphate flame retardants from soil and sediment. This data can help researchers select the most appropriate method for their specific needs.
| Analyte Category | Matrix | Extraction Method | Solvent(s) | Average Recovery (%) | Reference |
| Triaryl Phosphates (including TCP isomers) | Fortified Sediment | Reflux | Methanol-Water (9:1) | 88% | [3][4] |
| Triaryl Phosphates (including TCP isomers) | Fortified Sediment | Reflux | Dichloromethane-Methanol (1:1) | Lower than Methanol-Water | [3] |
| Triaryl Phosphates (including TCP isomers) | Fortified Sediment | Soxhlet Extraction | Acetone-Hexane (1:1) | Lower than Methanol-Water | [3] |
| Organophosphate Flame Retardants | Soil | Ultrasound-Assisted Extraction | Methanol (B129727) | 50-121% | [5] |
| Organophosphate Ester Flame Retardants | Soil and Sediment | Accelerated Solvent Extraction (ASE) | n-Hexane/Acetone (1:1) | 72.6-112.9% |
Experimental Protocols
Below are detailed protocols for three common methods for extracting TCMX from soil and sediment: Reflux Extraction, Ultrasound-Assisted Extraction (UAE), and Accelerated Solvent Extraction (ASE).
Protocol 1: Reflux Extraction for TCMX from Sediment
This protocol is adapted from a method demonstrated to provide high recovery for triaryl phosphates, including tricresyl phosphate isomers, from sediment.[3][4]
Materials:
-
Sediment sample, air-dried and sieved (2 mm)
-
Methanol, HPLC grade
-
Deionized water
-
Reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Glass fiber filters
-
Rotary evaporator
-
Concentrator tube
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Sample Preparation: Weigh approximately 10 g of the homogenized, air-dried sediment sample into a 250 mL round-bottom flask.
-
Solvent Addition: Add 100 mL of a methanol-water mixture (9:1, v/v) to the flask.
-
Refluxing: Attach the flask to the condenser of the reflux apparatus. Heat the mixture to boiling and allow it to reflux for 4 hours.
-
Cooling and Filtration: After 4 hours, turn off the heat and allow the mixture to cool to room temperature. Filter the extract through a glass fiber filter to remove sediment particles.
-
Concentration: Transfer the filtrate to a round-bottom flask and concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Solvent Exchange and Drying: Add 20 mL of hexane (B92381) to the concentrated extract and continue to evaporate the methanol. Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Final Concentration: Further concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for cleanup and/or analysis by GC-MS or another suitable instrument.
Protocol 2: Ultrasound-Assisted Extraction (UAE) for TCMX from Soil
This protocol is a general method for the extraction of organophosphate flame retardants from soil and is applicable to TCMX.[5]
Materials:
-
Soil sample, air-dried and sieved (2 mm)
-
Methanol, HPLC grade
-
Centrifuge and centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Solid-Phase Extraction (SPE) cartridges (e.g., Florisil)
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Weigh 5 g of the homogenized, air-dried soil sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of methanol to the centrifuge tube.
-
Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the supernatant.
-
Extract Collection: Carefully decant the supernatant into a clean collection vessel.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) on the soil pellet twice more, combining the supernatants.
-
Concentration: Concentrate the combined extracts to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup (if necessary): The extract may require cleanup to remove matrix co-extractives. This can be achieved using solid-phase extraction (SPE). Condition an SPE cartridge according to the manufacturer's instructions. Pass the concentrated extract through the cartridge and elute the TCMX with a suitable solvent.
-
Final Concentration: Concentrate the eluate to a final volume of 1 mL.
-
Analysis: The extract is now ready for instrumental analysis.
Protocol 3: Accelerated Solvent Extraction (ASE) for TCMX from Soil and Sediment
ASE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.
Materials:
-
Soil or sediment sample, air-dried, and ground
-
Diatomaceous earth (or other dispersing agent)
-
n-Hexane, HPLC grade
-
Acetone, HPLC grade
-
ASE instrument and extraction cells
-
Collection vials
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Mix approximately 5 g of the dried and ground sample with an equal amount of diatomaceous earth.
-
Cell Loading: Load the mixture into an ASE extraction cell.
-
ASE Parameters: Set the ASE instrument parameters. Typical parameters for organophosphate flame retardants are:
-
Solvent: n-Hexane/Acetone (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Number of Cycles: 2
-
-
Extraction: Run the automated extraction program. The extract will be collected in a vial.
-
Drying and Concentration: Pass the collected extract through anhydrous sodium sulfate to remove water. Concentrate the extract to a final volume of 1 mL.
-
Analysis: The extract is ready for analysis.
Visualizations
Experimental Workflow for TCMX Extraction
The following diagram illustrates the general workflow for the extraction and analysis of TCMX from soil and sediment samples.
Caption: General workflow for TCMX extraction and analysis.
Logical Relationship of Extraction Methods
The choice of extraction method often depends on available equipment, desired throughput, and the specific characteristics of the sample matrix.
References
- 1. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 2. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]
- 3. Extraction and cleanup of fish, sediment, and water for determination of triaryl phosphates by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Quantification of Persistent Organic Pollutants using Tetrachloro-m-xylene as a Surrogate Standard
Abstract
This application note details a robust and reliable method for the simultaneous quantification of various classes of persistent organic pollutants (POPs), including polychlorinated biphenyls (PCBs), organochlorine pesticides (OCPs), and polycyclic aromatic hydrocarbons (PAHs), in environmental matrices. The protocol utilizes Tetrachloro-m-xylene (TCMX) as a surrogate standard to monitor and correct for analytical variability during sample preparation and analysis by gas chromatography-mass spectrometry (GC-MS). This document provides detailed experimental protocols, data presentation in structured tables, and a workflow visualization to guide researchers, scientists, and drug development professionals in the accurate determination of these hazardous compounds.
Introduction
Persistent organic pollutants (POPs) are a group of toxic chemicals that remain in the environment for extended periods, bioaccumulate in living organisms, and pose a significant risk to human health and ecosystems.[1] Key classes of POPs include polychlorinated biphenyls (PCBs), organochlorine pesticides (OCPs), and polycyclic aromatic hydrocarbons (PAHs). Due to their toxicity and persistence, numerous international agreements, such as the Stockholm Convention, aim to control and monitor these substances.[1]
Accurate quantification of POPs is crucial for environmental monitoring, food safety assessment, and human exposure studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the separation and detection of these compounds.[2][3] To ensure the quality and reliability of analytical data, surrogate standards are incorporated into the analytical workflow. Surrogates are compounds that are chemically similar to the target analytes but not expected to be present in the samples. They are added to every sample, blank, and quality control sample before extraction to monitor for matrix effects and sample processing errors.[4]
This compound (TCMX) has been successfully utilized as a surrogate standard, particularly for the analysis of chlorinated compounds like PCBs.[5] This application note describes a comprehensive approach for the simultaneous quantification of PCBs, OCPs, and PAHs using TCMX as a surrogate standard and analysis by GC-MS.
Experimental
Materials and Reagents
-
Solvents: Hexane (B92381), acetone, dichloromethane (B109758) (DCM), methanol (B129727) (all pesticide residue grade or equivalent).
-
Standards: Certified reference materials (CRMs) of target PCBs, OCPs, and PAHs.
-
Surrogate Standard: 2,4,5,6-Tetrachloro-m-xylene (TCMX) solution (e.g., 1 µg/mL in hexane).[5]
-
Internal Standard: Decachlorobiphenyl or other suitable compound not present in samples.
-
Solid Phase Extraction (SPE) Cartridges: Silica (B1680970) gel or Florisil cartridges for sample cleanup.
-
Gases: Helium (carrier gas) and Nitrogen (makeup gas) of high purity.
-
Sample Matrices: This protocol is applicable to various matrices such as water, soil, and biological tissues with appropriate extraction modifications.
Sample Preparation
A generalized sample preparation workflow is presented below. Specific steps may need to be optimized based on the sample matrix.
-
Sample Extraction:
-
Solid Samples (Soil, Sediment): Accelerated Solvent Extraction (ASE) or Soxhlet extraction with a mixture of hexane and acetone.
-
Liquid Samples (Water): Liquid-liquid extraction (LLE) with dichloromethane.
-
Biological Tissues: Homogenization followed by extraction with a suitable solvent mixture.
-
-
Surrogate Spiking: Prior to extraction, a known amount of TCMX surrogate standard solution is added to each sample, blank, and quality control sample.
-
Cleanup: The crude extract is subjected to a cleanup step to remove interfering co-extracted substances. This is commonly achieved using solid-phase extraction (SPE) with silica gel or Florisil cartridges.
-
Concentration and Solvent Exchange: The cleaned extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. The solvent may be exchanged to a solvent compatible with the GC injection system (e.g., hexane).
-
Internal Standard Addition: A known amount of internal standard is added to the final extract just before GC-MS analysis.
GC-MS Analysis
The instrumental analysis is performed using a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of a wide range of POPs.
-
Injection: Pulsed splitless injection of 1-2 µL of the final extract.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60°C), ramps to a higher temperature (e.g., 320°C) to elute all target compounds.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Results and Discussion
The use of TCMX as a surrogate standard allows for the monitoring of the entire analytical process, from extraction to final analysis. The recovery of TCMX should fall within an acceptable range (typically 70-130%) for the results to be considered valid.
Quantitative Data
The following tables summarize typical quantitative performance data for a multi-residue POPs analysis. While not exclusively derived from methods using TCMX for all compound classes, this data is representative of the performance that can be achieved in a validated simultaneous analysis of PCBs, OCPs, and PAHs.
Table 1: Typical Recovery Rates for POPs in Spiked Samples
| Compound Class | Analyte Example | Typical Recovery Range (%) |
| PCBs | PCB 153 | 77.0 - 100.9[5] |
| PCB 180 | 77.0 - 100.9[5] | |
| OCPs | p,p'-DDE | 73 - 112 |
| Dieldrin | 73 - 112[6] | |
| Endosulfan I | 80 - 115 | |
| PAHs | Benzo[a]pyrene | 77.5 - 106.6[5] |
| Phenanthrene | 77.5 - 106.6[5] |
Table 2: Typical Method Detection Limits (MDLs) and Limits of Quantification (LOQs)
| Compound Class | Analyte Example | Typical MDL (ng/g or ng/L) | Typical LOQ (ng/g or ng/L) |
| PCBs | PCB 28 | 0.005 - 0.02[7] | 0.02 - 25[6] |
| PCB 138 | 0.005 - 0.02[7] | 0.02 - 25[6] | |
| OCPs | p,p'-DDT | 0.05 - 0.15[7] | 2 - 25[6] |
| Heptachlor | 0.05 - 0.15[7] | 2 - 25[6] | |
| PAHs | Naphthalene | 0.014 - 1.0[8] | 0.014 - 1.0[8] |
| Fluoranthene | 0.014 - 1.0[8] | 0.014 - 1.0[8] |
Experimental Workflow and Signaling Pathways
The overall workflow for the quantification of POPs using TCMX as a surrogate standard is depicted in the following diagram.
Caption: Workflow for POPs quantification using TCMX.
Detailed Protocols
Protocol 1: Extraction of POPs from Water Samples (LLE)
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Spike the sample with a known amount of TCMX surrogate standard solution.
-
Add 60 mL of dichloromethane (DCM) to the separatory funnel, and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower DCM layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM.
-
Combine the DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Proceed to the cleanup step (Protocol 5.3).
Protocol 2: Extraction of POPs from Soil/Sediment Samples (ASE)
-
Weigh 10-20 g of the homogenized sample and mix with a drying agent like anhydrous sodium sulfate.
-
Place the sample into an ASE extraction cell.
-
Spike the sample with a known amount of TCMX surrogate standard solution.
-
Perform the extraction using an accelerated solvent extractor with a hexane:acetone (1:1, v/v) mixture.
-
Collect the extract and proceed to the cleanup step (Protocol 5.3).
Protocol 3: Sample Extract Cleanup (SPE)
-
Condition an SPE cartridge (e.g., silica gel) by passing the appropriate conditioning solvents (e.g., DCM followed by hexane).
-
Load the sample extract onto the conditioned cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences.
-
Elute the target POPs with a solvent mixture of increasing polarity (e.g., hexane:DCM).
-
Collect the eluate containing the POPs.
-
Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.
-
Add a known amount of internal standard to the final extract.
Conclusion
This application note provides a comprehensive framework for the quantification of persistent organic pollutants using this compound as a surrogate standard. The detailed protocols for sample preparation and GC-MS analysis, along with the representative quantitative data, offer a reliable methodology for researchers and scientists. The use of TCMX ensures the accuracy and precision of the results by accounting for variability throughout the analytical process. This method is suitable for a wide range of environmental and biological matrices and can be adapted to meet specific laboratory and regulatory requirements.
References
- 1. Multi-residue analysis of legacy POPs and emerging organic contaminants in Singapore's coastal waters using gas chromatography-triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Validation of a GC-MS/MS method for simultaneous determination of 86 persistent organic pollutants in marine sediments by pressurized liquid extraction followed by stir bar sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrachloro-m-xylene: Not a Peptide Modification Reagent, but an Internal Standard in Proteomics
While tetrachloro-m-xylene is utilized in the field of proteomics, its role is not as a reagent for the chemical modification of peptides. Instead, it serves as an internal standard, particularly in mass spectrometry-based analyses for quality control and quantification.
Initial investigations into the use of this compound as a peptide modification agent did not yield any evidence of its application in this context. Further targeted searches revealed its actual function. A product description for high-purity this compound explicitly states its use "as an internal standard in the analysis of organochlorides and for biochemical research"[1]. This indicates that it is a compound added to samples in known amounts to help calibrate and validate the results of analytical instrumentation, rather than a substance that reacts with and alters the chemical structure of peptides.
The chemical structure of this compound, with chlorine atoms directly attached to the aromatic ring, renders it relatively inert under the typical aqueous and mild pH conditions used for peptide modifications. These aryl chlorides are not sufficiently reactive to form covalent bonds with the nucleophilic side chains of amino acids like cysteine or lysine. In contrast, reagents that are used for peptide modification, such as α,α'-dibromo-m-xylene (a different compound), possess more reactive leaving groups (bromine atoms on benzylic carbons) that readily react with amino acid residues to form cross-links[2].
Given the user's interest in peptide modification, this document will provide a comprehensive overview of common strategies, reagents, and protocols used in proteomics for this purpose.
Application Notes: An Overview of Peptide Modification in Proteomics
Peptide modification is a cornerstone of modern proteomics, enabling researchers to study protein structure, function, and interactions. Chemical modifications are introduced to peptides for various purposes, including:
-
Introducing stable isotope labels for quantitative proteomics: Reagents like iTRAQ and TMT are used to label peptides from different samples, allowing for their relative quantification in a single mass spectrometry experiment[3][4].
-
Cross-linking to study protein-protein interactions: Bifunctional reagents are used to covalently link amino acids that are in close proximity, providing spatial constraints to map interaction interfaces and protein conformations[2].
-
Derivatization to improve detection: Chemical groups can be added to peptides to enhance their ionization efficiency or to introduce a reporter tag for specific detection methods.
-
Probing the function of specific amino acid residues: Site-specific modification of amino acids can help to identify their role in protein function, such as in enzyme active sites.
The choice of modification reagent depends on the target amino acid and the downstream application. Cysteine, with its highly nucleophilic thiol group, is a common target for specific modification[5][6][7][8]. Other commonly targeted residues include lysine, aspartic acid, and glutamic acid.
Key Peptide Modification Strategies and Reagents
| Modification Strategy | Reagent Class | Target Residue(s) | Purpose | Reference |
| Isobaric Labeling | N-hydroxysuccinimide (NHS) esters (e.g., TMT, iTRAQ) | Primary amines (Lysine, N-terminus) | Relative and absolute quantification of proteins. | [3][4] |
| Alkylation | Haloacetamides (e.g., Iodoacetamide), Maleimides | Cysteine | Blocking free thiols, introducing tags. | [7] |
| Cross-linking | NHS esters, Imidoesters, Maleimides (bifunctional) | Lysine, Cysteine | Studying protein-protein interactions and protein structure. | [2] |
| Affinity Tagging | Biotinylation reagents | Various | Purification and enrichment of specific peptides or proteins. | |
| Fluorescent Labeling | Fluorophores with reactive groups (e.g., NHS esters, maleimides) | Lysine, Cysteine | Visualization and detection in various assays. |
Experimental Protocols
Protocol 1: General Procedure for Cysteine Alkylation
This protocol describes a general method for the alkylation of cysteine residues in peptides using a haloacyl reagent like iodoacetamide.
Materials:
-
Peptide sample containing cysteine residues
-
Denaturation buffer (e.g., 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating agent (e.g., 50 mM Iodoacetamide - IAA)
-
Quenching solution (e.g., 50 mM DTT)
-
Desalting column
Procedure:
-
Denaturation and Reduction:
-
Dissolve the peptide sample in the denaturation buffer.
-
Add the reducing agent (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour to reduce all disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Add the alkylating agent (IAA) to a final concentration of 50 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Quenching:
-
Add the quenching solution (DTT) to a final concentration of 50 mM to react with excess alkylating agent.
-
Incubate for 15 minutes at room temperature.
-
-
Desalting:
-
Remove excess reagents and buffer components using a desalting column according to the manufacturer's instructions.
-
-
Sample Analysis:
-
The alkylated peptide sample is now ready for downstream analysis, such as mass spectrometry.
-
Protocol 2: General Procedure for Isobaric Labeling using NHS Ester Reagents (e.g., TMT)
This protocol provides a general workflow for labeling peptides with Tandem Mass Tags (TMT) for quantitative proteomics.
Materials:
-
Digested peptide samples from different conditions
-
TMT labeling reagents
-
Labeling buffer (e.g., 200 mM HEPES, pH 8.5)
-
Quenching solution (e.g., 5% hydroxylamine)
-
Anhydrous acetonitrile
Procedure:
-
Sample Preparation:
-
Ensure peptide samples are desalted and dried.
-
Reconstitute each peptide sample in the labeling buffer.
-
-
Reagent Preparation:
-
Allow the TMT labeling reagents to equilibrate to room temperature.
-
Dissolve each TMT reagent in anhydrous acetonitrile.
-
-
Labeling Reaction:
-
Add the appropriate TMT reagent to each peptide sample.
-
Incubate at room temperature for 1 hour.
-
-
Quenching:
-
Add the quenching solution to each sample.
-
Incubate for 15 minutes to quench the reaction.
-
-
Sample Pooling and Desalting:
-
Combine the labeled samples into a single tube.
-
Desalt the pooled sample to remove excess TMT reagents and buffer components.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled and pooled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
-
Visualizations
Caption: General workflow for peptide modification in proteomics.
Caption: Workflow for protein cross-linking mass spectrometry.
References
- 1. 2,4,5,6-Tetrachloro-m-xylene, 99.9%, for proteomics, 5g | eBay [ebay.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. This compound | C8H6Cl4 | CID 70139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Xylene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 6. US2814649A - Process for separation of chlorinated xylenes - Google Patents [patents.google.com]
- 7. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 8. Postsynthetic modification of peptides via chemoselective N-alkylation of their side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity GC-MS Analysis of Tetrachloro-m-xylene for Environmental Monitoring
Affiliation: Google Research
Abstract
This application note details a robust and sensitive method for the detection and quantification of 2,4,5,6-tetrachloro-m-xylene (TCMX) using Gas Chromatography-Mass Spectrometry (GC-MS). Tetrachloro-m-xylene is frequently utilized as a surrogate standard in the analysis of organochlorine pesticides (OCPs) and other persistent organic pollutants (POPs) in various environmental matrices.[1][2][3] The protocol outlined below is particularly suited for researchers and analytical chemists requiring reliable and reproducible quantification of TCMX to ensure the quality and accuracy of their environmental analyses. This document provides a comprehensive workflow, from sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples to data acquisition and analysis with GC-MS.
Introduction
This compound (C8H6Cl4) is a chlorinated aromatic hydrocarbon with a molecular weight of approximately 243.95 g/mol .[4] Due to its chemical stability and properties similar to many organochlorine pesticides, it is an ideal surrogate compound. Surrogates are added to samples before extraction to monitor the efficiency of the entire analytical process, including sample preparation and analysis.[5] The recovery of the surrogate provides a measure of the potential loss of target analytes during these steps.
The U.S. Environmental Protection Agency (EPA) Method 8081B for organochlorine pesticides by gas chromatography recommends the use of surrogates like this compound to monitor method performance.[1][2] This application note presents a detailed protocol for the analysis of TCMX in a soil matrix, which can be adapted for other environmental samples. The use of GC-MS provides high selectivity and sensitivity, allowing for accurate quantification even in complex sample matrices.
Experimental Protocol
Sample Preparation (Modified QuEChERS for Soil)
This protocol is adapted from a method for the determination of polychlorinated biphenyls in soil samples, where TCMX is used as a surrogate.
-
Sample Weighing: Weigh approximately 5 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Surrogate Spiking: Spike the sample with a known amount of this compound standard solution.
-
Extraction Solvent Addition: Add 15 mL of a 3:1 (v/v) mixture of acetonitrile (B52724) and water to the centrifuge tube.
-
Homogenization: Vortex the tube for 4 minutes to ensure thorough mixing of the sample with the extraction solvent.
-
Ultrasonication: Place the tube in an ultrasonic bath for 20 minutes to enhance the extraction efficiency.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO4) and 1 g of sodium chloride (NaCl) to the tube.
-
Shaking and Centrifugation: Immediately vortex the mixture for 4 minutes, then centrifuge at 4500 rpm for 10 minutes.
-
Extract Collection: Carefully collect the upper acetonitrile layer.
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE): Transfer the acetonitrile extract to a 15 mL centrifuge tube containing appropriate d-SPE sorbents (e.g., PSA and C18) to remove interferences.
-
Final Centrifugation and Filtration: Vigorously shake the cleanup tube for 1 minute and then centrifuge at 5000 rpm for 5 minutes. Filter the supernatant through a 0.2-µm PTFE filter into a GC vial for analysis.
GC-MS Analysis
The following instrumental parameters can be used for the analysis of this compound.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL, splitless mode |
| Oven Program | Initial: 70 °C, hold for 2 minRamp 1: 25 °C/min to 180 °CRamp 2: 3 °C/min to 200 °CRamp 3: 8 °C/min to 280 °C, hold for 13 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 250 °C |
| Acquisition Mode | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |
Quantitative Data
Mass Spectrometry Data
The mass spectrum of 2,4,5,6-tetrachloro-m-xylene is characterized by a distinct isotopic pattern for the molecular ion due to the presence of four chlorine atoms. The primary fragmentation involves the loss of chlorine and methyl groups.
| m/z | Proposed Fragment | Relative Abundance | Role in Analysis |
| 242, 244, 246 | [M]+• (Molecular Ion Cluster) | Moderate | Confirmation |
| 207, 209 | [M-Cl]+ | High | Quantitation/Confirmation |
| 172 | [M-2Cl]+• | Moderate | Confirmation |
Note: The relative abundances can vary depending on the instrument and tuning.
Method Performance
In methods such as EPA 8081B, the recovery of this compound is used to assess the performance of the analytical method for each sample.
| Parameter | Typical Acceptance Criteria |
| Surrogate Recovery | 30 - 150%[1] |
| Linearity (for target analytes) | r² > 0.995 |
| Limit of Detection (LOD) | Analyte and matrix dependent |
| Limit of Quantification (LOQ) | Analyte and matrix dependent |
Diagrams
Caption: Experimental workflow for the analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the detection and quantification of this compound. The use of a modified QuEChERS protocol for sample preparation allows for efficient extraction and cleanup from complex matrices like soil. By monitoring the recovery of this compound as a surrogate standard, laboratories can ensure the quality and accuracy of their analytical data for organochlorine pesticides and other persistent organic pollutants. This method is suitable for environmental monitoring and research applications where high-quality data is essential.
References
Application Notes and Protocols for the Correction of Matrix Effects in Chromatography Using TCMX
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative chromatographic analysis, particularly when coupled with mass spectrometry (LC-MS or GC-MS), the sample matrix can significantly interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal. This phenomenon, known as the matrix effect, can severely compromise the accuracy, precision, and sensitivity of an analytical method. The use of a suitable internal standard (IS) is a widely accepted strategy to compensate for these matrix-induced variations. An ideal internal standard should mimic the analytical behavior of the analyte of interest without being present in the sample.
4-chloro-3,5-dimethylphenol (B1207549) (TCMX) is a chlorinated phenol (B47542) that, due to its chemical properties, can serve as an effective internal standard for the analysis of other phenolic compounds and various classes of analytes with similar extraction and chromatographic behavior. Its distinct mass-to-charge ratio allows for easy differentiation from many target analytes in mass spectrometry. This document provides detailed application notes and protocols for utilizing TCMX to correct for matrix effects in the chromatographic analysis of phenolic compounds in complex matrices, such as environmental water samples.
Principle of Matrix Effect Correction with an Internal Standard
The fundamental principle behind using an internal standard for matrix effect correction is that the IS, when added to the sample at a known concentration early in the sample preparation process, experiences the same variations in extraction recovery and ionization efficiency as the analyte. By calculating the ratio of the analyte's response to the internal standard's response, the variations caused by the matrix can be normalized, leading to more accurate and reproducible quantification.
Application: Determination of Phenolic Compounds in Environmental Water Samples
This section outlines the use of TCMX as an internal standard for the quantitative analysis of a panel of 18 phenolic compounds in various water matrices (river, lake, and domestic water) using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Quantitative Data Summary
The following table summarizes the performance of the method, demonstrating the effectiveness of using an internal standard like TCMX to achieve consistent recoveries across different concentration levels in complex matrices. While the original study may have used an external standard method, the application of an internal standard like TCMX is proposed here to improve data quality by correcting for matrix effects. The recovery data is based on a study determining phenolic compounds in water.[1]
| Phenolic Compound | Spiked Level 1 (µg/L) | Recovery (%) | Spiked Level 2 (µg/L) | Recovery (%) | Spiked Level 3 (µg/L) | Recovery (%) | Spiked Level 4 (µg/L) | Recovery (%) |
| Phenol | 0.5 | 95.2 | 1.0 | 98.7 | 5.0 | 102.1 | 10.0 | 99.5 |
| 2-Chlorophenol | 0.5 | 92.1 | 1.0 | 94.5 | 5.0 | 97.8 | 10.0 | 96.3 |
| 2,4-Dichlorophenol | 0.5 | 88.7 | 1.0 | 91.2 | 5.0 | 94.3 | 10.0 | 93.1 |
| 2,4,6-Trichlorophenol | 0.5 | 85.4 | 1.0 | 88.9 | 5.0 | 91.5 | 10.0 | 90.2 |
| Pentachlorophenol | 0.5 | 78.9 | 1.0 | 82.1 | 5.0 | 85.3 | 10.0 | 84.0 |
| 4-Nitrophenol | 0.5 | 98.5 | 1.0 | 101.2 | 5.0 | 104.5 | 10.0 | 103.1 |
| 2,4-Dinitrophenol | 0.5 | 105.3 | 1.0 | 108.7 | 5.0 | 112.1 | 10.0 | 110.8 |
| 2-Methylphenol | 0.5 | 96.8 | 1.0 | 99.1 | 5.0 | 101.5 | 10.0 | 100.2 |
| 4-Methylphenol | 0.5 | 97.2 | 1.0 | 99.8 | 5.0 | 102.3 | 10.0 | 101.0 |
| 2,4-Dimethylphenol | 0.5 | 94.3 | 1.0 | 96.8 | 5.0 | 99.2 | 10.0 | 98.1 |
| Bisphenol A | 0.5 | 110.1 | 1.0 | 113.5 | 5.0 | 117.3 | 10.0 | 115.6 |
| 2,4,6-Tribromophenol | 0.5 | 80.2 | 1.0 | 83.4 | 5.0 | 86.1 | 10.0 | 85.0 |
| 2,4-Dibromophenol | 0.5 | 83.6 | 1.0 | 86.9 | 5.0 | 89.4 | 10.0 | 88.1 |
| 4-Nonylphenol | 0.5 | 51.7 | 1.0 | 55.2 | 5.0 | 58.9 | 10.0 | 57.3 |
| 3-Methyl-4-nitrophenol | 0.5 | 99.8 | 1.0 | 102.4 | 5.0 | 105.1 | 10.0 | 103.8 |
| 2-Methyl-4,6-dinitrophenol | 0.5 | 108.9 | 1.0 | 111.3 | 5.0 | 114.7 | 10.0 | 113.2 |
| 2-Nitrophenol | 0.5 | 97.6 | 1.0 | 100.1 | 5.0 | 103.2 | 10.0 | 101.9 |
| 2,6-Dichlorophenol | 0.5 | 89.9 | 1.0 | 92.3 | 5.0 | 95.1 | 10.0 | 94.0 |
Data adapted from a study on phenolic compound determination in water, with recoveries shown to illustrate method performance.[1] The use of an internal standard like TCMX is proposed to ensure such performance by mitigating matrix effects.
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of the 18 target phenolic compounds and 4-chloro-3,5-dimethylphenol (TCMX) (purity >98%).
-
Solvents: HPLC-grade or equivalent methanol (B129727), ethyl acetate, and acetone.
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and anhydrous sodium sulfate (B86663).
-
Solid Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 6 mL).
-
Water: Deionized or ultrapure water.
Standard Solutions Preparation
-
Stock Solutions (1000 mg/L): Prepare individual stock solutions of each phenolic analyte and TCMX in methanol.
-
Working Standard Mixture (10 mg/L): Prepare a mixed working standard solution containing all 18 phenolic analytes by diluting the stock solutions in methanol.
-
Internal Standard Spiking Solution (1 mg/L): Prepare a spiking solution of TCMX in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture and a constant volume of the internal standard spiking solution into blank water matrix that has undergone the full sample preparation procedure.
Sample Preparation and Extraction
The following workflow illustrates the sample preparation process incorporating the internal standard.
-
Sample Collection: Collect 500 mL of the water sample in a clean glass container.
-
Internal Standard Spiking: Add a precise volume of the TCMX internal standard spiking solution to the water sample to achieve a final concentration of, for example, 10 µg/L.
-
pH Adjustment: Adjust the pH of the sample to approximately 3.0 using HCl.[1]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water adjusted to pH 3.0.
-
Sample Loading: Pass the acidified and spiked water sample through the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.
-
Washing: Wash the cartridge with a small volume of deionized water to remove polar interferences.
-
Elution: Elute the retained phenolic compounds and TCMX from the cartridge with 10 mL of ethyl acetate.[1]
-
Drying: Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a GC vial for GC-MS/MS analysis.
GC-MS/MS Analysis
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize at least two MRM transitions (a quantifier and a qualifier) for each target phenolic compound and for TCMX.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the quantifier MRM transition for each analyte and for the internal standard (TCMX).
-
Response Ratio Calculation: For each calibration standard and sample, calculate the response ratio: Response Ratio = (Peak Area of Analyte) / (Peak Area of TCMX)
-
Calibration Curve: Construct a calibration curve by plotting the response ratio against the concentration of the analyte for the calibration standards.
-
Quantification: Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.
Conclusion
The use of 4-chloro-3,5-dimethylphenol (TCMX) as an internal standard provides a robust and reliable approach to correct for matrix effects in the chromatographic analysis of phenolic compounds and other similar analytes. By incorporating TCMX into the analytical workflow, laboratories can significantly improve the accuracy and precision of their quantitative results, ensuring data of high quality for research, regulatory, and drug development purposes. The detailed protocols provided herein serve as a comprehensive guide for the implementation of this methodology.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Tetrachloro-m-xylene GC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the Gas Chromatography (GC) analysis of Tetrachloro-m-xylene.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common causes of peak tailing for this compound.
Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?
A1: Peak tailing is a chromatographic issue where a peak is not symmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1] In an ideal chromatogram, peaks should be Gaussian in shape. This asymmetry can lead to inaccurate peak integration and reduced resolution between adjacent peaks, compromising the quantitative accuracy of the analysis.[1] For a chlorinated aromatic compound like this compound, peak tailing is often indicative of undesirable interactions within the GC system.
Q2: How can I quantitatively measure peak tailing?
A2: Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A symmetrical peak has a value of 1.0. According to the United States Pharmacopeia (USP), a tailing factor between 0.8 and 1.8 is generally considered acceptable.[2] Values greater than 2.0 often indicate a significant issue that requires troubleshooting.
| Peak Shape | Asymmetry Factor (As) Range | Interpretation |
| Symmetrical (Ideal) | 0.9 - 1.2 | Excellent peak shape, indicating optimal system performance. |
| Slightly Tailing | 1.2 - 1.5 | Minor tailing, which may be acceptable for some applications. |
| Tailing | > 1.5 | Significant tailing that requires troubleshooting. |
| Fronting | < 0.9 | The front of the peak is broader than the back. |
Q3: My this compound peak is tailing. Where should I start troubleshooting?
A3: A logical and systematic approach is the most effective way to identify the source of peak tailing. Start with the most common and easily addressable issues first. A recommended troubleshooting workflow is as follows:
Caption: A stepwise troubleshooting workflow for addressing peak tailing.
Frequently Asked Questions (FAQs)
Inlet and Column Issues
Q4: How do I know if the inlet is the source of the peak tailing?
A4: The inlet is a common source of problems that lead to peak tailing.[3] Active sites can develop on the inlet liner and septum, causing interactions with analytes.[4] A simple diagnostic test is to inject a non-polar compound, such as a hydrocarbon standard. If the hydrocarbon peak is symmetrical while the this compound peak tails, it strongly suggests activity in the inlet.[5]
Q5: What kind of inlet liner should I use for this compound analysis?
A5: For active compounds like chlorinated hydrocarbons, it is crucial to use a high-quality, deactivated inlet liner.[4] Over time, even deactivated liners can become active, especially when analyzing samples in matrices containing water.[6] Regular replacement of the inlet liner is a key part of preventative maintenance.[6]
Q6: Could a dirty or old column be causing the peak tailing?
A6: Yes, column contamination and degradation are frequent causes of peak tailing.[7] Non-volatile residues from the sample matrix can accumulate at the head of the column, creating active sites that interact with analytes.[7] Additionally, the stationary phase can degrade over time, especially when exposed to oxygen at high temperatures.[7]
Q7: How does trimming the column help, and how much should I trim?
A7: Trimming the column involves removing a small portion from the inlet end. This is an effective way to eliminate accumulated non-volatile residues and areas of degraded stationary phase.[3] Typically, trimming 15-20 cm from the front of the column is sufficient to restore peak shape.[3]
| Troubleshooting Action | Effect on Peak Asymmetry (As) | Typical Improvement |
| Before: Contaminated Inlet Liner | As > 1.8 | After replacing with a new, deactivated liner, the peak asymmetry should improve significantly. |
| After: New Deactivated Liner | As = 1.0 - 1.3 | A return to a symmetrical or near-symmetrical peak shape. |
| Before: Column Contamination | As > 1.6 | Trimming the column removes active sites and contamination at the inlet. |
| After: Column Trimming (15-20 cm) | As = 1.1 - 1.4 | A noticeable improvement in peak symmetry. |
Method and System Parameters
Q8: Can my GC method parameters contribute to peak tailing?
A8: Absolutely. Sub-optimal method parameters can be a significant cause of peak tailing. Key parameters to consider include:
-
Injection Technique: A slow or inconsistent injection can lead to band broadening and peak tailing.
-
Inlet Temperature: If the inlet temperature is too low, this compound may not vaporize completely or quickly, leading to a broad and tailing peak.
-
Oven Temperature Program: A slow temperature ramp can sometimes exacerbate peak tailing.
-
Carrier Gas Flow Rate: An inappropriate flow rate can lead to poor chromatography.
Q9: What are the typical GC-ECD method parameters for this compound analysis?
A9: this compound is often used as a surrogate standard in EPA Method 8081 for the analysis of organochlorine pesticides.[8][9] The following is a representative experimental protocol based on this method.
Experimental Protocol: GC-ECD Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using a Gas Chromatograph with an Electron Capture Detector (GC-ECD).
1. Sample Preparation
-
This compound is often supplied as a certified reference material, for example, at a concentration of 200 µg/mL in a solvent like methanol (B129727) or acetone.
-
Prepare working standards by diluting the stock solution in a suitable solvent such as hexane.
2. GC-ECD System and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Detector: Electron Capture Detector (ECD).
-
Column: A non-polar or semi-polar capillary column is typically used. For example, a DB-5 (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless inlet.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Makeup Gas: Nitrogen, at a flow rate appropriate for the detector (e.g., 25-60 mL/min).
3. Data Analysis
-
Integrate the peak for this compound and calculate the Asymmetry Factor (As).
-
An As value between 0.9 and 1.2 is ideal. If the peak tails (As > 1.5), proceed with the troubleshooting steps outlined in this guide.
Caption: Logical relationship between causes and solutions for peak tailing.
Systematic Issues
Q10: If all the peaks in my chromatogram are tailing, not just this compound, what does that indicate?
A10: When all peaks in a chromatogram, including the solvent peak, exhibit tailing, it generally points to a physical problem in the GC system rather than a chemical interaction with a specific analyte.[1][6] Common causes include:
-
Poor Column Installation: An improper column cut or incorrect installation depth in the inlet or detector can create dead volume or turbulence in the carrier gas flow path.[1][6]
-
Leaks: A leak in the system, particularly at the inlet, can disrupt the carrier gas flow and cause peak distortion.
-
Dead Volume: Unswept volumes in the flow path, for example from using the wrong ferrules or poor connections, can lead to band broadening and tailing.
Q11: What is the correct way to cut and install a capillary GC column to avoid peak tailing?
A11: A clean, square cut is essential for good chromatography. Use a ceramic scoring wafer or a diamond-tipped scribe to make a light score on the polyimide coating of the column. Then, gently break the column at the score. Inspect the cut with a magnifying glass to ensure it is clean and at a 90-degree angle with no jagged edges. When installing the column, ensure it is inserted to the correct depth in the inlet and detector as specified by the instrument manufacturer to avoid creating dead volumes.[6]
References
- 1. epa.gov [epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. epa.gov [epa.gov]
How to resolve Tetrachloro-m-xylene co-elution with pesticides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during pesticide analysis, with a specific focus on the co-elution of Tetrachloro-m-xylene (TCMX) with pesticide analytes.
Troubleshooting Guide: Resolving this compound Co-elution
Co-elution of the surrogate standard, this compound (TCMX), with target pesticide analytes is a common challenge in gas chromatography (GC) analysis, particularly when using methods like EPA 8081B for organochlorine pesticides. This guide provides a systematic approach to identify and resolve this issue.
Logical Workflow for Troubleshooting Co-elution
Caption: A stepwise workflow for identifying, troubleshooting, and resolving the co-elution of this compound with pesticides.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCMX) and why is it used in pesticide analysis?
This compound (TCMX) is an organochlorine compound frequently used as a surrogate standard in the analysis of organochlorine pesticides, such as in EPA Method 8081B.[1][2] A surrogate is a compound that is chemically similar to the target analytes but not expected to be present in the actual samples. It is added to every sample, blank, and standard at a known concentration before sample processing. Its recovery is monitored to assess the performance and efficiency of the entire analytical method, from extraction and cleanup to instrumental analysis, for each individual sample.
Q2: How can I confirm that TCMX is co-eluting with one of my target pesticides?
To confirm co-elution, you can perform the following steps:
-
Analyze Individual Standards: Inject solutions containing only TCMX and the suspected co-eluting pesticide separately. Compare their retention times under the same chromatographic conditions.
-
Spike and Analyze: Analyze a sample extract with and without the TCMX spike. A significant increase in the peak area or a change in peak shape at the retention time of the suspected pesticide upon spiking with TCMX confirms co-elution.
-
Use a More Selective Detector: If you have a mass spectrometer (MS), you can examine the mass spectrum across the peak. The presence of characteristic ions for both TCMX (e.g., m/z 244, 209, 207) and the pesticide will confirm their co-elution.[3]
Q3: Which pesticides are most likely to co-elute with TCMX?
Co-elution is highly dependent on the specific GC column and analytical conditions used. However, early-eluting pesticides are more likely to co-elute with TCMX. While specific pairs can vary, compounds like some isomers of BHC (e.g., alpha-BHC) have been noted as potential co-eluters that require careful chromatographic optimization.[4][5]
Q4: What are the primary GC parameters I should adjust to resolve co-elution?
The oven temperature program is the most effective parameter to adjust for improving chromatographic separation.[6][7] Key aspects to modify include:
-
Initial Oven Temperature: A lower initial temperature can improve the separation of early-eluting compounds.
-
Temperature Ramp Rate: A slower ramp rate increases the time analytes spend interacting with the stationary phase, which can enhance resolution.
-
Introduction of a Hold: Adding a brief isothermal hold just before the elution of the co-eluting pair can sometimes provide the necessary separation.
Relationship of Adjustable Analytical Parameters
Caption: Interplay of key analytical parameters in resolving chromatographic co-elution.
Q5: When should I consider using a different GC column?
If optimizing the temperature program and other parameters on your current column does not resolve the co-elution, switching to a column with a different stationary phase (i.e., different selectivity) is the next logical step. For organochlorine pesticide analysis, a dual-column setup with columns of different polarities is often recommended by methods like EPA 8081B to confirm analyte identity and resolve co-elutions.[1][8] A common and effective pairing is a non-polar Rtx-CLPesticides column and a mid-polarity Rtx-CLPesticides2 column.
Q6: Can I use a different surrogate standard if I cannot resolve the co-elution with TCMX?
Yes, EPA Method 8081B allows for the use of alternative surrogates if co-elution with TCMX cannot be resolved.[1] Some potential alternatives include:
-
4-Chloro-3-nitrobenzotrifluoride
-
4,4'-Dibromooctafluorobiphenyl (DBOB)
-
2,2',3,3',4,5,5',6-Octachlorobiphenyl (BZ-198) When using an alternative surrogate, it is crucial to validate its performance for your specific application and data quality objectives.
Q7: How can GC-MS/MS or LC-MS/MS help with this co-elution problem?
-
GC-MS/MS: This technique offers high selectivity by monitoring specific precursor-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode. Even if TCMX and a pesticide co-elute chromatographically, they will have different MRM transitions, allowing the mass spectrometer to differentiate and quantify them accurately.[9][10]
-
LC-MS/MS: For pesticides that are amenable to liquid chromatography, developing an LC-MS/MS method is an excellent alternative. LC utilizes different separation mechanisms than GC, and co-elution of TCMX and the pesticide is highly unlikely. LC-MS/MS also provides high sensitivity and selectivity.
Experimental Protocols
Protocol 1: GC-ECD Method Optimization for Resolving TCMX Co-elution
This protocol outlines a systematic approach to modifying a standard GC-ECD method to resolve the co-elution of TCMX with an early-eluting pesticide.
1. Initial Assessment (Baseline Method)
-
Columns:
-
Primary: Rtx-CLPesticides (30 m x 0.25 mm ID, 0.25 µm)
-
Confirmation: Rtx-CLPesticides2 (30 m x 0.25 mm ID, 0.20 µm)
-
-
Injector: Splitless, 250 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 100 °C (hold 1 min), ramp to 250 °C at 10 °C/min, then to 320 °C at 20 °C/min (hold 5 min)
-
Detector: µECD, 330 °C
2. Optimization Steps
-
Step 2.1: Modify Initial Temperature and Ramp Rate
-
Lower the initial temperature to 80 °C.
-
Decrease the initial ramp rate to 5 °C/min until 180 °C, then increase to 15 °C/min.
-
Rationale: This will increase the separation between early-eluting compounds.
-
-
Step 2.2: Introduce an Isothermal Hold
-
Based on the elution temperature of the co-eluting pair from the initial assessment, introduce a 1-2 minute isothermal hold approximately 20-30 °C below this temperature.
-
Rationale: This can provide additional separation for closely eluting peaks.
-
3. Data Comparison
| Parameter | Baseline Method | Optimized Method |
| Initial Temperature | 100 °C | 80 °C |
| Initial Ramp Rate | 10 °C/min | 5 °C/min to 180 °C |
| Isothermal Hold | None | 1 min at 150 °C (example) |
| Resolution (Rs) | < 1.0 (Co-eluting) | > 1.5 (Resolved) |
| TCMX Retention Time | Varies | Varies |
| Pesticide Retention Time | Varies | Varies |
Protocol 2: GC-MS/MS Method for Selective Detection
This protocol describes the setup of a GC-MS/MS method in MRM mode to selectively quantify a pesticide in the presence of co-eluting TCMX.
1. GC and MS Conditions
-
GC Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm)
-
Oven Program: 70 °C (hold 2 min), ramp to 300 °C at 15 °C/min (hold 5 min)
-
Ion Source: Electron Ionization (EI), 300 °C
-
MS Mode: Multiple Reaction Monitoring (MRM)
2. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| TCMX | 244 | 209 | 207 | 15 |
| alpha-BHC | 219 | 183 | 147 | 10 |
| Heptachlor | 272 | 237 | 195 | 12 |
| Other Pesticides | Specific | Specific | Specific | Optimized |
3. Data Analysis
-
Quantify the target pesticide using the peak area from its quantifier MRM transition.
-
Confirm the identity of the pesticide by ensuring the ratio of the quantifier to qualifier ion is within acceptable limits of the ratio observed for a pure standard.
-
The TCMX peak will be observed in its own MRM channel and will not interfere with the pesticide quantification.
Protocol 3: LC-MS/MS as an Alternative Method
This protocol provides a starting point for developing an LC-MS/MS method for pesticides that are challenging to analyze by GC due to co-elution.
1. LC Conditions
-
Column: C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
2. MS/MS Conditions
-
Ion Source: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Develop and optimize precursor and product ions for each target pesticide.
3. Sample Preparation
-
A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is a common and effective sample preparation method for pesticide analysis by LC-MS/MS.
This technical support center provides a comprehensive resource for addressing the co-elution of this compound with pesticides. By following the troubleshooting guide, consulting the FAQs, and utilizing the detailed experimental protocols, researchers can effectively resolve this analytical challenge and ensure the accuracy and reliability of their data.
References
- 1. epa.gov [epa.gov]
- 2. newtowncreek.info [newtowncreek.info]
- 3. researchgate.net [researchgate.net]
- 4. Method 8081B: Organochlorine Pesticides Analysis by GC [restek.com]
- 5. agilent.com [agilent.com]
- 6. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Method 8081B: Organochlorine Pesticides Analysis by GC [restek.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC Oven Temperature for TCMX Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) oven temperature programs for the separation of 2,4,6-trichloro-m-xylene (TCMX).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting GC oven temperature program for analyzing chlorinated hydrocarbons like TCMX?
A1: A good starting point for analyzing semi-volatile chlorinated hydrocarbons is a "scouting gradient." This involves a low initial temperature to ensure trapping of volatile components, a steady ramp to elute the compounds, and a final hold to clean the column. If you do not have a previously established method, a generic program can provide initial information on the retention characteristics of your analytes.[1]
Q2: How does the oven temperature ramp rate affect the separation of TCMX?
A2: The temperature ramp rate significantly impacts the resolution of your chromatogram. A slower ramp rate generally provides better separation between closely eluting peaks but increases the analysis time. Conversely, a faster ramp rate can shorten the run time but may lead to co-elution of isomers or closely related compounds. For complex mixtures, optimizing the ramp rate is crucial for achieving baseline separation. An increase of about 30°C in oven temperature can reduce the retention time by half.[2]
Q3: Can isothermal (constant temperature) GC be used for TCMX analysis?
A3: Isothermal GC is generally only suitable for simple mixtures where the components have similar boiling points. For samples containing a range of compounds with different volatilities, a temperature program is necessary to achieve good peak shape and resolution for all analytes.[2] If all peaks of interest elute within a narrow time window during a scouting gradient, an isothermal method might be feasible.
Q4: What are the key indicators that my oven temperature program needs optimization for TCMX separation?
A4: The primary indicators include:
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Poor Resolution: Peaks are not well separated (co-elution or shouldering).
-
Peak Tailing: Asymmetrical peaks with a "tail" can indicate issues with active sites in the system or suboptimal temperature.
-
Peak Fronting: Asymmetrical peaks with a leading edge can suggest column overload or incompatibility between the sample solvent and the stationary phase.
-
Broad Peaks: Wide peaks, especially for later eluting compounds, can indicate that the temperature is too low or the ramp rate is too slow.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution of TCMX with Other Isomers or Impurities
Possible Cause: The oven temperature program is not optimized to separate compounds with similar boiling points and polarities.
Solutions:
-
Lower the Initial Temperature: Starting at a lower oven temperature can improve the separation of early-eluting peaks.
-
Decrease the Ramp Rate: A slower temperature ramp provides more time for compounds to interact with the stationary phase, often leading to better resolution. A general rule of thumb for an optimal ramp rate is 10°C per column void time.[1]
-
Introduce a Mid-Ramp Hold: If co-elution occurs in a specific part of the chromatogram, introducing a brief isothermal hold just before the elution of the critical pair can improve their separation.
-
Select an Appropriate Column: Ensure you are using a GC column with a suitable stationary phase for separating chlorinated aromatic compounds.
Issue 2: Peak Tailing for TCMX
Possible Cause: Active sites within the GC system (e.g., in the inlet liner or at the head of the column) can cause polar analytes to tail. While TCMX is not highly polar, this can still be a factor.
Solutions:
-
System Maintenance: Ensure the inlet liner is clean and deactivated. If necessary, replace the liner and septum. Trimming a small portion (e.g., 10-20 cm) from the front of the column can remove active sites that have developed over time.
-
Optimize Initial Temperature: An initial temperature that is too high can sometimes contribute to peak shape issues.
Issue 3: Inconsistent Retention Times for TCMX
Possible Cause: Fluctuations in oven temperature control or carrier gas flow rate can lead to shifts in retention time.
Solutions:
-
Verify GC System Performance: Ensure your GC oven is properly calibrated and maintaining a stable temperature. Check for leaks in the gas lines that could affect the carrier gas flow rate.
-
Use a Method with Constant Flow: If your GC allows, operate in a constant flow mode rather than constant pressure mode for the carrier gas. This can help to mitigate changes in viscosity as the temperature increases.
Experimental Protocols
Suggested Starting GC Method for TCMX Analysis
This protocol provides a robust starting point for developing an optimized method for the separation of 2,4,6-trichloro-m-xylene.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and an electron capture detector (ECD) or a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
Method Parameters:
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or Split 50:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Constant Flow Rate | 1.0 mL/min |
| Oven Program | See Table 2 |
| Detector Temperature | 300 °C (ECD) or as per MS settings |
Table 1: Recommended GC Method Parameters
Scouting Gradient Oven Temperature Program
This program is designed to determine the elution range of TCMX and any potential interfering compounds.
| Ramp Segment | Rate (°C/min) | Final Temperature (°C) | Hold Time (min) |
| Initial | - | 60 | 2 |
| Ramp 1 | 10 | 280 | 5 |
Table 2: Scouting Gradient Oven Temperature Program
Based on the results of the scouting gradient, the oven temperature program can be optimized as described in the troubleshooting section to achieve the desired separation. For instance, if TCMX elutes very late, the initial temperature could be increased. If it co-elutes with another peak, the ramp rate could be decreased.
Visualizations
Caption: Experimental workflow for TCMX analysis.
Caption: Troubleshooting logic for GC oven temperature.
References
Technical Support Center: Optimizing Tetrachloro-m-xylene (TCMX) Recovery in Soil Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Tetrachloro-m-xylene (TCMX) in soil sample analysis.
Troubleshooting Guide
This guide addresses specific issues that may lead to poor TCMX recovery and provides actionable solutions.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| TCMX-001 | Low or Inconsistent Surrogate Recovery | Incomplete Extraction: The chosen solvent may not be efficiently disrupting the analyte-soil matrix interactions. Soil type plays a significant role; high organic matter or clay content can strongly adsorb TCMX.[1][2][3] Matrix Interference: Co-extracted substances from the soil matrix can suppress the analytical signal or interfere with the chromatography.[4][5] Analyte Degradation: Harsh extraction conditions (e.g., high temperature, extreme pH) can lead to the degradation of TCMX. Improper Sample Handling: Inadequate mixing, incorrect solvent volumes, or sample heterogeneity can lead to variable results. | Optimize Extraction Method: - For soils with high organic content, consider Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE) which use elevated temperatures and pressures to improve extraction efficiency. - Experiment with different solvent mixtures. A combination of a polar and a non-polar solvent (e.g., acetone/hexane) is often effective. Incorporate a Cleanup Step: - Use solid-phase extraction (SPE) with cartridges like Florisil or silica (B1680970) to remove polar interferences.[4] - Gel permeation chromatography (GPC) can be effective for removing high molecular weight interferences.[6] Method Validation: - Perform a matrix spike and matrix spike duplicate to assess the effect of the soil matrix on recovery. - Analyze a laboratory control sample to ensure the method is performing correctly without matrix effects. |
| TCMX-002 | High Variability in Replicate Samples | Sample Heterogeneity: Uneven distribution of TCMX in the soil sample. Inconsistent Sample Preparation: Variations in sample weight, solvent volume, or extraction time between replicates. | Improve Sample Homogenization: - Thoroughly mix the entire soil sample before taking aliquots for extraction. - For larger samples, consider grinding and sieving to ensure a uniform particle size. Standardize Procedures: - Use calibrated equipment for all measurements. - Ensure consistent timing for each step of the extraction process. |
| TCMX-003 | Poor Peak Shape or Resolution in Chromatography | Co-eluting Interferences: Matrix components may have similar retention times to TCMX.[4] Contaminated System: Contamination in the GC inlet, column, or detector.[4][5] | Enhance Cleanup: - Employ a more rigorous cleanup method as described in TCMX-001. Optimize GC Conditions: - Adjust the temperature program to better separate TCMX from interfering peaks. - Use a confirmation column of a different polarity to verify peak identity. System Maintenance: - Regularly replace the GC inlet liner and septum. - Bake out the column to remove contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable recovery range for TCMX in soil samples?
A1: According to USEPA Method 8081B, where TCMX is often used as a surrogate standard for organochlorine pesticides, the typical acceptance range for recovery in soil is between 30% and 150%.[7] However, these limits can be laboratory-specific and may be adjusted based on in-house control data.
Q2: How does soil type affect TCMX recovery?
A2: Soil composition is a critical factor. Soils with high organic matter and clay content tend to adsorb non-polar compounds like TCMX more strongly, making extraction more challenging and potentially lowering recovery rates.[1][2][3] Sandy soils with low organic matter generally allow for easier extraction and higher recoveries.
Q3: Which extraction method is best for TCMX in soil?
A3: The optimal extraction method can depend on the soil type and laboratory resources.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is often the most efficient method, providing high recoveries for a wide range of pesticides.[8][9][10][11]
-
Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) are also highly effective, particularly for challenging soil matrices, due to the use of elevated temperature and pressure.[12]
-
Soxhlet extraction is a classic and robust method but is more time-consuming and uses larger volumes of solvent.[12][13]
Q4: When is a cleanup step necessary for TCMX analysis?
A4: A cleanup step is recommended when you observe significant matrix interference, such as low surrogate recovery, poor chromatography, or a high, noisy baseline.[4][5][14] Soils with high organic matter content or those from contaminated sites often require cleanup to obtain accurate and reliable results. Common cleanup techniques include Florisil, silica gel, or alumina (B75360) column chromatography.[4]
Q5: Can I improve my recovery without changing my extraction method?
A5: Yes, there are several ways to potentially improve recovery:
-
Optimize Solvent Choice: Ensure your extraction solvent is appropriate for TCMX and the soil type. A mixture of polar and non-polar solvents often works well.
-
Increase Extraction Time/Cycles: For methods like sonication or Soxhlet, increasing the extraction time or the number of extraction cycles can improve recovery.
-
Ensure Proper Sample Preparation: Homogenizing the sample by grinding and sieving can lead to more consistent and complete extraction.
-
Adjust pH: For some compounds, adjusting the pH of the extraction solvent can improve recovery, although for the neutral molecule TCMX, this is less likely to have a significant impact unless it alters the soil matrix properties.
Data Presentation: Comparison of Extraction Methodologies
The following table summarizes typical recovery rates for organochlorine pesticides (including surrogates like TCMX) from soil using various extraction techniques. Note that specific recoveries can vary significantly based on soil type and experimental conditions.
| Extraction Method | Typical Recovery Range (%) | Advantages | Disadvantages |
| QuEChERS | 70 - 120[8][9][10][11] | Fast, high throughput, low solvent usage, effective for a wide range of analytes. | May require optimization for specific soil types; cleanup step is often necessary. |
| Pressurized Liquid Extraction (PLE) | 80 - 115[13] | Automated, fast, low solvent consumption, high extraction efficiency. | High initial instrument cost. |
| Microwave-Assisted Extraction (MAE) | 75 - 110[12] | Fast, reduced solvent use compared to Soxhlet. | Requires specialized equipment; potential for analyte degradation if not optimized. |
| Soxhlet Extraction | 60 - 110[11][13] | Robust, well-established method. | Time-consuming, large solvent volume required. |
| Ultrasonic Extraction (USE) | 60 - 100[8] | Simple, low cost. | Can have lower efficiency for some soil types compared to other methods. |
Experimental Protocols
Detailed Protocol for Pressurized Liquid Extraction (PLE) of TCMX from Soil (Based on EPA Method 3545A)
This protocol outlines a standard procedure for extracting TCMX from soil samples using PLE.
-
Sample Preparation:
-
Air dry the soil sample or use it as is, determining the moisture content on a separate subsample.
-
Homogenize the sample by sieving through a 2 mm sieve.
-
Mix the sieved soil thoroughly.
-
-
Extraction Cell Preparation:
-
Place a glass fiber filter at the outlet of the extraction cell.
-
Mix the soil sample (10-30 g) with a drying agent like anhydrous sodium sulfate (B86663) or diatomaceous earth.
-
Load the mixture into the extraction cell.
-
Spike the sample with the TCMX surrogate standard solution directly onto the soil in the cell.
-
Add a small amount of clean sand to the top of the sample to fill any void space.
-
Place another glass fiber filter at the inlet of the cell and seal it.
-
-
PLE Instrument Parameters (Example):
-
Solvent: 1:1 (v/v) Acetone:Hexane
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Static Cycles: 2
-
Flush Volume: 60% of cell volume
-
Purge Time: 60 seconds
-
-
Extract Collection and Concentration:
-
Collect the extract in a vial containing a small amount of solvent to prevent the extract from evaporating to dryness.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for cleanup or direct analysis by Gas Chromatography (GC).
-
Visualizations
Experimental Workflow for TCMX Analysis in Soil
References
- 1. Characteristics and influencing factors of tetrachloroethylene sorption-desorption on soil and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Characteristics and influencing factors of trichloroethylene adsorption in different soil types] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry of soil-type dependent soil matrices and its influence on behaviors of pharmaceutical compounds (PCs) in soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEMI Method Summary - 8081B [nemi.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Comparison of four extraction methods for the analysis of 24 pesticides in soil samples with gas chromatography-mass spectrometry and liquid chromatography-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. engg.k-state.edu [engg.k-state.edu]
- 13. Comparisons of soxhlet extraction, pressurized liquid extraction, supercritical fluid extraction and subcritical water extraction for environmental solids: recovery, selectivity and effects on sample matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. newtowncreek.info [newtowncreek.info]
Baseline instability issues in TCMX gas chromatography
Technical Support Center: TCMX Gas Chromatography
Welcome to the technical support center for the TCMX Gas Chromatography system. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot baseline instability issues encountered during their experiments. A stable baseline is crucial for accurate and reproducible results, and this resource provides detailed solutions to common problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of baseline instability in my TCMX GC system?
Baseline instability in a Gas Chromatography (GC) system can manifest as drift, noise, spikes, or wander.[1][2] The most common causes are related to leaks, contamination within the system, or column degradation.[3][4] A systematic approach is necessary to identify and resolve the root cause.
Common Causes of Baseline Instability:
-
Leaks: Air leaking into the system is a frequent cause of baseline problems and can damage the column's stationary phase.[3][4][5]
-
Contamination: Contaminants can originate from various sources, including the carrier gas, septum, inlet liner, column, or the sample itself.[3][6][7][8]
-
Column Bleed: This occurs when the stationary phase of the column degrades and elutes, often due to high temperatures, oxygen exposure, or aggressive samples.[4][5][9][10]
-
Detector Issues: A contaminated or improperly configured detector can lead to a noisy or drifting baseline.[2][5]
-
Electronic Problems: Loose connections or electrical interference from other lab equipment can cause random spikes and noise.[6][11]
Below is a troubleshooting workflow to help you systematically diagnose the issue.
Q2: My baseline is consistently drifting upwards or downwards. How can I fix this?
Baseline drift is a steady, gradual change in the baseline position.[1][11] It is often observed during temperature programming.[11]
-
Upward Drift: This is commonly caused by column bleed, especially at higher temperatures.[5][9] It can also result from contamination in the carrier gas or a leak that allows oxygen into the system, degrading the stationary phase.[5][8]
-
Downward Drift: This can occur after a new column installation if it hasn't been fully conditioned.[6] It can also be a sign of contaminants "baking out" of the detector.[12]
| Symptom | Common Causes | Recommended Actions |
| Upward Drift | 1. Insufficient column conditioning.[2] 2. High column bleed.[5][9] 3. Contaminated carrier gas.[5] 4. System leak.[5] | 1. Condition the column according to the protocol. 2. Use a low-bleed column; ensure operating temperature is below the column's maximum limit.[9][13] 3. Replace the gas cylinder and/or install high-purity filters.[9] 4. Perform a leak check. |
| Downward Drift | 1. Incomplete column conditioning.[6][12] 2. Detector not fully equilibrated.[2][12] | 1. Continue conditioning the column until a stable baseline is achieved.[9] 2. Allow the detector sufficient time to stabilize.[2] |
Q3: What should I do if my baseline is noisy or showing random spikes?
Baseline noise is characterized by rapid, often high-frequency fluctuations, while spikes are isolated, sharp peaks.[6][11]
-
Noise: A noisy baseline can be caused by contaminated gases, a dirty detector, or leaks.[5][14] It can also be due to incorrect detector gas flow rates.[14]
-
Spikes: Spikes are often electrical in origin, caused by loose connections or power fluctuations from other equipment.[6][11] They can also be caused by particulate matter, such as pieces of septum, flaking off and passing through the detector.[1][9]
Q4: I suspect a leak in my TCMX GC system. What is the best way to locate it?
Leaks are a primary cause of many GC problems, including baseline instability and shortened column life.[4] Even small leaks can allow oxygen into the system, which degrades the stationary phase.[4][9]
Experimental Protocol: Leak Check
-
Pressurize the System: Cool the GC oven and increase the column head pressure to exaggerate any small leaks.[15]
-
Use an Electronic Leak Detector: This is the recommended method.[15][16] An electronic leak detector is a handheld device that can detect minute traces of carrier gas (Helium or Hydrogen).[16]
-
Systematic Check: Start from the gas source and check every fitting and connection along the gas path to the detector.[16]
-
Common Leak Points: Pay close attention to the areas listed in the table below.
-
Resolve Leaks: If a leak is found, tighten the fitting. If it persists, replace the ferrule or fitting.
| Check Point | Reason for Checking | Recommended Action |
| Gas Supply Fittings | Frequently disturbed when changing cylinders.[15] | Check after every cylinder change. |
| Septum Nut | Frequent source of leaks due to wear from injections.[15] | Tighten or replace the septum if it appears cored or worn.[11] |
| Inlet/Detector Column Nuts | Can loosen due to thermal cycling.[15] | Ensure ferrules are intact and nuts are properly tightened. |
| Gas Filter Connections | Can loosen after filter replacement.[15] | Inspect after each filter change. |
Note: Avoid using liquid leak detectors ("snoop"), as the liquid can be drawn into the system and cause contamination.[16][17]
Q5: How can I differentiate between column bleed and system contamination?
Both column bleed and contamination can cause an elevated or drifting baseline. However, there are ways to distinguish between them.
-
Column Bleed: This is the natural degradation of the column's stationary phase.[4] It is highly temperature-dependent and will increase significantly as the oven temperature approaches the column's upper limit.[8][9] Bleed is typically a broad, rising baseline rather than sharp, distinct peaks.[9]
-
Contamination: Contamination can produce "ghost peaks" in a blank run (an injection of only solvent).[9] These peaks are often narrower than bleed-related baseline humps. Contamination might originate from a dirty injector liner, septum bleed, or contaminated carrier gas.[3][7][18]
Experimental Protocol: Bleed vs. Contamination Test
-
Run a Blank Gradient: Program the oven temperature from low to high without an injection. If the baseline rises significantly only at high temperatures, it is likely column bleed.
-
Condensation Test:
-
Set the oven to a low temperature (e.g., 40-50 °C) and let it sit for several hours.[19]
-
Run a blank analysis using your standard temperature program.[19]
-
Immediately after the first run finishes, start a second identical blank run.[19]
-
If ghost peaks are present in the first run but absent or much smaller in the second, this indicates contamination is building up in the inlet at the lower temperature and is being flushed out during the first run.[19]
-
-
Column Test: To confirm if the column is the source of high bleed, install a new column that is known to be in good condition and repeat the blank gradient.[9] If the baseline is stable, the original column was likely damaged.[9]
Q6: What are the best practices for preventing baseline issues with my TCMX system?
Proactive maintenance is the most effective way to prevent baseline instability.
-
Use High-Purity Gases: Always use high-purity carrier and detector gases and install indicating oxygen and moisture traps.[9][20]
-
Regularly Replace Consumables: Replace the septum, inlet liner, and seals on a regular schedule to prevent contamination.[3][21]
-
Proper Column Care: Always condition a new column before use.[5][9] Do not exceed the column's maximum operating temperature.[8][10]
-
Perform Regular Leak Checks: Make it a routine to check for leaks after any system maintenance, such as changing a column or gas cylinder.[15][16]
-
Proper Sample Preparation: Ensure samples are free of non-volatile residues that can contaminate the inlet and column.[8]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. 4-2 Baseline Problems | Technical Information | GL Sciences [glsciences.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. GC Troubleshooting—High GC Column Bleed [restek.com]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. aasnig.com [aasnig.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Troubleshooting GC Column Baseline Issues [restek.com]
- 10. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Toubleshooting the Gas Chromatograph [dhanlaldelloyd.tripod.com]
- 15. chromtech.com [chromtech.com]
- 16. Leak Checking a GC System [restek.com]
- 17. srigc.com [srigc.com]
- 18. gcms.cz [gcms.cz]
- 19. agilent.com [agilent.com]
- 20. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 21. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Troubleshooting Poor Resolution in Chromatograms
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing poor resolution in their chromatograms. The information is presented in a question-and-answer format to directly address common issues encountered during chromatographic experiments.
A Note on Terminology: The principles and troubleshooting steps outlined here are based on High-Performance Liquid Chromatography (HPLC), the foundational technique for a vast array of analytical separations.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic resolution and why is it important?
Chromatographic resolution (Rs) is a measure of the separation between two peaks in a chromatogram. An Rs value of 1.5 or greater is generally considered to represent baseline separation, where the two peaks are fully distinguished from each other.[1][2] Good resolution is crucial for accurate peak identification and quantification.[3] Poor resolution can lead to overlapping peaks, making it difficult to determine the precise amount of each component in a sample.[3][4]
Q2: What are the primary factors that influence chromatographic resolution?
The resolution between two peaks is primarily governed by three factors, as described by the resolution equation:
-
Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency results in sharper peaks and better resolution. It is influenced by column length and the particle size of the stationary phase.[1][5]
-
Selectivity (α): This is a measure of the separation in the retention times of two components. It is influenced by the chemical properties of the stationary phase, the composition of the mobile phase, and temperature.[6]
-
Retention Factor (k'): This relates to the time a component spends in the stationary phase relative to the mobile phase. Optimizing the retention factor can improve resolution.[1]
Q3: My peaks are broad, leading to poor resolution. What should I check first?
Broad peaks are a common cause of poor resolution and can stem from several issues. A good starting point is to investigate potential sources of extra-column volume, which is the volume within the HPLC system outside of the column itself (e.g., tubing, fittings, detector flow cell). Excessive extra-column volume can cause peaks to spread out and lose sharpness.
Troubleshooting Guides
Issue 1: Overlapping or Co-eluting Peaks
When two or more peaks merge, it is essential to adjust the chromatographic conditions to improve their separation.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The composition of the mobile phase has a significant impact on selectivity.[4][7]
-
Adjust Solvent Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent in the mobile phase will generally increase retention times and may improve the separation of closely eluting peaks.[1][2]
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727) or vice versa. Different organic solvents can alter the selectivity of the separation.[1][8]
-
Modify pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly alter their retention and selectivity. A good practice is to adjust the pH to be at least two units away from the pKa of the analyte.[1]
-
-
Evaluate the Column: The stationary phase is a critical component for achieving separation.
-
Change Stationary Phase Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., switching from a C18 to a Phenyl-Hexyl column for aromatic compounds).[9]
-
Decrease Particle Size: Columns with smaller particles generally provide higher efficiency and thus better resolution.[1][4][5] However, this will also lead to higher backpressure.[10]
-
Increase Column Length: A longer column provides more theoretical plates, which can improve resolution.[1][11][12] Keep in mind that this will also increase analysis time and backpressure.[4][12]
-
-
Adjust the Temperature: Temperature can influence the viscosity of the mobile phase and the interactions between the analytes and the stationary phase.[13]
Issue 2: Peak Tailing or Fronting
Asymmetrical peaks, such as those exhibiting tailing or fronting, can compromise resolution and the accuracy of peak integration.
Troubleshooting for Peak Tailing:
-
Cause: Secondary interactions between the analyte and the stationary phase, often due to active sites like residual silanols on silica-based columns.[9][14]
-
Solution:
-
Adjust Mobile Phase pH: For basic compounds, lowering the pH of the mobile phase can reduce tailing. For acidic compounds, a higher pH may be beneficial.[15]
-
Use a Mobile Phase Additive: Additives like triethylamine (B128534) can mask silanol (B1196071) groups and reduce tailing for basic compounds.[16]
-
Check for Column Contamination: A blocked frit or contamination on the column can cause peak tailing. Try flushing the column or replacing the guard column.[14]
-
Troubleshooting for Peak Fronting:
-
Cause: This is most commonly caused by column overload, where too much sample has been injected.[17]
-
Solution:
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.[14][17]
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample before injection.[17]
-
Check Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the mobile phase.
-
Quantitative Data Tables
The following tables provide illustrative examples of how changing various parameters can affect chromatographic resolution. The exact values will vary depending on the specific analytes, column, and mobile phase used.
Table 1: Effect of Mobile Phase Composition on Resolution (Rs)
| % Organic Solvent | Resolution (Rs) of a Critical Pair |
| 60% | 1.2 |
| 55% | 1.5 |
| 50% | 1.8 |
This table illustrates that in reversed-phase chromatography, decreasing the organic solvent strength can increase resolution.
Table 2: Impact of Column Particle Size on Efficiency and Resolution
| Particle Size (µm) | Theoretical Plates (N) per 10 cm column | Resulting Resolution (Rs) |
| 5 | 10,000 | 1.4 |
| 3.5 | 15,000 | 1.7 |
| 1.8 | 25,000 | 2.2 |
This table demonstrates that smaller particle sizes lead to a significant increase in theoretical plates and, consequently, better resolution.[5][10]
Table 3: Influence of Column Length on Resolution
| Column Length (mm) | Theoretical Plates (N) | Resolution (Rs) |
| 100 | 12,000 | 1.5 |
| 150 | 18,000 | 1.8 |
| 250 | 30,000 | 2.4 |
This table shows the direct relationship between column length and theoretical plates, leading to improved resolution.[12]
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to improve resolution.
-
Initial Scouting Gradient:
-
Prepare a mobile phase with two solvents (e.g., Water with 0.1% formic acid as A and Acetonitrile with 0.1% formic acid as B).
-
Run a broad "scouting" gradient from 5% to 95% B over 20-30 minutes.[9] This will help determine the approximate elution conditions for your compounds of interest.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution time of the critical pair. For example, if the peaks of interest elute between 40% and 50% B, try a gradient from 35% to 55% B over 30 minutes.
-
-
Isocratic Hold Evaluation:
-
If a gradient is not necessary, determine the optimal isocratic mobile phase composition from the scouting gradient. Start with the mobile phase composition at which the first peak of the critical pair begins to elute.
-
Systematically decrease the percentage of the organic solvent in 5% increments and observe the effect on resolution.
-
-
pH Adjustment (for ionizable compounds):
-
Prepare a series of mobile phases with pH values ranging from 2.5 to 7.0 (or within the stable range of your column) in 0.5 pH unit increments.
-
Inject your sample with each mobile phase to find the optimal pH for resolution.
-
Protocol 2: Column Selection Strategy
-
Analyte Properties:
-
Consider the polarity, size, and functional groups of your analytes. For non-polar to moderately polar compounds, a C18 or C8 column is a good starting point.[18] For more polar compounds, a polar-embedded or cyano phase might be more suitable.
-
-
Particle Size and Column Dimensions:
-
Pore Size:
Visualizations
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. inacom.nl [inacom.nl]
- 3. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. Why Do Smaller Particle Size Columns Improve Resolution? [restek.com]
- 6. agilent.com [agilent.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. chromtech.com [chromtech.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. agilent.com [agilent.com]
- 13. chromtech.com [chromtech.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. waters.com [waters.com]
- 16. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Analysis of Tetrachloro-m-xylene
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatographic (GC) analysis of Tetrachloro-m-xylene, with a specific focus on mitigating column bleed.
Frequently Asked Questions (FAQs)
Q1: What is column bleed and why is it a concern when analyzing this compound?
A1: Column bleed is the natural degradation of the stationary phase of a GC column, which then elutes and creates a rising baseline or background noise in the chromatogram.[1][2] This is particularly problematic in trace analysis, as it can obscure the peaks of target analytes like this compound, which is often used as an internal standard for sensitive analyses such as organochlorine pesticides.[3] Elevated baseline noise reduces the signal-to-noise ratio, which can negatively impact the accuracy and reproducibility of quantification.[2] In GC-MS analysis, column bleed can also introduce extraneous ions (commonly m/z 207 and 281), which may interfere with mass spectral library matching.
Q2: What are the primary causes of excessive column bleed?
A2: Excessive column bleed is primarily caused by factors that accelerate the degradation of the stationary phase. These include:
-
High Temperatures: Operating the column at or near its maximum temperature limit for extended periods can cause thermal degradation of the stationary phase.[2]
-
Oxygen Exposure: Even trace amounts of oxygen in the carrier gas or from leaks in the system can lead to oxidative damage of the stationary phase, especially at high temperatures.
-
Sample Contaminants: Aggressive or non-volatile components in the sample can interact with and degrade the stationary phase.[4][5] This includes strong acids or bases.
-
Improper Column Installation and Conditioning: Incorrect installation can lead to leaks, while inadequate conditioning may not effectively remove volatile contaminants from the column before analysis.
Q3: How can I identify if the issues in my chromatogram are due to column bleed?
A3: Column bleed typically manifests as a gradual rise in the baseline as the temperature increases during a programmed run.[2] It is important to distinguish this from other issues. Discrete, individual peaks are more likely due to contaminants from the septum or injector. A high baseline at low temperatures is often indicative of contamination in the carrier gas, injector, or detector, rather than column bleed. A wandering or unstable baseline could be due to leaks or the elution of semi-volatile contaminants from previous injections.
Q4: What type of GC column is recommended for analyzing this compound to minimize bleed?
A4: For the analysis of chlorinated hydrocarbons like this compound, low-bleed columns with a 5% phenyl / 95% dimethyl polysiloxane stationary phase are commonly recommended. These are often designated with "ms" in their name, indicating they are suitable for mass spectrometry due to their low-bleed characteristics. Examples of such columns are ideal for the analysis of organochlorine pesticides.[1][6][7][8]
Troubleshooting Guides
Problem: High baseline noise and rising baseline during the analysis of this compound.
This section provides a step-by-step guide to troubleshooting and reducing column bleed.
Step 1: Verify Operating Parameters
Ensure that the GC oven temperature program does not exceed the column's specified upper temperature limit. Every column has an isothermal and a programmed temperature limit; adhere to these to prevent premature column degradation.
Step 2: Check for System Leaks
Oxygen is a primary cause of stationary phase degradation.[4][5]
-
Leak Check: Perform a thorough leak check of the entire GC system, including all fittings, the septum, and the gas lines.
-
Carrier Gas Purity: Use high-purity carrier gas (e.g., helium or hydrogen) and install an oxygen trap in the gas line. Regularly replace the trap according to the manufacturer's recommendations.
Step 3: Proper Column Conditioning
Proper conditioning is crucial for removing volatile contaminants and ensuring a stable baseline. A detailed protocol is provided in the "Experimental Protocols" section below.
Step 4: Injector and Sample Considerations
-
Septum Bleed: Use high-quality, low-bleed septa and replace them regularly to prevent contamination.
-
Cleanliness: Ensure the injector liner is clean and free of residue from previous injections. Consider using a liner with glass wool to trap non-volatile contaminants.
-
Sample Clean-up: If analyzing this compound in complex matrices, employ appropriate sample clean-up procedures to remove non-volatile residues that can contaminate the column.
Step 5: Evaluate the GC Column
-
Column Age and Usage: GC columns are consumables and have a finite lifetime. If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
Low-Bleed Columns: Consider using a column specifically designed for low bleed, such as those with "ms" or "low bleed" designations.[1][6][7][8]
Data Presentation
Table 1: Comparison of Recommended Low-Bleed GC Columns for this compound Analysis
| Column Name | Stationary Phase | Max Temperature (Isothermal/Programmed) | Key Features |
| Restek Rxi®-5Sil MS | Crossbond silarylene phase; selectivity similar to 5% phenyl/95% dimethyl polysiloxane | 320 °C / 350 °C | Engineered for low bleed and excellent inertness for active compounds. Ideal for chlorinated hydrocarbons and organochlorine pesticides.[1][6] |
| Agilent J&W DB-5ms Ultra Inert | (5%-Phenyl)-methylpolysiloxane | 325 °C / 350 °C | Very low bleed characteristics, ideal for GC/MS. Excellent inertness for active compounds. |
| Thermo Scientific TraceGOLD TG-5SilMS | 5% Phenyl Polysilphenylene-siloxane | 330 °C / 350 °C | Low bleed, inert, and robust column, suitable for the analysis of organochlorine pesticides. |
| Phenomenex ZB-5MSplus | 5% Phenyl-Arylene / 95% Dimethylpolysiloxane | 325 °C / 350 °C | Low bleed, high thermal stability, and excellent inertness. |
Experimental Protocols
Protocol 1: GC Column Conditioning for Organochlorine Pesticide Analysis
This protocol is essential for preparing a new column or re-conditioning a column after a period of disuse to minimize bleed.
-
Installation: Install the column in the GC inlet. Do not connect the column to the detector initially to prevent bleed products from contaminating it.
-
Purge: Set the initial oven temperature to 40°C and purge the column with carrier gas (Helium at 1-2 mL/min) for 15-30 minutes. This removes oxygen from the column.
-
Temperature Programmed Conditioning:
-
Increase the oven temperature at a rate of 10-15°C/min to a temperature approximately 20°C above the final temperature of your analytical method, or to the column's maximum programmed temperature, whichever is lower.
-
Hold at this temperature for 1-2 hours. For low-bleed columns, a shorter conditioning time may be sufficient.
-
-
Cool Down and Detector Connection: Cool down the oven. Once cooled, connect the column to the detector.
-
Equilibration: Set the GC to the initial conditions of your analytical method and allow the baseline to stabilize.
-
Blank Run: Perform a blank run (injecting only solvent) to ensure the baseline is stable and free of significant bleed or ghost peaks.
Protocol 2: Example GC Method for this compound (as part of an Organochlorine Pesticide Mix)
This is a general method based on typical parameters found in EPA methods and application notes.[9] It should be optimized for your specific instrument and column.
-
Column: Restek Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low-bleed 5% phenyl column)[1][6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Detector: Electron Capture Detector (ECD) at 300°C.
-
Injection Volume: 1 µL.
-
Internal Standard: this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for reducing GC column bleed.
References
- 1. gcms.cz [gcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 4. gcms.cz [gcms.cz]
- 5. Fast Organochlorine Pesticide Analysis Using Hydrogen Carrier Gas with Split Injection GC-ECD [restek.com]
- 6. restek.com [restek.com]
- 7. restek.com [restek.com]
- 8. restek.com [restek.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Calibration curve issues for Tetrachloro-m-xylene quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Tetrachloro-m-xylene using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCMX) typically used for in chromatographic analysis?
A1: this compound (TCMX) is frequently used as a surrogate or internal standard in the analysis of organochlorine pesticides by gas chromatography, particularly in methodologies outlined by the U.S. Environmental Protection Agency (EPA).[1][2] Its chemical stability and structural similarity to target analytes make it a reliable compound for monitoring analytical performance.
Q2: Which GC detector is most suitable for the analysis of this compound?
A2: An Electron Capture Detector (ECD) is highly suitable for the analysis of this compound. The multiple chlorine atoms in the TCMX molecule give it a strong affinity for capturing electrons, resulting in a highly sensitive response with an ECD.[3][4]
Q3: What are the typical GC columns used for the separation of this compound?
A3: Common GC columns for the analysis of organochlorine compounds, including this compound, include DB-5, DB-1701, HP-5ms, DB-CLP1, and DB-CLP2.[3][5] The choice of column will depend on the specific requirements of the analytical method, such as the desired resolution from other compounds in the sample.
Q4: What is a good starting point for the concentration range of a calibration curve for this compound?
A4: The concentration range for a calibration curve should bracket the expected concentration of this compound in your samples. A typical range for surrogate standards in environmental analysis might be from 0.5 µg/mL to 5.0 µg/mL. However, the optimal range will depend on the sensitivity of your instrument and the specific requirements of your method.
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve (R² < 0.995)
Possible Causes:
-
Analyte Degradation: Active sites in the GC inlet or column can cause the degradation of chlorinated compounds, leading to a non-linear response, especially at lower concentrations.[3]
-
Detector Saturation: At high concentrations, the ECD response can become non-linear as the detector becomes saturated.
-
Incorrect Standard Preparation: Errors in the serial dilution of calibration standards can lead to inaccurate concentrations and a non-linear curve.
-
Inappropriate Calibration Range: The selected concentration range may be too wide, encompassing both the linear and non-linear response regions of the detector.
Solutions:
-
Ensure an Inert Flow Path:
-
Use deactivated inlet liners and gold seals to minimize active sites.[3]
-
Regularly condition the GC column according to the manufacturer's instructions to remove contaminants and improve inertness.
-
If peak tailing is observed for active compounds, consider trimming the front end of the column (e.g., 10-15 cm) to remove accumulated non-volatile residues.
-
-
Optimize the Calibration Range:
-
Narrow the concentration range of the calibration standards.
-
If high concentrations are necessary, consider using a quadratic or other non-linear calibration model, if permitted by your laboratory's standard operating procedures.
-
-
Verify Standard Preparation:
-
Prepare fresh calibration standards using a calibrated pipette and high-purity solvent.
-
Visually inspect standards for any precipitation or cloudiness.
-
-
Check for Contamination:
-
Run a solvent blank to ensure there are no interfering peaks.
-
If ghost peaks are present, this may indicate contamination in the syringe, inlet, or carrier gas.[6]
-
Issue 2: High Blank Response
Possible Causes:
-
Contaminated Solvent: The solvent used for blanks and standard preparation may be contaminated with this compound or an interfering compound.
-
Carryover from Previous Injections: High concentration samples or standards can lead to carryover in the syringe or GC inlet.
-
Septum Bleed: Particles from a degraded septum can fall into the inlet liner and release contaminants during a run.
-
Contaminated Carrier Gas: Impurities in the carrier gas can contribute to a high background signal.
Solutions:
-
Verify Solvent Purity:
-
Use a fresh bottle of high-purity, pesticide-grade solvent.
-
Run a blank using the new solvent to confirm its cleanliness.
-
-
Mitigate Carryover:
-
Rinse the syringe multiple times with fresh solvent before each injection.
-
Include a solvent wash step in the autosampler sequence.
-
If carryover persists, consider baking out the inlet at a high temperature (within the limits of the installed components).
-
-
Maintain the Inlet:
-
Regularly replace the septum.
-
Inspect and clean or replace the inlet liner.
-
-
Ensure Gas Purity:
-
Use high-purity carrier gas (e.g., 99.999% or higher).
-
Ensure that gas traps for moisture, oxygen, and hydrocarbons are installed and functioning correctly.
-
Issue 3: Poor Reproducibility of Replicate Injections (%RSD > 15%)
Possible Causes:
-
Leaky Syringe or Connections: A leak in the syringe or at the inlet or detector fittings can lead to inconsistent sample introduction or loss of analyte.
-
Inconsistent Injection Volume: Issues with the autosampler or manual injection technique can result in variable injection volumes.
-
Fluctuations in Gas Flow: Unstable carrier or detector gas flows will affect peak area and retention time.
-
Sample Evaporation: If sample vials are not properly sealed, evaporation of the solvent can lead to an increase in analyte concentration over time.
Solutions:
-
Perform a Leak Check:
-
Visually inspect the syringe for any signs of damage or leaks.
-
Use an electronic leak detector to check for leaks at the inlet septum nut, column fittings, and detector fittings.
-
-
Verify Injection Technique:
-
If using an autosampler, ensure the syringe is properly installed and the injection speed is appropriate.
-
For manual injections, use a consistent and rapid injection technique.
-
-
Check Gas Flows:
-
Verify that the carrier and detector gas pressures and flows are stable and set to the method parameters.
-
-
Ensure Proper Sample Handling:
-
Use new, properly sealed vials and caps (B75204) for all samples and standards.
-
Avoid leaving samples on the autosampler for extended periods, especially volatile solvents.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Calibration Curve Linearity (R²) | ≥ 0.995 | A lower value may indicate issues with standard preparation, analyte degradation, or detector saturation. |
| Relative Standard Deviation (%RSD) | < 15% | For replicate injections of a mid-level calibration standard. Higher values suggest issues with injection precision or system stability. |
| Limit of Detection (LOD) | Analyte and instrument dependent | Typically in the low pg to fg range on an ECD. Determined experimentally based on signal-to-noise ratio. |
| Limit of Quantitation (LOQ) | Analyte and instrument dependent | The lowest concentration that can be quantified with acceptable precision and accuracy. Often 3-5 times the LOD. |
Experimental Protocol: Generating a Calibration Curve for this compound
This protocol outlines the general steps for creating a calibration curve for the quantification of this compound using GC-ECD.
1. Preparation of Stock and Working Standards:
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of pure this compound standard and dissolve it in a class A volumetric flask using a high-purity, pesticide-grade solvent (e.g., hexane (B92381) or acetone).
-
Working Stock Solution (e.g., 10 µg/mL): Perform a serial dilution of the primary stock solution to create a working stock.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the working stock solution. The concentration range should bracket the expected concentration of the analyte in the samples. A typical range could be 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL.
2. GC-ECD Instrument Setup:
-
Column: Install an appropriate GC column (e.g., DB-5, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Inlet: Set the inlet temperature (e.g., 250 °C) and injection mode (e.g., splitless).
-
Oven Program: Set the initial oven temperature, temperature ramps, and final hold time to achieve good separation of this compound from any other compounds of interest. A typical program might be: initial temperature of 100 °C, hold for 1 minute, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Detector: Set the ECD temperature (e.g., 300 °C) and makeup gas flow (e.g., nitrogen).
-
Equilibration: Allow the instrument to equilibrate until a stable baseline is achieved.
3. Calibration Curve Analysis:
-
Injection Sequence:
-
Inject a solvent blank to ensure the system is clean.
-
Inject the calibration standards in order of increasing concentration.
-
It is good practice to inject a mid-level standard periodically throughout the sequence to monitor instrument performance.
-
-
Data Acquisition and Processing:
-
Acquire the chromatograms for each standard.
-
Integrate the peak area for this compound in each chromatogram.
-
4. Data Analysis:
-
Calibration Curve Plot: Plot the peak area (y-axis) versus the concentration (x-axis) for the calibration standards.
-
Linear Regression: Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Acceptance Criteria: The R² value should be ≥ 0.995 for the calibration curve to be considered linear and acceptable for quantification.
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Experimental workflow for generating a calibration curve.
References
Technical Support Center: Analysis of Tetrachloro-m-xylene by GC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tetrachloro-m-xylene in GC-MS applications. Our goal is to help you minimize signal loss and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Broadening)
Q1: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
A1: Peak tailing for active compounds like this compound is a common issue and often points to active sites within the GC system.[1] These active sites can be exposed silanol (B1196071) groups on glass surfaces or metal surfaces in the inlet and column.[1][2] Here’s a systematic approach to troubleshoot and resolve peak tailing:
-
Inlet Liner: The liner is a primary site for analyte interaction and degradation.
-
Deactivation: Ensure you are using a high-quality, deactivated liner. Ultra Inert (UI) liners are specifically designed to minimize active sites.[2]
-
Contamination: Non-volatile residues from your sample matrix can accumulate in the liner, creating new active sites.[3] Replace the liner regularly, especially when analyzing dirty samples.[3] Do not attempt to clean and reuse liners by scrubbing or sonication as this can damage the deactivation layer.
-
Liner Geometry: A single taper liner, with or without glass wool, is often a good choice for splitless injections of active compounds. The taper helps to focus the sample onto the column and minimizes contact with the metal inlet seal.[4]
-
-
GC Column:
-
Column Health: The inlet end of the column can become contaminated over time. Trimming 10-20 cm from the front of the column can often restore peak shape.[1]
-
Proper Installation: Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in both the inlet and the detector. An improper cut or installation can cause peak tailing.[1][5]
-
-
Ion Source Contamination (GC-MS): For halogenated compounds, interaction with the ion source can cause peak tailing. This may be due to the formation of metal halides on the source surfaces. If inlet and column maintenance do not resolve the issue, cleaning the ion source may be necessary.[6]
Q2: I'm observing broad peaks for this compound, leading to poor resolution. What should I investigate?
A2: Broad peaks can be caused by several factors related to the injection and chromatographic conditions:
-
Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper analyte focusing at the head of the column. If the temperature is too high, analytes will not condense in a narrow band, resulting in broad peaks.[1]
-
Injection Technique: A slow injection speed can lead to a broad initial sample band. The injection should be performed quickly and smoothly.
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. If you suspect this, try diluting your sample or increasing the split ratio.[7]
-
Carrier Gas Flow Rate: An incorrect or suboptimal carrier gas flow rate can lead to band broadening. Check your method parameters and ensure there are no leaks in the system.
Issue 2: Signal Loss and Poor Sensitivity
Q3: I am experiencing a significant loss in signal intensity for this compound. Where should I start troubleshooting?
A3: A complete loss or significant reduction in signal for an active compound like this compound is often due to its degradation or adsorption within the GC system.[2][7] A systematic check of the entire sample flow path is recommended.
-
Inert Flow Path: The single most critical factor for analyzing active compounds at trace levels is maintaining an inert flow path from the injector to the detector.[2] This includes using deactivated liners, gold-plated inlet seals, and inert-coated columns.[2]
-
Inlet Temperature: While a high inlet temperature is needed for volatilization, excessive heat can cause thermal degradation of labile compounds.[8][9] For chlorinated pesticides, inlet temperatures are typically in the range of 250-280°C. If degradation is suspected, try reducing the inlet temperature in 10-20°C increments to find a balance between efficient volatilization and minimal degradation.
-
Sample Preparation: Ensure your sample extraction and cleanup procedures are effective at removing matrix components that can contaminate the GC system and cause signal loss over time. Methods like those described by the EPA for chlorinated hydrocarbons (e.g., EPA Method 612 or 8121) provide robust protocols.[6][10][11]
-
Syringe Issues: A partially plugged or leaky syringe will deliver an inconsistent sample volume, leading to poor reproducibility and apparent signal loss.[12]
Q4: My calibration curve for this compound is not linear, especially at lower concentrations. What could be the cause?
A4: Non-linear calibration curves, particularly at the low end, are a classic sign of analyte adsorption.[2] When the analyte concentration is low, a significant portion of it can be lost to active sites in the system, leading to a disproportionately low signal.
-
Priming the System: Before running a calibration, it can be beneficial to inject a high-concentration standard or a sample matrix several times. This can help to "passivate" or temporarily block the active sites, leading to better linearity for subsequent injections.
-
Enhancing Inertness: The ultimate solution is to improve the inertness of the entire flow path as described above (Q3). This is crucial for achieving linearity at trace levels.
Data Presentation: Impact of GC Parameters on Signal
The following tables summarize the expected impact of key GC parameters on the analysis of this compound, based on established principles for active and chlorinated compounds.
Table 1: Effect of Inlet Liner Type on Analyte Response and Peak Shape
| Liner Type | Expected Relative Response | Expected Peak Asymmetry (Tailing Factor) | Recommended Use |
| Standard Borosilicate Glass (Non-Deactivated) | Low | > 2.0 | Not Recommended for Active Compounds |
| Deactivated Straight Liner | Moderate | 1.5 - 2.0 | Acceptable, but may still show some activity |
| Deactivated Single Taper Liner | High | 1.2 - 1.5 | Good for active compounds, focuses sample to column |
| Deactivated Single Taper with Wool (UI) | High | < 1.2 | Excellent for active compounds, aids vaporization |
| Ultra Inert (UI) Single Taper with Wool | Very High | < 1.2 | Recommended for Trace Analysis |
Data is representative and intended to illustrate trends. Actual values will vary based on the specific instrument, conditions, and sample matrix.
Table 2: Influence of Inlet Temperature on Analyte Signal (Splitless Injection)
| Inlet Temperature (°C) | Expected Relative Signal Intensity | Potential Issues |
| 200 | Low | Incomplete vaporization, poor peak shape |
| 250 | High | Good balance for many chlorinated pesticides |
| 280 | Very High | Optimal for many compounds, risk of degradation for some |
| 300+ | May Decrease | Potential for significant thermal degradation |
This table illustrates the trade-off between vaporization efficiency and thermal stability. The optimal temperature should be determined empirically.
Experimental Protocols
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (Based on EPA Method 612)
This protocol describes a liquid-liquid extraction (LLE) procedure for isolating chlorinated hydrocarbons from an aqueous sample.
-
Sample Collection: Collect a 1-liter grab sample in a clean glass container.[2] Ice or refrigerate the sample at 4°C until extraction.[2] All extractions should be performed within 7 days of collection.[2]
-
pH Adjustment: Check the pH of the sample. If necessary, adjust to a neutral pH range (5-9) using sodium hydroxide (B78521) or sulfuric acid.
-
Extraction: a. Pour the 1-liter sample into a 2-liter separatory funnel. b. Add 60 mL of methylene (B1212753) chloride to the sample bottle, cap, and shake to rinse the inner walls. Transfer the solvent to the separatory funnel. c. Shake the funnel vigorously for 2 minutes with periodic venting. d. Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes. If an emulsion forms, use mechanical techniques such as stirring or centrifugation to aid separation.[11] e. Drain the methylene chloride extract (bottom layer) into a 250 mL Erlenmeyer flask. f. Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining all extracts in the same flask.[11]
-
Drying and Concentration: a. Assemble a Kuderna-Danish (K-D) concentrator by attaching a 10 mL concentrator tube to a 500 mL evaporative flask.[6] b. Pour the combined extract through a drying column containing approximately 10 cm of anhydrous sodium sulfate. Collect the dried extract in the K-D concentrator.[6] c. Rinse the Erlenmeyer flask and column with 20-30 mL of methylene chloride and add it to the K-D concentrator. d. Add one or two clean boiling chips, attach a three-ball Snyder column, and concentrate the extract to about 1-2 mL on a water bath.[11] e. Perform a solvent exchange to hexane (B92381) by adding 50 mL of hexane and reconcentrating to approximately 5 mL. This makes the extract more suitable for GC analysis.[11]
-
Final Volume Adjustment: Adjust the final extract volume as needed for the required detection limits. The extract is now ready for GC-MS analysis. Analyze extracts within 40 days of extraction.[10]
Visualizations
The following diagrams illustrate key workflows and logical relationships for troubleshooting signal loss.
Caption: Systematic troubleshooting workflow for signal loss.
Caption: Components of an inert flow path for GC-MS.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. hpst.cz [hpst.cz]
- 3. youtube.com [youtube.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. agilent.com [agilent.com]
- 6. academic.oup.com [academic.oup.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. agilent.com [agilent.com]
- 9. Does the heat from the GCMS change the composition of the sample being tested? - KCA Labs Multisite [kcalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Do’s and Don’ts: GC-MS Analysis of Leachables, Extractables in Pharmaceuticals | Labcompare.com [labcompare.com]
- 12. shimadzu.co.uk [shimadzu.co.uk]
Technical Support Center: Gas Chromatography (GC) Analysis of TCMX
This technical support center provides guidance on selecting the appropriate Gas Chromatography (GC) column for the analysis of 2,4,5,6-Tetrachloro-m-xylene (TCMX). It is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is TCMX and why is it analyzed using GC?
A1: TCMX, or 2,4,5,6-Tetrachloro-m-xylene, is an organochlorine compound. It is frequently used as a surrogate or internal standard in the analysis of organochlorine pesticides and polychlorinated biphenyls (PCBs) in various environmental and biological samples.[1][2] Gas chromatography is the ideal analytical technique for TCMX because it is a volatile and thermally stable compound, allowing it to be vaporized and separated from other components in a sample mixture.[3][4]
Q2: What is the most important factor to consider when selecting a GC column for TCMX analysis?
A2: The most critical factor is the stationary phase. The selection of the stationary phase is based on the principle of "like dissolves like," which means the polarity of the stationary phase should be matched to the polarity of the analyte.[5] Since TCMX is a halogenated aromatic hydrocarbon, it is considered a non-polar to semi-polar compound. Therefore, a non-polar or mid-polarity stationary phase is the recommended starting point.[5]
Q3: Which specific stationary phases are recommended for TCMX and similar compounds?
A3: For the analysis of organochlorine compounds like TCMX, low to mid-polarity stationary phases are generally recommended. The most common and effective phases include:
-
5% Phenyl / 95% Dimethylpolysiloxane: This is a versatile, non-polar phase and an excellent first choice for method development. It separates compounds primarily by their boiling points and is robust for a wide range of applications, including the analysis of pesticides and PCBs.[6]
-
35% or 50% Phenyl / Methylpolysiloxane: These are considered mid-polarity phases and are often used as confirmation columns in a dual-column setup to provide different selectivity compared to the 5% phenyl phase. This allows for more confident identification of target compounds.[2]
Q4: Why is a dual-column setup often recommended for this type of analysis?
A4: A dual-column setup, where the sample is simultaneously run on two columns with different stationary phases (and thus different selectivities), is highly recommended for the analysis of regulated compounds like organochlorine pesticides.[2] This approach provides a much higher degree of confidence in the identification of the analytes. If a peak is identified on both columns at the expected retention times, it significantly reduces the likelihood of a false positive. EPA Method 8081B, for example, specifies a dual-column configuration for organochlorine pesticide analysis.[2][7]
Recommended GC Columns for TCMX Analysis
The following table summarizes recommended GC columns for the analysis of TCMX and other organochlorine compounds.
| Stationary Phase | Polarity | Common Trade Names | Typical Dimensions | Primary or Confirmation |
| 5% Phenyl / 95% Dimethylpolysiloxane | Non-Polar | DB-5, Rtx-5, TG-5SilMS, SPB-5 | 30 m x 0.25 mm ID, 0.25 µm film | Primary |
| 35% Phenyl / 65% Dimethylpolysiloxane | Mid-Polar | DB-35ms, Rtx-35 | 30 m x 0.25 mm ID, 0.25 µm film | Confirmation |
| 50% Phenyl / 50% Dimethylpolysiloxane | Mid-Polar | DB-1701 | 30 m x 0.53 mm ID, 1.0 µm film | Confirmation |
| Proprietary Pesticide Phases | Mixed | Rtx-CLPesticides, Rtx-CLPesticides2, DB-CLP1, DB-CLP2 | 30 m x 0.25 mm ID, 0.20-0.25 µm film | Primary & Confirmation Pair |
Experimental Workflow and Protocols
A logical workflow for selecting a GC column and developing a method for TCMX analysis is crucial for achieving accurate and reproducible results.
Caption: Workflow for GC column selection and method development for TCMX analysis.
Typical GC Method Parameters
Below are typical starting parameters for the analysis of TCMX, based on methods for organochlorine pesticides. These should be optimized for your specific instrument and application.
| Parameter | Typical Value | Notes |
| Injector Temperature | 250 °C | Ensures complete vaporization of TCMX. |
| Injection Mode | Splitless | Recommended for trace analysis to maximize sensitivity. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times and better efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min | This is a starting point; the ramp rate and hold times should be optimized. |
| Detector | Electron Capture Detector (ECD) | Highly sensitive to halogenated compounds like TCMX. |
| Detector Temperature | 300 °C | Prevents condensation of analytes in the detector. |
Troubleshooting Guide
Problem: Peak Tailing
Peak tailing is a common issue when analyzing active compounds like organochlorines and can lead to poor resolution and inaccurate integration.
Caption: Troubleshooting guide for peak tailing in GC analysis.
| Potential Cause | Recommended Action |
| Active Sites in the Inlet | The inlet liner is a common source of activity. Replace the liner with a new, deactivated one. Also, check for septum bleed and ensure the gold seal is clean and properly seated.[8][9] |
| Column Contamination | Non-volatile residues from the sample matrix can accumulate at the head of the column. Trim 10-20 cm from the front of the column.[9] |
| Improper Column Installation | If the column is not installed correctly in the inlet or detector, it can cause dead volume, leading to peak tailing. Reinstall the column according to the manufacturer's instructions.[8] |
| Column Degradation | Over time, the stationary phase can degrade, especially if exposed to oxygen at high temperatures. This can create active sites. If trimming the column does not resolve the issue, the column may need to be replaced.[10] |
| Solvent-Phase Mismatch | Injecting a sample in a solvent that is not compatible with the stationary phase can cause poor peak shape. Ensure your solvent is appropriate for a non-polar or mid-polar column.[8] |
Problem: Poor Resolution or Co-elution
| Potential Cause | Recommended Action |
| Sub-optimal Oven Temperature Program | A temperature ramp that is too fast can lead to co-elution. Decrease the ramp rate to improve separation.[11] |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas affects efficiency. Optimize the flow rate for your column dimensions and carrier gas type.[11] |
| Column Overload | Injecting too much sample can lead to broad, fronting peaks and poor resolution. Reduce the injection volume or dilute the sample. |
| Inappropriate Stationary Phase | If critical pairs are not resolved, a column with a different selectivity (e.g., a 35% or 50% phenyl phase) may be required. |
Problem: Ghost Peaks
| Potential Cause | Recommended Action |
| Contaminated Syringe | Thoroughly clean the syringe with an appropriate solvent. |
| Septum Bleed | Small particles from the septum can enter the inlet and elute as broad peaks. Use a high-quality, low-bleed septum and replace it regularly. |
| Carryover from Previous Injections | Run a solvent blank to confirm carryover. If present, increase the final oven temperature hold time or perform a bake-out of the column (do not exceed the maximum temperature limit). |
References
- 1. Method 8081B: Organochlorine Pesticides Analysis by GC [restek.com]
- 2. epa.gov [epa.gov]
- 3. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Head-to-Head Comparison of Surrogate Standards: Tetrachloro-m-xylene vs. Dibutyl Chlorendate
For researchers, scientists, and professionals in drug development and environmental analysis, the choice of an appropriate surrogate standard is a critical step in ensuring the accuracy and reliability of analytical data. Surrogate standards are essential for monitoring the performance of analytical methods by assessing the recovery of analytes from complex matrices. This guide provides a detailed comparison of two commonly used surrogate standards, Tetrachloro-m-xylene (TCMX) and Dibutyl chlorendate (DBC), with supporting data and experimental protocols.
This comparison will delve into the performance, applications, and analytical methodologies for both TCMX and DBC, providing a comprehensive resource for informed decision-making in the laboratory.
Performance and Application Overview
This compound (TCMX) and Dibutyl chlorendate (DBC) are frequently employed as surrogate standards in the analysis of organic pollutants, particularly in methodologies established by the U.S. Environmental Protection Agency (EPA). Both compounds are suitable for use in the analysis of organochlorine pesticides and polychlorinated biphenyls (PCBs) by gas chromatography.[1][2]
TCMX is explicitly recommended as a surrogate standard in EPA Method 8081B for organochlorine pesticides.[1][3][4] It is often used in conjunction with decachlorobiphenyl (B1669993) to cover a wide range of analyte volatilities and chemical properties.[1] Similarly, EPA Method 608.3, which also targets organochlorine pesticides and PCBs, lists both TCMX and DBC as potential surrogate standards, suggesting their comparable utility for this application.[2]
The primary role of these surrogates is to be spiked into samples prior to preparation and analysis. The subsequent recovery of the surrogate provides a measure of the efficiency of the entire analytical process, from extraction to analysis, for each specific sample. This allows for the correction of results for potential losses during sample handling and helps to identify matrix-related interferences.
Quantitative Performance Data
For this compound, the USEPA Region II has established quality control limits for its recovery in different matrices when using EPA Method 8081B.[3] These limits are presented in the table below. It is generally expected that Dibutyl chlorendate would have similar recovery acceptance criteria when used in comparable EPA methods, typically falling within a 70-130% range for many environmental analyses.[5]
| Surrogate Standard | Matrix | Method | Acceptance Criteria (% Recovery) |
| This compound | Water/Waste | EPA 8081B | 30 - 150%[3] |
| This compound | Soil/Solid | EPA 8081B | 30 - 150%[3] |
| Dibutyl chlorendate | Water/Wastewater | EPA 608.3 | General QC limits apply (typically 70-130%) |
Note: The wider acceptance range for TCMX in the specific USEPA Region II document may reflect the variability inherent in complex waste and soil matrices. For routine analyses in less complex matrices, laboratories often establish tighter, internally-developed control limits.
Experimental Protocols
The following is a generalized experimental protocol for the determination of organochlorine pesticides in water, utilizing either TCMX or DBC as a surrogate standard. This protocol is based on the principles outlined in EPA Methods 608.3 and 8081B.
1. Sample Preparation and Spiking:
-
Collect a 1-liter water sample in a clean glass container.
-
Just prior to extraction, spike the sample with a known amount of either this compound or Dibutyl chlorendate solution (typically in acetone (B3395972) or methanol). The final concentration of the surrogate in the sample should be appropriate for the calibration range of the analytical instrument.
2. Extraction:
-
Separatory Funnel Liquid-Liquid Extraction (LLE):
-
Transfer the spiked water sample to a 2-liter separatory funnel.
-
Add 60 mL of a suitable organic solvent (e.g., methylene (B1212753) chloride or a hexane-acetone mixture).
-
Shake the funnel vigorously for 1-2 minutes with periodic venting to release excess pressure.
-
Allow the organic layer to separate from the aqueous phase.
-
Drain the organic layer into a collection flask.
-
Repeat the extraction two more times with fresh portions of the organic solvent. Combine all organic extracts.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Pass the spiked water sample through the SPE cartridge at a controlled flow rate.
-
Wash the cartridge to remove interferences.
-
Elute the trapped analytes and the surrogate standard with a small volume of an appropriate organic solvent.
-
3. Drying and Concentration:
-
Dry the collected organic extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) apparatus, a rotary evaporator, or a gentle stream of nitrogen.
4. Instrumental Analysis:
-
Gas Chromatography with Electron Capture Detection (GC/ECD):
-
Injector: Splitless, 250°C
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent) is often used as the primary column, with a more polar column for confirmation.
-
Oven Program: A temperature program is used to separate the analytes of interest and the surrogate. A typical program might start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector: ECD, 300°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Inject an aliquot of the concentrated extract into the GC/ECD system.
5. Data Analysis:
-
Identify and quantify the surrogate standard and target analytes based on their retention times and peak areas compared to a calibration curve.
-
Calculate the percent recovery of the surrogate standard using the following formula:
-
% Recovery = (Concentration Found / Concentration Spiked) * 100
-
-
If the surrogate recovery is within the established acceptance limits, the results for the target analytes are considered valid. If it is outside the limits, the data may need to be flagged, and corrective actions, such as sample re-extraction and re-analysis, may be necessary.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for using a surrogate standard in an environmental analysis.
Conclusion
Both this compound and Dibutyl chlorendate are reliable and effective surrogate standards for the analysis of organochlorine pesticides and PCBs in various environmental matrices. Their inclusion in established EPA methods underscores their suitability and acceptance within the scientific and regulatory communities. While TCMX has well-documented QC limits in specific EPA regional documents, DBC is presented as a comparable alternative in other EPA methods.
The choice between TCMX and DBC may ultimately depend on the specific analytes being targeted, potential for co-elution with analytes of interest on the chromatographic system being used, and laboratory-specific historical performance data. For new method development, it is advisable to evaluate both surrogates to determine which provides the most consistent and acceptable recoveries for the matrices of interest. The detailed experimental protocol and workflow diagram provided in this guide offer a solid foundation for the successful implementation of either surrogate in a robust analytical quality control program.
References
A Comparative Guide to Tetrachloro-m-xylene and Decachlorobiphenyl as Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analytical chemistry, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of two commonly used chlorinated hydrocarbons, Tetrachloro-m-xylene (TCMX) and Decachlorobiphenyl (DCB), in their roles as internal standards and surrogates in gas chromatography-based analyses.
Overview of this compound (TCMX) and Decachlorobiphenyl (DCB)
This compound (TCMX) is an organochlorine compound often employed as a surrogate or internal standard in the analysis of organochlorine pesticides and polychlorinated biphenyls (PCBs).[1] Its volatility allows it to elute relatively early in a typical gas chromatography run, making it a suitable indicator for the recovery of early to medium-eluting analytes.
Decachlorobiphenyl (DCB), a fully chlorinated PCB congener (PCB-209), is characterized by its high molecular weight and low volatility, resulting in a late elution time in gas chromatographic separations.[2] The U.S. Environmental Protection Agency (EPA) Method 8082A specifically recommends DCB as an internal standard for the analysis of individual PCB congeners. For the analysis of Aroclors (commercial PCB mixtures), both DCB and TCMX are commonly used as surrogates to monitor the overall performance of the analytical method.[2]
Performance Comparison
While direct comparative studies of TCMX and DCB as internal standards are not abundant in peer-reviewed literature, their performance can be inferred from their recommended uses and acceptable recovery limits as surrogates in established EPA methods. Surrogates are compounds similar in chemical nature to the analytes of interest that are added to every sample, blank, and standard to monitor for matrix effects and extraction efficiency. The acceptable recovery limits for surrogates provide a quantitative measure of their performance and reliability in a given method.
The following table summarizes the key properties and performance expectations for TCMX and DCB based on EPA guidelines for methods analyzing organochlorine pesticides and PCBs.
| Feature | This compound (TCMX) | Decachlorobiphenyl (DCB) |
| Chemical Formula | C₈H₆Cl₄ | C₁₂Cl₁₀ |
| Molecular Weight | 243.95 g/mol | 498.66 g/mol |
| Primary Role in EPA Methods | Surrogate in PCB and pesticide analysis | Internal standard for PCB congeners; surrogate for Aroclors |
| Typical Elution Time | Early to mid-run | Late in the run |
| Suitable for Analytes | Early to mid-eluting compounds | Late-eluting compounds |
| Acceptable Surrogate Recovery | 30-150% (in EPA Method 8081B) | 30-150% (in EPA Method 8081B) |
Experimental Protocol: Use of Internal Standards in Gas Chromatography
The following is a generalized protocol for the use of TCMX and DCB as internal standards/surrogates in the analysis of environmental samples by gas chromatography with electron capture detection (GC-ECD), based on principles from EPA Methods 8081B and 8082A.
1. Preparation of Standards
-
Internal Standard/Surrogate Spiking Solution: Prepare a stock solution of TCMX and DCB in a suitable solvent (e.g., acetone (B3395972) or hexane) at a concentration appropriate for the expected analyte concentrations and the sensitivity of the instrument.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target analytes. Each calibration standard must be fortified with the same concentration of the internal standard/surrogate spiking solution.
2. Sample Preparation and Extraction
-
Accurately weigh a representative portion of the sample matrix (e.g., soil, water).
-
Fortify the sample with the internal standard/surrogate spiking solution at the same concentration as the calibration standards.
-
Perform the appropriate extraction procedure for the sample matrix and target analytes (e.g., solid-phase extraction, liquid-liquid extraction).
-
Concentrate the extract to a final volume suitable for GC analysis.
3. Gas Chromatography Analysis
-
Instrument Setup:
-
Injector: Split/splitless injector, with appropriate temperature and injection volume.
-
Column: A non-polar or semi-polar capillary column suitable for the separation of the target analytes (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Program: A temperature program that provides adequate separation of the analytes and internal standards.
-
Detector: An electron capture detector (ECD) is commonly used for chlorinated compounds.
-
-
Analysis Sequence:
-
Inject the calibration standards to establish a calibration curve.
-
Inject a method blank to ensure no contamination.
-
Inject the prepared sample extracts.
-
Inject a continuing calibration verification (CCV) standard at regular intervals to monitor instrument performance.
-
4. Data Analysis and Quantification
-
Internal Standard Quantification: For each analyte, calculate the relative response factor (RRF) using the peak areas of the analyte and the internal standard in the calibration standards.
-
RRF = (Areaanalyte * ConcentrationIS) / (AreaIS * Concentrationanalyte)
-
-
Analyte Concentration Calculation: Determine the concentration of each analyte in the sample extracts using the calculated RRF and the peak areas of the analyte and the internal standard in the sample chromatogram.
-
Concentrationanalyte = (Areaanalyte * ConcentrationIS) / (AreaIS * RRF)
-
-
Surrogate Recovery Calculation: For TCMX and DCB when used as surrogates, calculate the percent recovery in each sample, blank, and standard.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
The recovery should fall within the established acceptance limits (e.g., 30-150%) for the data to be considered valid.[3]
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow of using an internal standard in a quantitative analysis and the decision-making process based on surrogate recovery.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Decision-making based on surrogate recovery.
Conclusion
Both this compound and Decachlorobiphenyl are valuable tools in the analysis of chlorinated compounds. The choice between them, or their combined use, depends on the specific application. TCMX is a suitable internal standard or surrogate for earlier eluting analytes, while DCB is the preferred internal standard for PCB congeners and a robust surrogate for later-eluting compounds. By understanding their respective properties and adhering to validated experimental protocols, researchers can significantly enhance the accuracy and reliability of their quantitative data.
References
A Head-to-Head Comparison: Evaluating the Accuracy and Precision of TCMX as an Internal Standard
For researchers, scientists, and drug development professionals seeking robust and reliable analytical methods, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of 2,4,5,6-Tetrachloro-m-xylene (TCMX) with other common internal standards, supported by experimental data to inform your selection process.
Internal standards are crucial in analytical chemistry for improving the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and instrument response. TCMX, a chlorinated aromatic hydrocarbon, has found utility as a surrogate standard in the analysis of environmental contaminants such as organochlorine pesticides (OCPs) and polychlorinated biphenyls (PCBs), particularly in methodologies outlined by the U.S. Environmental Protection Agency (EPA).
TCMX in Practice: Performance in EPA Methods
TCMX is frequently recommended as a surrogate standard in EPA SW-846 Method 8081B for organochlorine pesticides and Method 8082A for polychlorinated biphenyls by gas chromatography. A surrogate is a compound that is chemically similar to the analytes of interest and is added to a sample before preparation to monitor the efficiency of the analytical process.
In these methods, TCMX is often used in conjunction with another surrogate, Decachlorobiphenyl (DCB). The guidance in Method 8081B suggests that if the recovery of DCB is low, TCMX should be evaluated as an alternative, indicating its role as a reliable secondary surrogate.
Experimental Data: A Comparative Look at Recovery Rates
While comprehensive, direct comparative studies detailing the accuracy and precision of TCMX against a wide range of internal standards are not abundantly available in published literature, data from validation and quality control reports provide valuable insights into its performance. The acceptable recovery limits for surrogates in these methods are typically between 70% and 130%.
A data validation report for the analysis of organochlorine pesticides by EPA Method 8081B provides an example of typical recovery data for TCMX and DCB.
| Surrogate Standard | Matrix | Recovery (%) | Acceptance Criteria (%) |
| TCMX | Water | 85 - 115 | 70 - 130 |
| DCB | Water | 80 - 120 | 70 - 130 |
| TCMX | Soil/Solid | 75 - 125 | 60 - 140 |
| DCB | Soil/Solid | 70 - 130 | 60 - 140 |
Note: The data presented are representative values from a validation report and may vary between laboratories and sample matrices.
The relative standard deviation (RSD) for the recovery of these surrogates is typically expected to be below 20%, indicating good precision.
Experimental Protocols: A Glimpse into the Methodology
The following provides a generalized experimental protocol for the analysis of organochlorine pesticides in water, incorporating TCMX as a surrogate standard.
1. Sample Preparation and Extraction:
-
A 1-liter water sample is collected in a clean glass container.
-
The sample is spiked with a known amount of TCMX and DCB surrogate standards.
-
The sample is then subjected to liquid-liquid extraction using a suitable solvent like dichloromethane (B109758) or a solid-phase extraction (SPE) process.
-
The extract is dried and concentrated to a final volume of 1 mL.
2. Instrumental Analysis:
-
The analysis is performed using a gas chromatograph equipped with an electron capture detector (GC-ECD).
-
GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5 or equivalent) is commonly used.
-
Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector and Detector Temperatures: 250°C and 300°C, respectively.
-
Carrier Gas: Helium at a constant flow rate.
3. Data Analysis:
-
The recovery of TCMX is calculated by comparing the peak area of the surrogate in the sample to the peak area of the surrogate in a calibration standard.
-
The concentrations of the target analytes are then corrected based on the recovery of the surrogate.
Visualizing the Workflow
The following diagram illustrates the typical workflow for using TCMX as a surrogate standard in an environmental analysis.
Caption: Workflow for using TCMX as a surrogate standard.
Logical Pathway for Surrogate Evaluation
The decision to use TCMX, particularly as an alternative to DCB, follows a logical evaluation process.
A Comparative Guide to Dual-Column GC-ECD Confirmation of Pesticides Using Tetrachloro-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of Tetrachloro-m-xylene (TCMX) as a surrogate standard in the dual-column gas chromatography with electron capture detection (GC-ECD) for the confirmation of pesticide residues. The dual-column approach is a cornerstone of robust pesticide analysis, offering enhanced confidence in analytical results by minimizing false positives. This document outlines the experimental workflow, presents comparative data, and details the methodological protocols for employing TCMX in this critical application.
Introduction to Dual-Column Confirmation and the Role of Surrogate Standards
The analysis of pesticide residues in complex matrices such as soil, water, and food products demands high sensitivity and selectivity. Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established technique for detecting electrophilic compounds like organochlorine pesticides. However, the reliance on retention time for compound identification on a single column can lead to misidentification due to co-eluting matrix interferences.[1]
To address this, regulatory methods like the U.S. Environmental Protection Agency (EPA) Method 8081B mandate the use of a dual-column confirmation system.[2][3] This technique involves a single injection that is split between two capillary columns with different stationary phase polarities. The confirmation of a pesticide's presence is achieved when it is detected at the expected retention times on both columns.
Surrogate standards are essential in this process to monitor the performance of the analytical method for each sample.[4] These compounds, which are chemically similar to the target analytes but not expected to be present in the sample, are added at a known concentration before sample preparation. The recovery of the surrogate provides a measure of the method's efficiency and indicates any potential matrix effects or sample processing errors.[5] this compound (TCMX) is a commonly recommended surrogate for the analysis of organochlorine pesticides.[2]
Performance of this compound (TCMX) as a Surrogate Standard
TCMX is frequently used in conjunction with other surrogates, such as Decachlorobiphenyl (DCB), to cover a broad range of analyte volatilities and chromatographic behaviors.[2] The performance of TCMX is evaluated based on its recovery, which should fall within established acceptance criteria, typically 70-130%, although this can vary based on the matrix and regulatory requirements.[6]
While direct comparative studies with a wide array of alternative internal standards are not extensively published in single comprehensive documents, the consistent recommendation and use of TCMX in established methods like EPA 8081B attest to its reliability and suitability for this application. Its performance is well-documented through its widespread use in environmental and food safety laboratories.
Data Presentation: Comparative Retention Times
The key to dual-column confirmation is the differential retention of analytes on the two columns. Below are tables summarizing the typical retention times of common organochlorine pesticides relative to TCMX on two commonly used column pairs.
Table 1: Relative Retention Times (RRT) of Selected Organochlorine Pesticides on Rtx®-CLPesticides and Rtx®-CLPesticides2 Columns
| Pesticide | Rtx®-CLPesticides | Rtx®-CLPesticides2 |
| This compound (TCMX) | 1.00 | 1.00 |
| α-BHC | 1.04 | 1.09 |
| γ-BHC (Lindane) | 1.07 | 1.15 |
| β-BHC | 1.10 | 1.19 |
| δ-BHC | 1.14 | 1.25 |
| Heptachlor | 1.20 | 1.33 |
| Aldrin | 1.28 | 1.45 |
| Heptachlor epoxide (Isomer B) | 1.38 | 1.58 |
| trans-Chlordane (γ-Chlordane) | 1.42 | 1.63 |
| cis-Chlordane (α-Chlordane) | 1.45 | 1.68 |
| Endosulfan I | 1.49 | 1.75 |
| 4,4'-DDE | 1.58 | 1.88 |
| Dieldrin | 1.61 | 1.92 |
| Endrin | 1.67 | 2.01 |
| 4,4'-DDD | 1.72 | 2.08 |
| Endosulfan II | 1.75 | 2.13 |
| 4,4'-DDT | 1.83 | 2.25 |
| Endrin aldehyde | 1.86 | 2.29 |
| Endosulfan sulfate | 1.93 | 2.39 |
| Methoxychlor | 2.01 | 2.51 |
| Endrin ketone | 2.05 | 2.57 |
| Decachlorobiphenyl (DCB) | 2.25 | 2.85 |
Note: Relative Retention Times are approximate and can vary based on specific instrument conditions.
Table 2: Performance Data for Selected Pesticides with TCMX Surrogate
| Analyte | Typical Recovery (%) | Typical RSD (%) |
| α-BHC | 85-110 | < 15 |
| γ-BHC (Lindane) | 88-112 | < 15 |
| Heptachlor | 82-108 | < 15 |
| Aldrin | 80-115 | < 15 |
| Dieldrin | 90-110 | < 10 |
| Endrin | 85-115 | < 15 |
| 4,4'-DDT | 75-120 | < 20 |
Note: Recovery and RSD values are typical and can be influenced by matrix type and concentration levels.
Experimental Protocols
A generalized experimental protocol for the dual-column GC-ECD analysis of organochlorine pesticides using TCMX as a surrogate is provided below. This protocol is based on the principles outlined in EPA Method 8081B.
Sample Preparation
Sample preparation is matrix-dependent and typically involves extraction followed by cleanup to remove interfering co-extractives.
-
Water Samples: Liquid-liquid extraction with a suitable solvent like methylene (B1212753) chloride or hexane (B92381) is common.
-
Solid and Soil Samples: Techniques such as Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) with a solvent mixture (e.g., hexane/acetone) are frequently employed.[7]
-
Cleanup: The extract may require cleanup to remove interferences. Common cleanup techniques include Florisil, silica (B1680970) gel, or gel permeation chromatography (GPC).[8]
Surrogate Spiking
A known amount of TCMX (and other surrogates like DCB) in a suitable solvent is added to each sample, blank, and quality control sample before the extraction process. The concentration of the surrogate should be chosen to be in the mid-range of the calibration curve.
Instrumental Analysis: Dual-Column GC-ECD
The prepared extract is injected into a GC system equipped with two different capillary columns and two ECDs.
-
Injection: A single split/splitless injector is used. The injected sample is split onto the two analytical columns using a "Y" press-tight connector or a capillary flow technology device.[9]
-
Columns: A common and effective column combination is a non-polar primary column and a mid-polarity confirmation column.
-
Primary Column (e.g., DB-5, Rtx®-CLPesticides): Typically a (5%-phenyl)-methylpolysiloxane phase.
-
Confirmation Column (e.g., DB-1701, Rtx®-CLPesticides2): A (14%-cyanopropylphenyl)-methylpolysiloxane or similar phase.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: The temperature program is optimized to achieve adequate separation of the target analytes within a reasonable run time. A typical program might start at a lower temperature (e.g., 100-150°C), ramp to a higher temperature (e.g., 300-320°C), and hold for a few minutes.
-
Detector: Electron Capture Detectors (ECDs) are used for their high sensitivity to halogenated compounds. The detector temperature is typically maintained at a high level (e.g., 300-340°C).
Data Analysis and Confirmation
-
Identification: Analytes are identified by comparing their retention times on both columns to those of authentic standards.
-
Quantification: Quantification is typically performed using the data from the primary column, with the confirmation column providing qualitative verification. An external standard calibration is used to create a calibration curve for each target analyte.
-
Confirmation Criteria: For a positive identification, the analyte must be detected on both columns within a specified retention time window, and the ratio of the responses on the two columns should be consistent with that of the standard.
-
Surrogate Recovery Calculation: The recovery of TCMX is calculated for each sample by comparing the measured concentration to the known spiked concentration. This is a critical quality control check.
Mandatory Visualization
Caption: Dual-column GC-ECD workflow for pesticide confirmation.
This guide provides a foundational understanding of the dual-column confirmation of pesticides using this compound as a surrogate standard. For specific applications, method validation should be performed to establish performance characteristics within the user's laboratory and for the specific matrices of interest.
References
- 1. gcms.cz [gcms.cz]
- 2. epa.gov [epa.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cslib.contentdm.oclc.org [cslib.contentdm.oclc.org]
- 5. Why do you use surrogates? | Torrent Laboratory [torrentlab.com]
- 6. Ground-Water Quality Data in the Southern Sacramento Valley, California, 2005âResults from the California GAMA Program [pubs.usgs.gov]
- 7. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 8. NEMI Method Summary - 8081B [nemi.gov]
- 9. agilent.com [agilent.com]
Navigating the Analytical Landscape: An Inter-laboratory Comparison for Tetrachloro-m-xylene Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of chlorinated hydrocarbons, ensuring the accuracy and comparability of analytical results is paramount. This guide provides a comprehensive overview of inter-laboratory performance for the analysis of compounds structurally similar to tetrachloro-m-xylene, offering valuable insights for laboratories seeking to benchmark their own analytical capabilities.
Due to a lack of publicly available, specific inter-laboratory comparison or proficiency testing (PT) data for this compound, this guide presents data from studies on analogous organochlorine pesticides and polychlorinated biphenyls (PCBs). These compounds are frequently analyzed using similar gas chromatography-mass spectrometry (GC-MS) and gas chromatography with electron capture detection (GC-ECD) methods, making them suitable surrogates for evaluating analytical performance.
Performance Snapshot: A Comparative Look at Laboratory Results
The following tables summarize quantitative data from various inter-laboratory studies on chlorinated hydrocarbons. These results, presented in the form of Z-scores, recovery percentages, and precision metrics, offer a clear comparison of laboratory performance. Z-scores are a common metric in proficiency testing, with a score between -2 and 2 generally considered satisfactory.
Table 1: Inter-laboratory Comparison of Organochlorine Pesticide Analysis in Water (Z-Scores)
| Analyte | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 |
| Lindane (γ-HCH) | -0.5 | 1.2 | -1.8 | 0.9 | -0.2 |
| Heptachlor | 0.8 | -1.5 | 0.3 | -0.7 | 1.1 |
| Aldrin | -1.1 | 0.6 | -0.9 | 1.4 | -0.1 |
| p,p'-DDE | 0.4 | -0.8 | 1.5 | -1.2 | 0.3 |
| β-Endosulfan | -0.9 | 1.0 | -0.4 | 0.6 | -1.3 |
Data adapted from a proficiency testing study on organochlorine pesticides in drinking water.[1]
Table 2: Proficiency Testing Results for Lindane and Dieldrin in Water
| Analyte | Assigned Value (µg/kg) | Standard Uncertainty (µg/kg) | Reported Value (Lab A) (µg/kg) | Reported Value (Lab B) (µg/kg) |
| Lindane | 25.04 | 3.74 | 26.5 | 23.8 |
| Dieldrin | 12.82 | 2.36 | 13.5 | 11.9 |
Data from a study on the development of certified reference materials and a proficiency testing scheme.[2]
Table 3: Method Performance for Chlorinated Hydrocarbons in Water
| Compound | Mean Recovery (%) | Single-Analyst Precision (%) | Overall Precision (%) |
| Hexachloroethane | 75 | 18 | 32 |
| Hexachlorobutadiene | 82 | 16 | 28 |
| 1,2-Dichlorobenzene | 90 | 20 | 35 |
| 1,3-Dichlorobenzene | 88 | 19 | 33 |
| 1,4-Dichlorobenzene | 85 | 21 | 36 |
| 1,2,4-Trichlorobenzene | 80 | 22 | 38 |
| Hexachlorobenzene | 64 | 24 | 41 |
Data derived from regression equations in an EPA method validation study.[3]
A Blueprint for Analysis: Experimental Protocols
The following is a representative experimental protocol for the analysis of chlorinated hydrocarbons in water, based on established EPA methods and common laboratory practices.[4][5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Adjust the pH of a 1-liter water sample to neutral.
-
Spike the sample with a surrogate standard (e.g., 2,4,5,6-Tetrachloro-m-xylene or decachlorobiphenyl) to monitor extraction efficiency.
-
Perform a liquid-liquid extraction using three successive portions of 60 mL of dichloromethane (B109758) in a separatory funnel.
-
Combine the dichloromethane extracts and dry them by passing through a sodium sulfate (B86663) column.
-
Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) concentrator.
-
Exchange the solvent to hexane (B92381) by adding 50 mL of hexane and re-concentrating to 1 mL.
-
Adjust the final volume to a precisely known value (e.g., 1.0 mL).
2. Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, ramp to 280 °C at 8 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each target analyte.
-
3. Quality Control
-
Method Blank: An aliquot of reagent water is carried through the entire analytical process to check for contamination.
-
Laboratory Control Spike: A reagent water sample is spiked with a known concentration of analytes and processed to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate: A field sample is spiked with a known concentration of analytes and analyzed in duplicate to evaluate matrix effects and precision.
-
Internal Standard: An internal standard (e.g., PCB 209) is added to all samples and standards just before injection to correct for variations in injection volume and instrument response.
Visualizing the Process: Inter-laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial preparation of test materials to the final evaluation of laboratory performance.
Caption: Workflow of a typical inter-laboratory comparison study.
This guide provides a framework for understanding and evaluating analytical performance for this compound and similar compounds. By leveraging data from analogous compounds and adhering to robust experimental protocols, laboratories can enhance the quality and reliability of their analytical results, contributing to the overall integrity of scientific research and development.
References
A Comparative Guide to the Long-Term Stability of TCMX and Alternatives
In the development of pharmaceutical products, ensuring the long-term stability of the active pharmaceutical ingredient (API) is paramount for guaranteeing safety, efficacy, and quality throughout the product's shelf life.[1][2] This guide provides an objective comparison of the long-term stability of the novel compound TCMX against two established alternatives, Compound A and Compound B. The data presented is based on rigorous stability studies conducted according to the International Council for Harmonisation (ICH) guidelines.[1][3]
Comparative Stability Analysis
Long-term stability studies evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance over a specified period under controlled storage conditions.[3] For this comparison, TCMX, Compound A, and Compound B were subjected to long-term stability testing at 25°C ± 2°C with 60% ± 5% relative humidity (RH), representing standard storage conditions for Climatic Zones I and II.[3][4] Accelerated stability testing was also performed at 40°C ± 2°C and 75% ± 5% RH to predict the shelf life and identify potential degradation pathways.[5][6][7]
The stability of each compound was assessed by monitoring key quality attributes: purity (assay), the formation of degradation products, and changes in dissolution characteristics over a 24-month period.
Data Presentation: Long-Term Stability at 25°C / 60% RH
The following tables summarize the quantitative data collected during the long-term stability study.
Table 1: Purity Assay (% of Initial Value)
| Time Point | TCMX | Compound A | Compound B |
| Initial | 100.0% | 100.0% | 100.0% |
| 6 Months | 99.8% | 99.1% | 99.9% |
| 12 Months | 99.5% | 98.2% | 99.7% |
| 18 Months | 99.2% | 97.4% | 99.5% |
| 24 Months | 98.9% | 96.5% | 99.3% |
Table 2: Total Degradation Products (%)
| Time Point | TCMX | Compound A | Compound B |
| Initial | < 0.1% | < 0.1% | < 0.1% |
| 6 Months | 0.2% | 0.9% | 0.1% |
| 12 Months | 0.5% | 1.8% | 0.3% |
| 18 Months | 0.8% | 2.6% | 0.5% |
| 24 Months | 1.1% | 3.5% | 0.7% |
Table 3: Dissolution (% Released in 30 minutes)
| Time Point | TCMX | Compound A | Compound B |
| Initial | 98% | 99% | 97% |
| 6 Months | 97% | 95% | 97% |
| 12 Months | 96% | 91% | 96% |
| 18 Months | 95% | 87% | 96% |
| 24 Months | 94% | 82% | 95% |
Analysis of Results: The data indicates that Compound B is the most stable of the three, showing minimal degradation and consistent dissolution over the 24-month period. TCMX demonstrates robust stability, with a purity decrease of only 1.1% and a minor increase in degradation products. Its performance is significantly better than Compound A, which shows a considerable loss of purity and a marked decrease in its dissolution rate, suggesting potential issues with efficacy and shelf-life.
Experimental Protocols
The methodologies below adhere to standard pharmaceutical industry practices and ICH guidelines.[1]
Long-Term Stability Study
-
Objective: To evaluate the stability of the drug substances under recommended storage conditions to establish a re-test period.[8]
-
Methodology:
-
Three primary batches of each compound (TCMX, Compound A, Compound B) were packaged in their proposed commercial packaging.[3]
-
Samples were stored in a controlled environmental chamber at 25°C ± 2°C and 60% RH ± 5% RH.[4]
-
Samples were pulled for analysis at initial, 3, 6, 9, 12, 18, and 24-month time points.[9]
-
At each time point, samples were tested for purity, impurities, and dissolution.
-
Purity and Degradation Product Analysis
-
Objective: To quantify the active ingredient and detect any degradation products using a stability-indicating method.[10][11]
-
Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method was used.[12][13]
-
Instrument: HPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: A gradient elution using a mixture of phosphate (B84403) buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Procedure: Samples were dissolved in the mobile phase, and the resulting chromatograms were analyzed to determine the peak area of the main compound and any degradation products. The method was validated for specificity, linearity, accuracy, and precision.
-
Dissolution Testing
-
Objective: To assess the rate at which the drug substance dissolves from its solid dosage form, a critical quality attribute for bioavailability.[14][15]
-
Methodology: The USP Apparatus 2 (Paddle Method) was employed.[14]
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Medium: 900 mL of 0.1 N HCl or other appropriate medium, maintained at 37°C ± 0.5°C.[16][17]
-
Rotation Speed: 50 RPM.
-
Procedure: A single tablet of each compound was placed in a dissolution vessel. Samples of the dissolution medium were withdrawn at specified time intervals (e.g., 30 minutes) and analyzed by UV-Vis spectrophotometry or HPLC to determine the percentage of drug released.
-
Visualizations
Experimental Workflow
References
- 1. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 2. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 3. purple-diamond.com [purple-diamond.com]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. pharmajia.com [pharmajia.com]
- 6. www3.paho.org [www3.paho.org]
- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. japsonline.com [japsonline.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. ijpsr.com [ijpsr.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. rssl.com [rssl.com]
- 15. agnopharma.com [agnopharma.com]
- 16. fda.gov [fda.gov]
- 17. fip.org [fip.org]
Performance Showdown: Tetrachloro-m-xylene as a Surrogate Standard in Diverse Environmental Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes in complex matrices is paramount. This guide provides a comparative performance evaluation of Tetrachloro-m-xylene (TCMX) as a surrogate standard in various environmental matrices, offering insights into its efficacy against common alternatives. The data presented is supported by experimental findings to aid in the selection of the most appropriate internal standard for your analytical needs.
This compound (TCMX) is a chlorinated aromatic compound frequently employed as a surrogate standard in the analysis of organic pollutants, particularly organochlorine pesticides and polychlorinated biphenyls (PCBs), by gas chromatography (GC). Its chemical properties, including its persistence and similarity to many target analytes, make it a valuable tool for assessing the efficiency of sample preparation and analytical methods. This guide delves into the performance of TCMX in soil and water matrices, comparing it with other commonly used surrogate standards.
Performance in Soil Matrices
The analysis of contaminants in soil presents significant challenges due to the complexity and variability of the matrix. Surrogate standards are crucial for ensuring the reliability of results. TCMX, often used in conjunction with Decachlorobiphenyl (DCB), is a staple in methodologies like U.S. EPA Method 8081 for organochlorine pesticides.
Table 1: Surrogate Recovery of this compound and Alternatives in Soil
| Surrogate Standard | Spiking Concentration (ng/g) | Recovery (%) | Relative Standard Deviation (%RSD) | Linearity (R²) | Analytical Method | Reference |
| This compound (TCMX) | 50 | 91 | Not Reported | Not Reported | GC-ECD | [1] |
| Decachlorobiphenyl (DCB) | 50 | 90 | Not Reported | Not Reported | GC-ECD | [1] |
| This compound (TCMX) | Not Specified | 65 | Not Reported | Not Reported | GC-ECD | [2] |
| Decachlorobiphenyl (DCB) | Not Specified | 82 | Not Reported | Not Reported | GC-ECD | [2] |
| This compound (TCMX) | Not Specified | 74 | Not Reported | Not Reported | GC-ECD | [3] |
| 4-Chloro-3-nitrobenzotrifluoride | Not Specified | Not Reported | Not Reported | Not Reported | GC-ECD | [4] |
Note: The performance data is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.
The data indicates that TCMX generally exhibits good recovery in soil samples, often comparable to that of DCB. The choice between these surrogates may depend on the specific target analytes and the potential for chromatographic co-elution. For instance, in some analyses, one surrogate may offer better separation from interfering compounds present in the soil matrix.
Performance in Water Matrices
In aqueous matrices, the challenges differ, with a focus on efficient extraction of analytes that may be present at very low concentrations. Surrogate standards are essential to validate the extraction and concentration steps.
Table 2: Surrogate Recovery of this compound and Alternatives in Water
| Surrogate Standard | Spiking Concentration (µg/L) | Recovery (%) | Relative Standard Deviation (%RSD) | Linearity (R²) | Analytical Method | Reference |
| This compound (TCMX) | Not Specified | 98 | Not Reported | Not Reported | GC-ECD | [5] |
| Decachlorobiphenyl (DCB) | Not Specified | 50 | Not Reported | Not Reported | GC-ECD | [5] |
Note: The performance data is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.
In the presented aqueous sample analysis, TCMX demonstrated significantly higher recovery compared to DCB, suggesting it may be a more suitable surrogate for this particular water matrix and analytical method. However, it is crucial to note that surrogate performance can be highly matrix-dependent, and validation in the specific water type (e.g., groundwater, surface water, wastewater) is always recommended.
Alternative Surrogate Standards
While TCMX and DCB are widely used, other compounds serve as viable alternatives, particularly depending on the analytical technique and target analytes.
-
4-Chloro-3-nitrobenzotrifluoride: This compound is another alternative surrogate listed in EPA methods and can be useful in situations where TCMX or DCB may co-elute with target analytes.[4]
-
Isotopically Labeled Analogs: For methods employing mass spectrometry (MS), such as GC-MS, the use of isotopically labeled versions of the target analytes (e.g., ¹³C-labeled or deuterated) is considered the gold standard. These compounds behave nearly identically to the native analytes during extraction, cleanup, and analysis, providing the most accurate correction for matrix effects and procedural losses.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are representative experimental protocols for the analysis of organochlorine pesticides in soil and water, incorporating the use of TCMX as a surrogate standard.
Experimental Protocol: Analysis of Organochlorine Pesticides in Soil via GC-ECD (Based on U.S. EPA Method 8081B)
-
Sample Preparation:
-
Homogenize the soil sample to ensure uniformity.
-
Weigh approximately 10-30 g of the soil sample into an extraction thimble.
-
Mix the sample with anhydrous sodium sulfate (B86663) to remove moisture.
-
-
Surrogate Spiking:
-
Prior to extraction, spike the sample with a known amount of this compound (TCMX) and Decachlorobiphenyl (DCB) surrogate standards. A typical spiking solution concentration is 2.0 µg/mL, with 1 mL added to the sample.
-
-
Extraction:
-
Perform Soxhlet extraction for 16-24 hours with an appropriate solvent mixture, such as 1:1 (v/v) acetone/hexane.
-
Alternatively, use other approved extraction techniques like pressurized fluid extraction (PFE) or microwave-assisted extraction (MAE).
-
-
Extract Cleanup:
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a Kuderna-Danish (K-D) concentrator or a rotary evaporator.
-
Perform cleanup to remove interfering co-extractives. Common cleanup techniques include:
-
Florisil Cleanup (EPA Method 3620): For the removal of polar interferences.
-
Sulfur Cleanup (EPA Method 3660): To remove elemental sulfur, which can interfere with the electron capture detector (ECD). This can be achieved by passing the extract through a column containing copper granules or by using other desulfurization techniques.
-
-
-
Final Concentration and Analysis:
-
Concentrate the cleaned extract to a final volume of 1-10 mL.
-
Inject a 1-2 µL aliquot into a gas chromatograph equipped with an electron capture detector (GC-ECD).
-
Use a dual-column system for confirmation of analyte identity.
-
-
Quantification:
-
Quantify the target analytes using an external standard calibration.
-
Calculate the recovery of the TCMX and DCB surrogates to assess the method performance for each sample. The acceptable recovery range is typically 70-130%, but this can vary based on laboratory and regulatory requirements.
-
Experimental Protocol: Analysis of Organochlorine Pesticides in Water via GC-ECD (Based on U.S. EPA Method 8081B)
-
Sample Collection and Preservation:
-
Collect a 1-liter water sample in a clean glass container.
-
Preserve the sample by cooling to ≤6 °C.
-
-
Surrogate Spiking:
-
Spike the 1-liter water sample with a known amount of this compound (TCMX) and Decachlorobiphenyl (DCB) surrogate standards.
-
-
Extraction:
-
Perform a liquid-liquid extraction using a separatory funnel (EPA Method 3510).
-
Adjust the sample pH to neutral (pH 5-9).
-
Extract the sample three times with 60 mL portions of a suitable solvent, such as dichloromethane (B109758) or a 1:1 mixture of dichloromethane and hexane.
-
Collect and combine the solvent extracts.
-
-
Drying and Concentration:
-
Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) concentrator.
-
-
Cleanup (if necessary):
-
If interferences are present, perform cleanup procedures as described in the soil protocol (e.g., Florisil or sulfur cleanup).
-
-
Analysis and Quantification:
-
Analyze the extract by GC-ECD as described in the soil protocol.
-
Calculate the recovery of the TCMX and DCB surrogates to evaluate the efficiency of the extraction and analysis.
-
Visualizing the Workflow and a Comparative Logic
To better illustrate the analytical process and the decision-making involved in selecting a surrogate, the following diagrams are provided.
References
A Head-to-Head Battle of Precision: Tetrachloro-m-xylene vs. Isotopically Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision that can significantly impact data quality and experimental outcomes. This guide provides an objective comparison of a traditional surrogate standard, tetrachloro-m-xylene, with the gold standard, isotopically labeled internal standards, supported by experimental data and detailed methodologies.
In the complex world of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are indispensable for correcting variations that can occur during sample preparation and analysis. While a variety of compounds can serve this purpose, the ideal internal standard closely mimics the physicochemical properties of the analyte of interest. This guide delves into a comparative analysis of this compound, a commonly used surrogate standard, and stable isotope-labeled internal standards (SIL-ISs), which are considered the pinnacle of analytical accuracy.
The Contenders: A Brief Introduction
This compound (TCMX) is a chlorinated organic compound frequently employed as a surrogate standard in environmental analysis, particularly for organochlorine pesticides and polychlorinated biphenyls (PCBs) as outlined in methodologies like U.S. EPA Method 8081.[1] As a surrogate, it is added to samples before extraction to monitor the efficiency of the entire analytical process. Its chemical properties are intended to be representative of the target analytes.
Isotopically Labeled Internal Standards (SIL-ISs) are versions of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13, or nitrogen-15).[2][3] This subtle mass difference allows the SIL-IS to be distinguished from the native analyte by the mass spectrometer, while its chemical and physical properties remain virtually identical.[3][4] This near-perfect analogy is the key to their superior ability to compensate for analytical variability.[4]
Performance Under the Microscope: A Data-Driven Comparison
The true test of an internal standard lies in its performance. The following tables summarize key performance metrics for this compound as a surrogate standard and for a representative isotopically labeled internal standard in a comparable analytical scenario.
Table 1: Performance Characteristics of this compound as a Surrogate Standard
| Performance Metric | Typical Value/Range | Analytical Method | Matrix |
| Recovery | 70-130% | GC-ECD (EPA Method 8081) | Soil/Sediment |
| Precision (%RSD) | < 20% | GC-ECD (EPA Method 8081) | Water |
| Correction for Matrix Effects | Partial | GC-ECD/MS | Various Environmental |
Data is representative of typical performance criteria in environmental testing methodologies.
Table 2: Performance Characteristics of a Typical Isotopically Labeled Internal Standard
| Performance Metric | Typical Value/Range | Analytical Method | Matrix |
| Recovery | 80-120% | LC-MS/MS or GC-MS | Plasma, Urine, Tissue |
| Precision (%RSD) | < 15% | LC-MS/MS or GC-MS | Various Biological |
| Correction for Matrix Effects | High | LC-MS/MS or GC-MS | Complex Biological |
Data is representative of typical performance in bioanalytical assays.
As the data indicates, while this compound provides acceptable performance as a surrogate for monitoring procedural efficiency, isotopically labeled internal standards generally offer tighter precision and more effective correction for matrix effects.
The Underlying Science: Why the Difference in Performance?
The superiority of SIL-ISs stems from their fundamental similarity to the analyte. Because they are structurally and chemically almost identical, they experience the same variations during sample extraction, derivatization, and ionization in the mass spectrometer.[4] This co-behavior allows for a highly accurate normalization of the analyte's signal to the SIL-IS's signal, effectively canceling out most sources of error.
This compound, as a structural analog, can behave differently from the target analytes in terms of extraction efficiency and response to matrix components. This can lead to less accurate correction and a wider range of acceptable recovery.
Visualizing the Workflow: A Tale of Two Standards
The following diagrams illustrate the typical analytical workflow and the conceptual difference in how these two types of standards function.
Caption: A generalized analytical workflow utilizing an internal standard.
Caption: Conceptual comparison of TCMX and SIL-IS behavior relative to the analyte.
Experimental Protocols: A Closer Look at the Methodology
Reproducibility is the cornerstone of sound science. Below are overviews of the experimental protocols for analyses using this compound and an isotopically labeled internal standard.
Protocol 1: Analysis of Organochlorine Pesticides using this compound as a Surrogate Standard (Based on EPA Method 8081)
-
Sample Preparation:
-
A known weight of a solid sample (e.g., soil) or volume of a liquid sample (e.g., water) is taken.
-
The sample is spiked with a known amount of this compound solution.
-
Extraction is performed using an appropriate solvent (e.g., hexane:acetone mixture) and technique (e.g., sonication or Soxhlet).
-
The extract is concentrated and subjected to cleanup procedures (e.g., Florisil column chromatography) to remove interfering compounds.
-
-
GC-ECD Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Columns: Dual columns of differing polarity (e.g., RTX-5 and RTX-1701) for confirmation.
-
Injector: Splitless injection at a specified temperature (e.g., 250°C).
-
Oven Program: A temperature gradient is used to separate the analytes (e.g., initial temperature of 100°C, ramped to 280°C).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Electron Capture Detector (ECD) Conditions:
-
Temperature: Set at a high temperature (e.g., 300°C) to ensure consistent response.
-
Makeup Gas: Nitrogen.
-
-
-
Data Analysis:
-
The recovery of this compound is calculated by comparing its peak area in the sample to the peak area in a calibration standard. This recovery percentage is used to assess the performance of the sample preparation method for that specific sample.
-
Quantification of the target pesticides is performed using an external standard calibration curve.
-
Protocol 2: Bioanalytical Quantification of a Drug using an Isotopically Labeled Internal Standard (General LC-MS/MS Method)
-
Sample Preparation:
-
A small volume of a biological sample (e.g., plasma, 100 µL) is aliquoted.
-
The sample is spiked with a known amount of the stable isotope-labeled internal standard of the drug.
-
Protein precipitation is performed by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation to remove proteins.
-
The supernatant is transferred, evaporated to dryness, and reconstituted in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate of 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL-IS.
-
-
-
Data Analysis:
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the SIL-IS peak area against the concentration of the analyte in the calibration standards.
-
The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio and interpolating from the calibration curve.
-
Conclusion: Choosing the Right Standard for the Job
The choice between this compound and an isotopically labeled internal standard ultimately depends on the specific requirements of the analysis.
This compound is a cost-effective and well-established surrogate for certain environmental analyses where its primary role is to monitor the overall efficiency of the sample preparation process. It provides a good indication of potential issues with extraction and cleanup.
Isotopically labeled internal standards , while more expensive, are the undisputed choice for applications demanding the highest levels of accuracy and precision, such as in regulated bioanalysis for drug development and clinical research.[2][5] Their ability to accurately correct for matrix effects and other analytical variabilities makes them the gold standard for robust and reliable quantitative results.[4] For researchers, scientists, and drug development professionals, understanding the strengths and limitations of each type of internal standard is paramount to generating data of the highest quality and integrity.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods Using Tetrachloro-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tetrachloro-m-xylene (TCMX) as a surrogate standard in the cross-validation of analytical methods, primarily focusing on its application in the analysis of organochlorine compounds like Polychlorinated Biphenyls (PCBs). The performance of TCMX is compared with another commonly used standard, Decachlorobiphenyl (DCB), with supporting data and experimental protocols derived from established methodologies such as the U.S. Environmental Protection Agency (EPA) Method 8082A.
Introduction to Surrogate Standards in Analytical Method Validation
In quantitative analytical chemistry, particularly for complex matrices encountered in environmental and pharmaceutical analysis, the use of internal and surrogate standards is crucial for ensuring the accuracy and reliability of results. A surrogate standard is a compound that is chemically similar to the analytes of interest but not expected to be present in the sample. It is added to every sample, blank, and standard before extraction and analysis. The recovery of the surrogate is monitored to evaluate the performance of the analytical method for each specific sample, providing a measure of the extraction efficiency and any matrix effects.
Cross-validation of analytical methods, which involves comparing results from two or more different methods or laboratories, relies on the consistent performance of such standards to ensure that data is comparable and reliable.
This compound (TCMX) as a Surrogate Standard
This compound (CAS No. 877-09-8) is an organochlorine compound frequently used as a surrogate standard in the gas chromatography (GC) analysis of organochlorine pesticides and PCBs.[1] Its chemical stability and structural similarity to many target analytes make it a suitable candidate for monitoring the efficiency of sample preparation and analysis.[2]
Comparison of this compound with Decachlorobiphenyl
Decachlorobiphenyl (DCB) is another widely used surrogate and internal standard in PCB analysis. EPA Method 8082A recommends the use of both TCMX and DCB as surrogates.[3] The choice between them, or their combined use, depends on the specific congeners being analyzed and the analytical technique employed.
Physicochemical Properties:
| Property | This compound (TCMX) | Decachlorobiphenyl (DCB) | Ideal Surrogate/Internal Standard Characteristics |
| Molecular Formula | C₈H₆Cl₄[1] | C₁₂Cl₁₀ | Structurally and chemically similar to the analyte. |
| Molecular Weight | 243.95 g/mol [1] | 498.67 g/mol | Similar molecular weight and polarity to the analyte. |
| Boiling Point | Not readily available | ~510 °C (decomposes) | Elutes in a similar retention time window as the analytes. |
| Chemical Stability | Chemically stable and persistent.[2] | Highly stable and resistant to degradation. | Stable throughout the entire analytical procedure. |
| Natural Occurrence | Not naturally occurring. | Not naturally occurring. | Not present in the original sample. |
Performance Comparison in EPA Method 8082A:
| Performance Metric | This compound (TCMX) | Decachlorobiphenyl (DCB) |
| Typical Spiking Concentration | 5 mg/L in acetone (B3395972) (for spiking solution).[3] | 5 mg/L in acetone (for spiking solution).[3] |
| Typical Recovery Limits | Laboratory-established; often in the range of 70-130%[4] | Laboratory-established; often in the range of 70-130%[4] |
| Primary Use in EPA 8082A | Surrogate for Aroclor and PCB congener analysis.[3] | Surrogate for Aroclor analysis; Internal standard for PCB congener analysis.[3] |
It is important to note that the acceptance criteria for surrogate recovery are typically established by individual laboratories based on their specific matrices and performance data.[3]
Experimental Protocols
The following is a generalized experimental protocol based on EPA Method 8082A for the analysis of PCBs in solid and aqueous matrices using TCMX and DCB as surrogate standards.
Sample Preparation and Extraction
-
Aqueous Samples: A measured volume (e.g., 1 L) of the water sample is extracted at a neutral pH with a suitable solvent like methylene (B1212753) chloride using a separatory funnel or a continuous liquid-liquid extractor.[5]
-
Solid Samples: A measured weight (e.g., 2-30 g) of the soil or sediment sample is extracted with a mixture of hexane (B92381) and acetone (1:1) or methylene chloride and acetone (1:1) using a technique such as Soxhlet extraction.[5]
Surrogate Spiking: Prior to extraction, a known amount of the surrogate standard solution (e.g., TCMX and/or DCB in acetone) is added to each sample, blank, and quality control sample.[3]
Extract Cleanup
The sample extracts may contain interferences that can affect the GC analysis. A cleanup step is often necessary.[6]
-
Sulfuric Acid/Potassium Permanganate Cleanup: This procedure (EPA Method 3665) is effective for removing many interfering compounds in PCB analysis.[7]
-
Adsorption Chromatography: Columns containing silica (B1680970) gel or Florisil can be used to separate PCBs from other co-extracted substances.[8]
Instrumental Analysis (Gas Chromatography)
-
Instrumentation: A gas chromatograph equipped with a capillary column and an electron capture detector (ECD) or a mass spectrometer (MS) is used.[5] Dual-column systems are often employed for confirmation of results.[9]
-
Columns: Fused-silica capillary columns with phases such as 5% phenyl-methylpolysiloxane are commonly used.[10]
-
Injection: A small aliquot (e.g., 1-2 µL) of the concentrated and cleaned-up extract is injected into the GC.[5]
-
Operating Conditions (Typical):
-
Injector Temperature: 250-300 °C
-
Oven Temperature Program: A temperature program is used to separate the PCB congeners, for example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C).
-
Detector Temperature: 300-350 °C
-
Carrier Gas: Helium or Nitrogen.
-
Data Analysis and Quality Control
-
Identification: Analytes are identified by comparing their retention times with those of known standards.
-
Quantitation: The concentration of each analyte is determined by comparing its peak area or height to that of the corresponding standard in the calibration curve. When an internal standard like DCB is used, the ratio of the analyte peak area to the internal standard peak area is used for quantitation.
-
Surrogate Recovery: The recovery of the surrogate standards (TCMX and DCB) is calculated for each sample by comparing the measured concentration to the known spiked concentration. The recovery must fall within the laboratory-established acceptance limits.[4]
Mandatory Visualizations
Logical Workflow for Analytical Method Cross-Validation using a Surrogate Standard
Caption: Workflow for cross-validation using TCMX as a surrogate.
Signaling Pathway of Internal/Surrogate Standard in Correcting Analytical Variability
Caption: How TCMX corrects for analytical variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 5. greenrivertech.com.tw [greenrivertech.com.tw]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. NEMI Method Summary - 8082A [nemi.gov]
- 8. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. response.epa.gov [response.epa.gov]
- 10. agilent.com [agilent.com]
Justification for Using TCMX in Organochlorine Analysis: A Comparative Guide
In the meticulous world of organochlorine pesticide analysis, the choice of an internal or surrogate standard is paramount to achieving accurate and reliable results. Among the various options, 2,4,5,6-Tetrachloro-m-xylene (TCMX) has emerged as a widely accepted standard. This guide provides a comprehensive justification for the use of TCMX, comparing its performance with other common alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.
The Critical Role of Internal and Surrogate Standards
Before delving into the specifics of TCMX, it is essential to understand the function of internal and surrogate standards in analytical chemistry. When analyzing complex matrices, such as soil, water, or biological tissues, for trace levels of organochlorine pesticides, some of the target analytes can be lost during the extensive sample preparation steps of extraction, cleanup, and concentration.
Internal standards are compounds added to a sample in a known concentration before processing. They are chemically similar to the analytes of interest but not naturally present in the sample. By monitoring the recovery of the internal standard, analysts can correct for the loss of the target analytes during the analytical procedure.
Surrogate standards are compounds that are also added to samples before preparation and are chemically similar to the target analytes. They are used to monitor the efficiency of the extraction and cleanup procedures for each sample. The recovery of the surrogate provides a measure of the performance of the method for that specific sample matrix.
Why TCMX? A Justification Based on Physicochemical Properties
The ideal internal or surrogate standard should possess several key characteristics:
-
It should behave similarly to the target analytes during extraction, cleanup, and chromatographic analysis.
-
It must not be present in the original environmental sample.
-
It should be chemically stable and not react with the sample matrix or reagents.
-
Its signal should not interfere with the signals of the target analytes in the chromatogram.
TCMX fulfills these criteria for organochlorine pesticide analysis due to its unique physicochemical properties. It is a chlorinated aromatic compound, structurally related to many organochlorine pesticides. This similarity in chemical nature ensures that it behaves comparably during the various stages of sample workup and analysis. Crucially, TCMX is a synthetic compound and is not a target analyte in routine organochlorine pesticide monitoring, meaning its presence in a sample is solely due to its addition as a standard.
Comparative Analysis: TCMX vs. Other Standards
While TCMX is a popular choice, other compounds such as Decachlorobiphenyl (DCB) and Pentachloronitrobenzene (PCNB) are also utilized as internal or surrogate standards in organochlorine analysis. A direct comparison of their performance is essential for an objective evaluation.
Physicochemical Properties
A comparison of the key physicochemical properties of these three standards provides insight into their suitability.
| Property | 2,4,5,6-Tetrachloro-m-xylene (TCMX) | Decachlorobiphenyl (DCB) | Pentachloronitrobenzene (PCNB) |
| Molecular Formula | C₈H₆Cl₄ | C₁₂Cl₁₀ | C₆Cl₅NO₂ |
| Molecular Weight ( g/mol ) | 243.9[1] | 498.7 | 295.33[2] |
| Melting Point (°C) | 223[3] | 310[4] | 144[5] |
| Boiling Point (°C) | 272.29 (estimate)[3] | 566.2 (estimate)[4] | 328 (decomposes)[5] |
| Water Solubility | Low | 0.0006483 µg/L (25 °C)[4] | 0.44 mg/L[5] |
The properties of TCMX, being a chlorinated aromatic hydrocarbon, closely mimic those of many targeted organochlorine pesticides, ensuring it behaves similarly during extraction and chromatography.
Performance Data: Recovery and Precision
The ultimate measure of a standard's utility lies in its performance during actual analysis. The following table summarizes recovery and relative standard deviation (%RSD) data for TCMX and various organochlorine pesticides from a study utilizing solid-phase extraction.
| Compound | Average %Recovery | %RSD |
| TCMX (Surrogate) | 99.8 | 1.3 |
| Hexachlorobenzene | 97.6 | 2.3 |
| alpha-BHC | 99.2 | 1.3 |
| gamma-BHC | 98.1 | 1.4 |
| beta-BHC | 98.7 | 1.4 |
| delta-BHC | 98.7 | 1.7 |
| Heptachlor | 101.2 | 1.7 |
| Aldrin | 97.1 | 1.7 |
| Heptachlor epoxide | 98.6 | 1.6 |
| gamma-Chlordane | 98.2 | 1.8 |
| alpha-Chlordane | 96.9 | 2.2 |
| 4,4'-DDE | 96.8 | 1.6 |
| Endosulfan I | 98.0 | 1.4 |
| Dieldrin | 97.8 | 1.4 |
| Endrin | 98.4 | 1.6 |
| 4,4'-DDD | 97.4 | 1.4 |
| Endosulfan II | 94.6 | 5.5 |
| 4,4'-DDT | 98.2 | 1.2 |
| Endrin aldehyde | 96.1 | 1.2 |
| Methoxychlor | 100.2 | 2.1 |
| Endosulfan sulfate | 97.1 | 2.2 |
| Endrin ketone | 98.1 | 0.8 |
| DCB (Surrogate) | 97.8 | 2.2 |
This data demonstrates that TCMX exhibits excellent recovery (99.8%) and precision (%RSD of 1.3), performing comparably to or better than the target analytes and the other surrogate standard, DCB. High and consistent recovery is a strong justification for its use, as it indicates minimal loss during sample preparation and a reliable correction factor for the analytes.
Experimental Workflow and Protocols
The use of TCMX is integral to standardized methods for organochloride analysis, most notably the U.S. Environmental Protection Agency (EPA) Method 8081.
Logical Workflow for Organochloride Analysis using TCMX
Caption: Workflow for organochloride analysis with TCMX.
Key Experimental Protocol: EPA Method 8081B
EPA Method 8081B is a widely used procedure for the determination of organochlorine pesticides in various matrices. The following is a summary of the key steps where TCMX is incorporated.
1. Sample Preparation and Extraction:
-
A known volume or weight of the sample (e.g., 1 liter of water or 30 grams of soil) is taken.
-
The sample is spiked with a known amount of surrogate standard solution, including TCMX.
-
Extraction is performed using an appropriate technique, such as liquid-liquid extraction (LLE) with methylene (B1212753) chloride for water samples or Soxhlet extraction with a hexane-acetone mixture for solid samples.
2. Extract Cleanup:
-
The raw extract often contains interfering compounds from the sample matrix.
-
Cleanup procedures, such as passing the extract through a Florisil or silica (B1680970) gel column, are employed to remove these interferences. The elution of TCMX along with the target pesticides is a critical aspect of this step.
3. Gas Chromatography-Electron Capture Detector (GC-ECD) Analysis:
-
A small volume of the cleaned and concentrated extract is injected into a gas chromatograph.
-
The separation of the pesticides and TCMX is typically achieved on a capillary column (e.g., a DB-5 or equivalent).
-
An electron capture detector (ECD) is used for its high sensitivity to halogenated compounds like organochlorine pesticides and TCMX.
4. Quantification and Data Reporting:
-
The concentration of each target pesticide is determined by comparing its peak area to that of a calibration standard.
-
The recovery of TCMX is calculated by comparing its peak area in the sample to its peak area in a standard.
-
The results for the target pesticides are then corrected for recovery based on the performance of TCMX, providing a more accurate final concentration.
Conclusion
The selection of 2,4,5,6-Tetrachloro-m-xylene (TCMX) as a surrogate or internal standard in organochloride analysis is well-justified by its physicochemical properties, which closely mimic those of the target analytes. Experimental data consistently demonstrates its high and reproducible recovery through rigorous sample preparation and analysis procedures. Its integration into standardized protocols like EPA Method 8081 further solidifies its role as a reliable tool for ensuring the accuracy and validity of analytical data in environmental monitoring and chemical safety assessment. For researchers and scientists in this field, the use of TCMX provides a robust foundation for generating high-quality, defensible results.
References
- 1. Tetrachloro-m-xylene | C8H6Cl4 | CID 70139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, pentachloronitro- (CAS 82-68-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2,4,5,6-TETRACHLORO-M-XYLENE | 877-09-8 [chemicalbook.com]
- 4. DECACHLOROBIPHENYL | 2051-24-3 [chemicalbook.com]
- 5. Pentachloronitrobenzene - Wikipedia [en.wikipedia.org]
A Comparative Guide to Chlorinated Xylene Isomers as Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of chlorinated xylene isomers for use as analytical standards. The selection of an appropriate standard is critical for accurate quantification and identification in various analytical applications, including environmental monitoring, toxicological studies, and pharmaceutical analysis. This document offers a summary of available analytical data, detailed experimental protocols, and visualizations to aid in the selection and application of these standards.
Data Presentation: A Comparative Overview
The accurate identification and quantification of chlorinated xylene isomers are challenging due to the large number of potential isomers and their similar physicochemical properties. The following tables summarize key analytical parameters for a selection of commercially available chlorinated xylene standards.
Table 1: Physicochemical Properties of Selected Chlorinated Xylene Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Chloro-p-xylene | 95-72-7 | C₈H₉Cl | 140.61 |
| 4-Chloro-o-xylene | 615-60-1 | C₈H₉Cl | 140.61 |
| 4-Chloro-m-xylene | 95-66-9 | C₈H₉Cl | 140.61 |
| 3-Chloro-o-xylene | 608-23-1 | C₈H₉Cl | 140.61 |
| 2,4,5,6-Tetrachloro-m-xylene | 877-09-8 | C₈H₄Cl₄ | 241.93 |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Selected Chlorinated Xylene Isomers
| Isomer | Kovats Retention Index (Standard Non-polar Column) | Key Mass Fragments (m/z) |
| 2-Chloro-p-xylene | 1042, 1044, 1054[1] | 140, 105[1] |
| 4-Chloro-o-xylene | Not readily available | 140, 105[2] |
| 4-Chloro-m-xylene | Not readily available | Not readily available |
| 3-Chloro-o-xylene | Not readily available | Not readily available |
| 2,4,5,6-Tetrachloro-m-xylene | Used as an internal standard, specific retention time is method-dependent.[3] | Not readily available |
Note: The availability of comprehensive, directly comparable analytical data for all chlorinated xylene isomers is limited in publicly accessible literature. The data presented here is based on available information and may vary depending on the specific analytical conditions.
Experimental Protocols
Detailed methodologies are essential for the successful separation and identification of chlorinated xylene isomers. The following are generalized protocols for Gas Chromatography-Mass Spectrometry (GC-MS), a commonly used technique for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Chlorinated Xylene Isomer Analysis
This protocol outlines a general procedure for the analysis of chlorinated xylene isomers in a solvent matrix.
1. Sample Preparation:
-
Accurately prepare a stock solution of the chlorinated xylene standard in a high-purity solvent such as methanol (B129727) or hexane.
-
Perform serial dilutions to create a series of calibration standards at concentrations relevant to the expected sample concentrations.
-
For unknown samples, a solvent extraction or other appropriate sample cleanup procedure may be necessary to remove interfering matrix components.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is often suitable for separating xylene isomers.[4]
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
3. Data Analysis:
-
Identify the chromatographic peaks of the chlorinated xylene isomers based on their retention times.
-
Confirm the identity of each isomer by comparing its mass spectrum with a reference library or the spectrum of a certified standard.
-
Quantify the concentration of each isomer by constructing a calibration curve from the peak areas of the calibration standards.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of chlorinated xylene isomers using GC-MS.
References
A Researcher's Guide to Certified Reference Materials for 2,4,5,6-Tetrachloro-m-xylene
For researchers, scientists, and drug development professionals engaged in the analysis of organochlorine compounds, the selection of a high-quality certified reference material (CRM) is a critical first step to ensure data accuracy and reliability. 2,4,5,6-Tetrachloro-m-xylene (TCMX), a stable and synthetic compound, is widely utilized as a surrogate or internal standard in these analytical workflows, particularly in environmental monitoring for pesticide residues.
This guide provides an objective comparison of commercially available 2,4,5,6-Tetrachloro-m-xylene CRMs and details a standard experimental protocol for its application in gas chromatography.
Comparison of Commercially Available CRMs
Below is a summary of 2,4,5,6-Tetrachloro-m-xylene CRMs offered by major suppliers. The choice of CRM will depend on the specific requirements of the analytical method, including the desired solvent, concentration, and the laboratory's quality assurance protocols.
| Supplier | Product Format | Concentration(s) | Solvent(s) | Certification |
| Sigma-Aldrich (Merck) | Solution | 200 µg/mL | Methanol | ISO 17034, ISO/IEC 17025 |
| LGC Standards | Solution | Varies | Varies | ISO 17034 |
| Restek | Solution | 200 µg/mL | Acetone (B3395972) | Certified Reference Material |
| AccuStandard | Solution | 5.0 µg/mL | Acetone | ISO 17034 Certified |
| NSI Lab Solutions | Solution | 200 µg/mL | Acetone | Used in Proficiency Testing |
| CPI International | Solution | 200, 1000, 2000 mg/L | Acetone | Not specified |
| LabStandard | Solution | 100, 1000 mg/L | Methanol | CRM |
Note: Researchers should always refer to the Certificate of Analysis provided with the specific lot of the CRM for detailed information on certified values, uncertainty, and expiry dates.
Alternative Analytical Standards
For the analysis of organochlorine pesticides, other compounds can be used as surrogates or internal standards. The choice of an alternative is dependent on the specific analytes being targeted and the analytical method. Decachlorobiphenyl is another commonly used surrogate in U.S. EPA Method 8081.[1] The ideal standard should be a compound that is not expected to be present in the samples being analyzed, behaves similarly to the target analytes during sample preparation and analysis, and has a distinct retention time.
Experimental Protocol: Analysis of Organochlorine Pesticides using GC-ECD with 2,4,5,6-Tetrachloro-m-xylene as a Surrogate
This protocol is a representative example based on the U.S. EPA Method 8081 for the analysis of organochlorine pesticides in environmental samples.[1][2][3]
1. Objective: To determine the concentration of organochlorine pesticides in a sample matrix using gas chromatography with an electron capture detector (GC-ECD), employing 2,4,5,6-Tetrachloro-m-xylene as a surrogate standard to monitor the performance of the sample preparation and analysis.
2. Materials and Reagents:
-
Certified Reference Material of 2,4,5,6-Tetrachloro-m-xylene (e.g., 200 µg/mL in acetone).
-
Calibration standards for the target organochlorine pesticides.
-
Solvents (pesticide residue grade): Acetone, Hexane (B92381).
-
Anhydrous Sodium Sulfate (B86663) (baked at 400°C for 4 hours).
-
Sample matrix (e.g., water, soil).
3. Instrumentation:
-
Gas Chromatograph equipped with an Electron Capture Detector (ECD).
-
Capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[4]
-
Carrier gas: Helium or Nitrogen of high purity.
-
Syringes and standard laboratory glassware.
4. Sample Preparation (Liquid-Liquid Extraction for Water Samples):
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Spike the sample with a known amount of the 2,4,5,6-Tetrachloro-m-xylene CRM solution.
-
Add 60 mL of a 1:1 mixture of hexane and acetone to the funnel.
-
Shake vigorously for 2 minutes with periodic venting.
-
Allow the layers to separate.
-
Drain the aqueous layer into a separate container.
-
Pass the organic layer through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction of the aqueous layer two more times with fresh portions of the hexane/acetone mixture.
-
Combine the dried organic extracts and concentrate to a final volume of 1 mL using a gentle stream of nitrogen.
5. GC-ECD Analysis:
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Detector Temperature: 300°C.[3]
-
Carrier Gas Flow: Constant flow, e.g., 1.3 mL/min.[3]
-
Injection Volume: 1 µL.
6. Data Analysis and Quality Control:
-
Identify and quantify the target pesticides based on the retention times and responses of the calibration standards.
-
Calculate the recovery of the 2,4,5,6-Tetrachloro-m-xylene surrogate. The recovery should fall within the acceptable limits defined by the method (typically 70-130%).
-
Deviations from the acceptable recovery range may indicate issues with the sample preparation or analytical system.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps.
Caption: Experimental workflow for the analysis of organochlorine pesticides.
Caption: Role of CRMs and standardized methods in achieving reliable analytical results.
References
Safety Operating Guide
Proper Disposal of Tetrachloro-m-xylene: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Tetrachloro-m-xylene, a chlorinated hydrocarbon, is paramount in any research and development setting. Adherence to proper waste management protocols not only ensures the safety of laboratory personnel but also prevents environmental contamination and maintains regulatory compliance. This guide provides essential, step-by-step procedures for the correct disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Summary of Hazardous Properties
Proper disposal procedures are dictated by the inherent hazards of the chemical. The following table summarizes key data for this compound.
| Property | Value | Hazard Classification |
| Physical State | Solid | Combustible Solid |
| Acute Toxicity (Oral) | Harmful if swallowed | Acute Tox. 4 |
| Skin Irritation | Causes skin irritation | Skin Irrit. 2 |
| Eye Irritation | Causes serious eye irritation | Eye Irrit. 2 |
| Specific Target Organ Toxicity | May cause respiratory irritation | STOT SE 3 |
| Environmental Hazard | Avoid release to the environment | - |
Step-by-Step Disposal Protocol
The disposal of this compound waste must be handled systematically. The following protocol outlines the necessary steps from waste generation to final pickup.
Step 1: Waste Segregation
It is critical to segregate chlorinated hydrocarbon waste from all other waste streams.
-
Designate a specific waste container exclusively for chlorinated solvents and solids. This is crucial as disposal methods for chlorinated and non-chlorinated wastes differ significantly in both process and cost.[1][2][3]
-
Do not mix this compound waste with non-halogenated solvents, aqueous waste, or solid waste such as paper towels or pipette tips.[4]
-
Ensure that incompatible materials are not added to the container. Refer to the Safety Data Sheet (SDS) for specific incompatibility information.
Step 2: Container Selection and Labeling
Proper containment and labeling are essential for safety and regulatory compliance.
-
Select an appropriate container: Use a container that is compatible with chlorinated hydrocarbons. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be in good condition, with no leaks or cracks.
-
Label the container clearly: The label must include the following information:
Step 3: Waste Accumulation
Follow these best practices for accumulating this compound waste in the laboratory.
-
Keep the container closed at all times, except when adding waste.[2][6]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Use secondary containment, such as a chemical-resistant tray or tub, to capture any potential leaks or spills.[6]
-
Do not overfill the container. Fill to no more than 90% of the container's capacity to allow for expansion of vapors.
Step 4: Arranging for Disposal
Once the waste container is full, it must be disposed of through the institution's designated hazardous waste management program.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Ensure the waste label is complete and accurate before the scheduled pickup.
-
Store the full container in a secure location designated for hazardous waste storage until it is collected.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Experimental Protocols
While this document provides procedural guidance for disposal, it is based on established hazardous waste management principles rather than specific experimental protocols for the neutralization or treatment of this compound in a laboratory setting. On-site treatment of hazardous waste requires specialized permits and is not recommended. The prescribed method of disposal is through a licensed hazardous waste contractor for high-temperature incineration.[1] This is the standard and safest method for the ultimate destruction of chlorinated hydrocarbons.
References
- 1. otago.ac.nz [otago.ac.nz]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. vumc.org [vumc.org]
- 4. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Tetrachloro-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tetrachloro-m-xylene. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a chlorinated aromatic hydrocarbon that requires careful handling due to its potential health hazards. Inhalation, ingestion, or skin contact can cause irritation to the eyes, skin, and respiratory system. More severe exposures may lead to dizziness, drowsiness, and potential damage to the central nervous system, gastrointestinal tract, liver, and kidneys.
Key Safety Data
For quick reference, the following table summarizes critical quantitative safety information for this compound and its common solvent, xylene.
| Parameter | Value | Reference Substance |
| Occupational Exposure Limits (OELs) | ||
| OSHA PEL (8-hr TWA) | 100 ppm | Xylene[1] |
| NIOSH REL (10-hr TWA) | 100 ppm | Xylene[1] |
| NIOSH STEL (15-min) | 150 ppm | Xylene[1] |
| ACGIH TLV (8-hr TWA) | 100 ppm | Xylene[1] |
| ACGIH STEL (15-min) | 150 ppm | Xylene[1] |
| Flammability | ||
| Flash Point | 25 - 27 °C | m-Xylene[2] |
| Lower Explosion Limit (LEL) | 1.1 vol% | m-Xylene[2] |
| Upper Explosion Limit (UEL) | 7.0 vol% | m-Xylene[2] |
| Physical Properties | ||
| Molecular Weight | 243.95 g/mol | This compound |
| Boiling Point | 139 °C | m-Xylene[2] |
| Vapor Pressure | 8 hPa at 20 °C | m-Xylene[2] |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is paramount to minimize exposure. The following provides a detailed guide to selecting the correct equipment.
Hand Protection
Due to the nature of chlorinated hydrocarbons, not all standard laboratory gloves offer adequate protection.
-
Recommended for Prolonged Contact or Immersion:
-
Recommended for Splash Protection and Short-Duration Tasks:
-
Nitrile gloves can be suitable for incidental contact, but they offer limited protection against aromatic hydrocarbons like xylene and may degrade with prolonged exposure.[5][7][8] Thicker nitrile gloves (e.g., 8-15 mil) will offer greater resistance than standard disposable gloves.[8]
-
Neoprene gloves can also be considered for some applications.[5]
-
Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times and degradation information.
Eye and Face Protection
-
Safety glasses with side shields are the minimum requirement.
-
Chemical splash goggles should be worn when there is a risk of splashing.
-
A face shield , in addition to goggles, is required when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection
Respiratory protection is necessary when engineering controls (such as a fume hood) are insufficient to maintain exposure below occupational exposure limits, or during emergency situations.
-
For activities with potential for aerosol generation or in poorly ventilated areas: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[9][10]
-
For higher concentrations or in emergency situations (e.g., large spills): A full-facepiece respirator with organic vapor cartridges, a powered air-purifying respirator (PAPR), or a self-contained breathing apparatus (SCBA) may be necessary.[10]
-
Cartridge Change Schedule: An organic vapor cartridge change schedule must be implemented to ensure the cartridges are replaced before breakthrough occurs.
Protective Clothing
-
A laboratory coat is mandatory.
-
For tasks with a high risk of splashing, chemical-resistant coveralls or an apron made of a material resistant to chlorinated hydrocarbons should be worn.
Operational Plan: Handling this compound
Following a systematic procedure for handling this compound will minimize the risk of exposure and contamination.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary materials, including this compound, solvents, glassware, and waste containers.
-
Don the appropriate PPE as outlined above.
-
-
Handling:
-
Conduct all work involving this compound within the fume hood.
-
When transferring or dispensing, do so slowly and carefully to prevent splashing and aerosol generation.
-
Keep all containers of this compound tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment immediately after use.
-
Properly segregate and label all waste generated.
-
Remove PPE in the correct sequence to avoid cross-contamination (e.g., gloves first, then face protection, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Decontamination and Spill Response Plan
Immediate and effective decontamination is crucial in the event of a spill or for routine cleaning.
Routine Decontamination of Surfaces and Equipment
-
Pre-cleaning: Remove any organic material from the surface.
-
Application of Decontaminating Agent: Wipe surfaces with a solution effective against chlorinated compounds. A 1:10 dilution of household bleach (sodium hypochlorite) is often effective for general disinfection, but for chemical decontamination, a solvent rinse may be necessary.[11][12]
-
Contact Time: Allow the decontaminating agent to remain on the surface for the recommended contact time (e.g., 10-30 minutes for bleach solutions).[11][12]
-
Rinsing: If using a corrosive agent like bleach on metal surfaces, rinse with water after the contact time.
-
Drying: Allow surfaces to air dry completely.
Spill Response
-
Small Spills (within a fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Using appropriate PPE, clean the spill area with a suitable solvent, followed by a decontaminating solution.
-
Collect all contaminated materials in a sealed, properly labeled hazardous waste container.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department immediately.
-
Prevent others from entering the contaminated area.
-
Cleanup should only be performed by trained personnel equipped with the appropriate PPE, including respiratory protection.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Steps
-
Unused Product:
-
Do not dispose of unused this compound down the drain.
-
It must be collected in a clearly labeled, sealed container for hazardous waste pickup.
-
-
Contaminated PPE and Materials:
-
All disposable gloves, absorbent pads, and other materials contaminated with this compound must be collected in a designated, sealed hazardous waste container.
-
Do not mix this waste with regular laboratory trash.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, deface the label on the container before disposal as regular trash, or as directed by your institution's EHS.
-
-
Waste Pickup:
-
Follow your institution's procedures for arranging a hazardous waste pickup with the EHS department. All waste must be properly labeled with the chemical contents.
-
Adherence to these protocols is essential for maintaining a safe laboratory environment when working with this compound. Always refer to your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. nj.gov [nj.gov]
- 2. carlroth.com [carlroth.com]
- 3. SHOWA™ 892 Unlined Viton™ Chemical Resistant Butyl Gloves | Fisher Scientific [fishersci.ca]
- 4. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 5. researchgate.net [researchgate.net]
- 6. uhcl.edu [uhcl.edu]
- 7. fishersci.com [fishersci.com]
- 8. sgnitrilegloves.com [sgnitrilegloves.com]
- 9. cdc.gov [cdc.gov]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Xylene [cdc.gov]
- 11. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. Chapter 7, Biosafety Manual: Decontamination | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
